Product packaging for N-ethyl-2-methylpropanamide(Cat. No.:CAS No. 2772-54-5)

N-ethyl-2-methylpropanamide

Numéro de catalogue: B109554
Numéro CAS: 2772-54-5
Poids moléculaire: 115.17 g/mol
Clé InChI: WQLQCNJDXCGKIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-ethyl-2-methylpropanamide (CAS 2772-54-5) is a secondary aliphatic amide of contemporary significance in organic chemistry, serving as a versatile building block and synthetic intermediate . With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol , this compound is characterized by its amide functional group, which is one of the most fundamental and stable linkages in organic and biological chemistry, forming the backbone of proteins . The stability of the amide bond, a result of significant resonance stabilization, makes this compound a robust structural component in complex molecule synthesis . In research settings, this compound is valued for its role as a precursor in the synthesis of more complex chemical entities and derivatives with potential biological activities . Its physicochemical properties, such as a predicted logP (octanol/water) of 0.9, influence its solubility and interactions, making it useful as a solvent or reactant in various chemical processes . Furthermore, studies on the catalytic hydrogenation of similar aliphatic amides highlight the industrial relevance of such compounds for the production of amines, which are key intermediates in pharmaceuticals, agrochemicals, and polymers . Emerging research avenues also focus on novel methods for amide activation and transformation, expanding the utility of compounds like this compound in advanced synthetic chemistry . Disclaimer: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B109554 N-ethyl-2-methylpropanamide CAS No. 2772-54-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-ethyl-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-7-6(8)5(2)3/h5H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLQCNJDXCGKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-2-methylpropanamide: Structure, Nomenclature, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-methylpropanamide, a secondary amide of interest in organic synthesis and chemical research. It details the compound's IUPAC nomenclature, chemical structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed technical information on this molecule.

IUPAC Nomenclature and Chemical Structure

This compound is a carboxamide, which is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amino group.[1] As a secondary amide, the nitrogen atom is bonded to one acyl group and one alkyl group, with the other bond to a hydrogen atom.[2]

The IUPAC name "this compound" can be systematically deconstructed to derive its structure:

  • Propanamide : This is the parent chain, indicating a three-carbon chain with a carbonyl group and a nitrogen atom (amide functional group).[3][4] The carbonyl carbon is designated as carbon-1.

  • 2-methyl : A methyl group (-CH₃) is attached to the second carbon of the propane chain.

  • N-ethyl : An ethyl group (-CH₂CH₃) is attached directly to the nitrogen atom of the amide. The prefix "N-" is used to specify that the substituent is on the nitrogen atom, distinguishing it from an alkyl group on the carbon backbone.[2][5]

Common synonyms for this compound include N-Ethylisobutyramide and Propanamide, N-ethyl-2-methyl-.[6]

cluster_main Structural Breakdown of this compound cluster_parts Compound This compound Prop Propanamide (3-Carbon Amide Backbone) Compound->Prop derived from Me 2-methyl Group (Substituent at C2) Compound->Me contains Et N-ethyl Group (Substituent on Nitrogen) Compound->Et contains

Fig 1: Logical breakdown of the IUPAC name.

Physicochemical and Computed Properties

A summary of key identifiers and computed properties for this compound is presented below. This data is essential for researchers for substance identification, analytical method development, and computational modeling.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 2772-54-5[7]
Molecular Formula C₆H₁₃NO[6][8]
Molecular Weight 115.17 g/mol [6][7][9]
Canonical SMILES CCNC(=O)C(C)C[6]
InChIKey WQLQCNJDXCGKIL-UHFFFAOYSA-N[7][8]
XLogP3 0.9[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 29.1 Ų[6]

Experimental Protocols

Amides are commonly synthesized through the reaction of a carboxylic acid derivative with an amine.[1] A reliable method for preparing this compound is the nucleophilic acyl substitution reaction between 2-methylpropanoyl chloride (isobutyryl chloride) and ethylamine. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the hydrochloric acid byproduct.

Methodology:

  • Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with ethylamine (2.2 equivalents) dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Reaction : The solution is cooled in an ice bath (0 °C). 2-Methylpropanoyl chloride (1.0 equivalent) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Completion : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : The reaction mixture is washed sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification : The crude amide can be purified by vacuum distillation or recrystallization to obtain this compound of high purity.

cluster_workflow Synthesis Workflow R1 Reactant 1: 2-Methylpropanoyl Chloride Cond Anhydrous Solvent (e.g., DCM) 0°C to RT R1->Cond R2 Reactant 2: Ethylamine (in excess) R2->Cond Prod Product: This compound Cond->Prod Side Byproduct: Ethylammonium Chloride Cond->Side

Fig 2: Reaction scheme for amide synthesis.

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet for the -CH₃ and a quartet for the -NCH₂-), the two equivalent methyl groups on the isobutyryl moiety (a doublet), the methine proton (-CH-), and a broad signal for the amide N-H proton.[7]

    • ¹³C NMR : The carbon NMR spectrum should display peaks for the carbonyl carbon (typically δ 170–175 ppm), as well as signals for the carbons of the ethyl and 2-methylpropyl groups.[7]

  • Infrared (IR) Spectroscopy : This technique is used to identify the key functional groups. The spectrum should exhibit a strong absorption band around 1650 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration, and another significant band around 1550 cm⁻¹ for the N-H bending vibration (amide II band).[7]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₁₃NO), the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to its exact mass (115.10).[7]

cluster_analysis Analytical Workflow for Structural Confirmation cluster_techniques cluster_results Sample Purified Sample: This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Res Confirms H & C Skeleton NMR->NMR_Res yields IR_Res Confirms Amide Group (C=O, N-H) IR->IR_Res yields MS_Res Confirms Molecular Weight (115.17 g/mol) MS->MS_Res yields

Fig 3: Workflow for spectroscopic analysis.

Conclusion

This compound is a well-defined secondary amide whose structure is clearly described by its IUPAC name. Its synthesis and characterization can be achieved through standard, robust organic chemistry protocols. The data and methodologies presented in this guide provide the necessary technical foundation for researchers to synthesize, identify, and utilize this compound in further scientific applications, including as a building block in the synthesis of more complex molecules.[7]

References

An In-depth Technical Guide to N-ethyl-2-methylpropanamide: Molecular Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-ethyl-2-methylpropanamide, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Data

This compound is a chemical compound with the molecular formula C6H13NO.[1][2] Its molecular weight is approximately 115.17 g/mol .[1]

PropertyValueSource
Molecular Formula C6H13NO[1][2]
Molecular Weight 115.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 2772-54-5

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a carboxylic acid derivative, such as an acyl chloride, with an amine.

Materials:

  • Isobutyryl chloride

  • Ethylamine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add isobutyryl chloride dropwise to the cooled ethylamine solution using an addition funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected 1H NMR Data: The spectrum should show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the isobutyryl group (a doublet for the six methyl protons and a septet for the methine proton), as well as a broad singlet for the N-H proton.

  • Expected 13C NMR Data: The spectrum will display distinct peaks corresponding to the carbonyl carbon, the carbons of the ethyl group, and the carbons of the isobutyryl group.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Expected Data: The IR spectrum should exhibit a strong absorption band around 1640 cm-1 corresponding to the C=O stretching of the amide group, and a band around 3300 cm-1 for the N-H stretching vibration.

3. Mass Spectrometry (MS)

  • Sample Preparation: Introduce a dilute solution of the sample into the mass spectrometer.

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

  • Expected Data: The mass spectrum will show the molecular ion peak [M]+ corresponding to the molecular weight of this compound (m/z = 115.17). Fragmentation patterns characteristic of the molecule will also be observed.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization.

experimental_workflow synthesis Synthesis of This compound workup Reaction Workup (Neutralization & Extraction) synthesis->workup Crude Product purification Purification (Distillation / Chromatography) workup->purification characterization Spectroscopic Characterization purification->characterization nmr NMR Spectroscopy (1H & 13C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms final_product Pure this compound characterization->final_product

Caption: Experimental workflow for this compound.

References

physical and chemical properties of N-ethylisobutyramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N-ethylisobutyramide. The information is compiled from various scientific sources and is intended to support research and development activities.

Chemical Identity and Physical Properties

N-ethylisobutyramide, also known as N-ethyl-2-methylpropanamide, is a secondary amide with the chemical formula C6H13NO.[1][2] Its molecular weight is 115.17 g/mol .[1][2] While extensive experimental data for this specific compound is limited, the following table summarizes its known and predicted physical properties.

PropertyValueSource
Molecular Formula C6H13NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Predicted Melting Point 90-100 °C[3]
Predicted Density ~1.08 g/cm³[3]
Computed XLogP3 0.9[1]
Computed Topological Polar Surface Area 29.1 Ų[1]
Experimental Kovats Retention Index 1002 (Standard non-polar)[1][4]

Synthesis of N-Ethylisobutyramide

The synthesis of N-ethylisobutyramide can be achieved through the reaction of an isobutyryl derivative with ethylamine.[3] A common and effective method is the nucleophilic acyl substitution of isobutyryl chloride with ethylamine.

General Experimental Protocol: Amidation via Acyl Chloride

This protocol describes a general procedure for the synthesis of N-ethylisobutyramide from isobutyryl chloride and ethylamine.

Materials:

  • Isobutyryl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in the chosen anhydrous aprotic solvent.

  • Add an equimolar amount of the tertiary amine base to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add an equimolar amount of isobutyryl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., thin-layer chromatography (TLC)).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylisobutyramide.

  • The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis:

G reagents Isobutyryl Chloride Ethylamine Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) reaction Reaction at 0°C to Room Temperature reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-Ethylisobutyramide purification->product

Caption: A generalized workflow for the synthesis of N-ethylisobutyramide.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data: [3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 1.1 - 1.3Triplet3H-CH₂CH₃ (ethyl group)
~ 1.1 - 1.2Doublet6H-CH(CH₃ )₂ (isopropyl group)
~ 2.3 - 2.5Septet1H-CH (CH₃)₂ (isopropyl group)
~ 3.2 - 3.4Quartet2H-CH₂ CH₃ (ethyl group)
~ 5.5 - 6.5Broad Singlet1H-NH - (amide proton)

Predicted ¹³C NMR Spectral Data: [3]

Chemical Shift (ppm)Assignment
~ 15 - 20-CH₂CH₃ (ethyl group)
~ 19 - 21-CH(CH₃ )₂ (isopropyl group)
~ 35 - 37-CH (CH₃)₂ (isopropyl group)
~ 34 - 36-CH₂ CH₃ (ethyl group)
~ 175 - 178C =O (carbonyl group)

NMR Analysis Workflow:

G cluster_1H ¹H NMR cluster_13C ¹³C NMR H1 Triplet (~1.2 ppm, 3H) H_structure Ethyl & Isopropyl Protons H1->H_structure H2 Doublet (~1.15 ppm, 6H) H2->H_structure H3 Septet (~2.4 ppm, 1H) H3->H_structure H4 Quartet (~3.3 ppm, 2H) H4->H_structure H5 Broad Singlet (~6.0 ppm, 1H) H5->H_structure structure N-Ethylisobutyramide Structure Confirmation H_structure->structure C1 ~17 ppm C_structure Carbon Skeleton C1->C_structure C2 ~20 ppm C2->C_structure C3 ~36 ppm C3->C_structure C4 ~35 ppm C4->C_structure C5 ~176 ppm C5->C_structure C_structure->structure

Caption: A logical workflow for the structural elucidation of N-ethylisobutyramide using NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of N-ethylisobutyramide is expected to show characteristic absorption bands for a secondary amide.

Predicted IR Spectral Data: [3]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, broadN-H stretch
~ 2970StrongC-H stretch (aliphatic)
~ 1640StrongC=O stretch (Amide I band)
~ 1550StrongN-H bend (Amide II band)
Mass Spectrometry (MS)

In mass spectrometry, N-ethylisobutyramide is expected to show a molecular ion peak corresponding to its molecular weight.

Predicted Mass Spectrometry Data:

m/zInterpretation
115[M]⁺, molecular ion
100[M - CH₃]⁺
86[M - C₂H₅]⁺
72[M - C₃H₇]⁺
44[C₂H₅NH]⁺

Chemical Reactivity and Stability

N-ethylisobutyramide is expected to exhibit typical amide chemistry. The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield isobutyric acid and ethylamine. The nitrogen lone pair is delocalized into the carbonyl group, making the nitrogen less basic and the carbonyl carbon less electrophilic compared to a ketone.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the public domain to suggest that N-ethylisobutyramide is involved in any specific biological signaling pathways or possesses significant biological activity. Further research would be required to investigate its potential pharmacological effects.

Safety and Handling

Specific safety and handling information for N-ethylisobutyramide is not widely available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted data should be confirmed by experimental analysis. All chemical syntheses and handling should be performed by trained professionals in a suitable laboratory setting.

References

Rotational Isomerism in Secondary Amides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rotational isomerism about the secondary amide bond is a critical, albeit often overlooked, phenomenon in molecular design and drug development. The partial double-bond character of the C-N bond restricts free rotation, leading to the existence of distinct cis and trans conformational isomers. The energy barrier separating these rotamers is significant, often in the range of 54–84 kJ/mol, making their interconversion a slow process on the NMR timescale.[1] This restricted rotation has profound implications for the three-dimensional structure, and therefore the function, of peptides, proteins, and small molecule drugs containing secondary amide moieties. This guide provides an in-depth technical overview of the principles of secondary amide rotational isomerism, experimental methods for its characterization, and its implications in drug design and development.

Core Principles of Secondary Amide Rotational Isomerism

The planarity of the amide bond is a cornerstone of protein and peptide structure. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, which imparts a partial double-bond character to the C-N bond.[2][3] This resonance stabilization is also responsible for the restricted rotation around the C-N bond, giving rise to two distinct rotational isomers: cis and trans.

In the trans isomer, the substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond. Conversely, in the cis isomer, these substituents are on the same side. For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance between the substituents.[1] The cis isomer is sterically disfavored due to clashes between the Cα positions of adjacent amino acid residues in a peptide chain.[1] Consequently, the population of the cis isomer is typically low, ranging from 0.1% to 1% for many peptide bonds in aqueous solution.[3][4]

The interconversion between cis and trans isomers is a dynamic process that can be a rate-limiting step in protein folding.[1][2] The energy barrier to this rotation is influenced by several factors:

  • Steric Effects: Bulky substituents on either the carbonyl carbon or the nitrogen atom can significantly impact the rotational barrier and the relative stability of the cis and trans isomers.[2][5][6] Larger substituents tend to increase the energy of the cis state, thus favoring the trans isomer and potentially increasing the rotational barrier.[2][5]

  • Electronic Effects: The electronic nature of the substituents can modulate the double-bond character of the C-N bond. Electron-withdrawing groups can increase the rotational barrier, while electron-donating groups may decrease it.[7]

  • Solvent Polarity: The polarity of the solvent can influence the rotational barrier. More polar solvents tend to stabilize the more polar ground state of the amide, leading to a higher rotational barrier compared to the gas phase.[8]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize one conformer over the other, thereby influencing the equilibrium population and the kinetics of interconversion.[6][9]

Caption: Key factors influencing the rotational isomerism of secondary amides.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying rotational isomerism in secondary amides.[8][10][11][12][13] The slow interconversion between cis and trans isomers on the NMR timescale often results in the observation of separate signals for each rotamer.

Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR (DNMR) is a key technique for determining the kinetic parameters of rotational isomerism. By acquiring NMR spectra at different temperatures, the coalescence of the signals for the cis and trans isomers can be observed. At low temperatures, where the interconversion is slow, distinct peaks are observed for each isomer. As the temperature is increased, the rate of interconversion increases, causing the peaks to broaden and eventually coalesce into a single, time-averaged signal.[13] Line-shape analysis of the temperature-dependent spectra allows for the determination of the rate constants for interconversion and the activation parameters, such as the Gibbs free energy of activation (ΔG‡).[7]

2D Exchange Spectroscopy (EXSY)

Two-dimensional exchange spectroscopy (EXSY) is another powerful NMR technique for studying dynamic processes like rotational isomerism.[1] In an EXSY experiment, cross-peaks are observed between the signals of exchanging species. For secondary amides, cross-peaks will appear between the corresponding proton or carbon signals of the cis and trans isomers. The intensity of these cross-peaks is related to the rate of exchange and the mixing time of the experiment. Quantitative analysis of the EXSY spectra can provide the rate constants for both the cis-to-trans and trans-to-cis interconversions.[1]

Experimental Protocol: Determination of Rotational Barrier using DNMR
  • Sample Preparation: Dissolve the amide of interest in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 10-20 mM.

  • Initial 1H NMR Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the signals corresponding to the cis and trans isomers.

  • Variable Temperature (VT) NMR:

    • Set the starting temperature below the expected coalescence temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

    • Acquire a 1H NMR spectrum at each temperature, increasing the temperature in small increments (e.g., 5-10 K).

    • Continue acquiring spectra until the signals of interest have clearly coalesced and sharpened into a single peak.

  • Data Analysis:

    • Determine the coalescence temperature (Tc).

    • Use line-shape analysis software to fit the experimental spectra at different temperatures to theoretical models. This will yield the rate constants (k) at each temperature.

    • Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡).

    • Calculate the Gibbs free energy of activation (ΔG‡) at a specific temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Caption: Workflow for determining the rotational barrier of a secondary amide using DNMR.

Quantitative Data on Rotational Isomerism

The following tables summarize key quantitative data for the rotational isomerism of selected secondary amides.

Table 1: Rotational Barriers and Free Energy Differences for Selected Secondary Amides

CompoundSolventTechniqueΔG‡ (kJ/mol)ΔG° (kJ/mol)cis Population (%)Reference
N-MethylacetamideDMSO2D EXSY-160.18[1]
Ala-TyrH2O/D2O1H NMR76.7-0.1 - 1[3]
Ala-Ala-Tyr-Ala-AlaH2O/D2O1H NMR64.6-0.1 - 1[3]
Ac-Cys-Ala-Phe-Cys-His-NH2 (linear)-1H NMR--0.07 - 0.12[4]
MeGlcNFmD2O13C Saturation Transfer--~23[14]
MeGlcNAcD2O13C Saturation Transfer--~1.8[14]

Table 2: Rate Constants for cis-trans Interconversion

CompoundSolventTemperature (K)k(trans → cis) (s-1)k(cis → trans) (s-1)Reference
OligopeptidesDMSO2964-9 x 10-30.2 - 2.4[1]
Ala-TyrH2O/D2O2982.4 x 10-30.6[3]
MeGlcNFm/MeGlcNAc anomersD2O304-3580.02 - 3.590.24 - 80[14]

Implications for Drug Development

The rotational isomerism of secondary amides has significant implications for drug design and development. The presence of multiple, slowly interconverting conformers can lead to:

  • Ambiguous Structure-Activity Relationships (SAR): If the biologically active conformation is not the most populated one in solution, the observed SAR can be misleading.

  • Poor Pharmacokinetics: The different rotamers can have distinct physicochemical properties, such as solubility and membrane permeability, which can affect absorption, distribution, metabolism, and excretion (ADME).

  • Reduced Target Affinity: The need for a specific rotamer to bind to a biological target can introduce an energetic penalty for binding if the molecule must adopt a less favorable conformation.

Therefore, it is crucial for drug development professionals to consider and, where possible, control the rotational isomerism of secondary amides in drug candidates. Strategies to address this include:

  • Conformational Restriction: Introducing structural constraints, such as cyclization or bulky substituents, to favor a single, well-defined conformation.[2][15]

  • Amide Bioisosteres: Replacing the amide bond with a bioisostere that lacks rotational isomerism, such as an alkene or a fluoroalkene.[16]

  • Computational Modeling: Using computational methods to predict the relative stabilities and rotational barriers of the cis and trans isomers to guide molecular design.[2][5][10]

Caption: The impact of secondary amide rotational isomerism on drug development and potential design strategies.

Conclusion

Rotational isomerism in secondary amides is a fundamental conformational phenomenon with far-reaching consequences in chemistry and biology. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing this isomerism, the experimental techniques for its characterization, and its potential impact on molecular properties is essential. By carefully considering and controlling the rotational isomerism of secondary amides, it is possible to design more potent, selective, and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of N-ethyl-2-methylpropanamide: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-ethyl-2-methylpropanamide, also known as N-ethylisobutyramide. The document details the primary chemical precursors, outlines the principal synthetic pathways, and presents a generalized experimental protocol based on established chemical principles for amide bond formation.

Core Concepts: Precursors and Reaction Pathways

The synthesis of this compound is fundamentally an amide bond formation reaction. This process involves the coupling of an amine, in this case, ethylamine , with a carboxylic acid derivative, specifically a derivative of 2-methylpropanoic acid (commonly known as isobutyric acid).

The primary precursors for the synthesis of this compound are:

  • Nucleophile: Ethylamine (C₂H₅NH₂)

  • Electrophile: An activated form of 2-methylpropanoic acid ((CH₃)₂CHCOOH)

The reactivity of the 2-methylpropanoic acid derivative is crucial for the efficiency of the reaction. The common derivatives, in descending order of reactivity, are:

  • Isobutyryl chloride (2-methylpropanoyl chloride): This is the most reactive precursor, readily undergoing nucleophilic acyl substitution with ethylamine.[1] The reaction is typically rapid and exothermic.

  • Isobutyric anhydride: Another highly reactive precursor that can be used for the acylation of ethylamine.

  • Esters of Isobutyric Acid (e.g., methyl isobutyrate): These are less reactive than the acid chloride or anhydride and often require catalysts or more forcing reaction conditions.

  • Isobutyric Acid (2-methylpropanoic acid): Direct condensation of the carboxylic acid with ethylamine is the most atom-economical method but is also the most challenging, typically requiring high temperatures or the use of coupling agents to facilitate the removal of water.

The most prevalent and efficient laboratory-scale synthesis of this compound involves the reaction of isobutyryl chloride with ethylamine. This reaction proceeds via a nucleophilic addition-elimination mechanism.

Synthetic Pathways and Methodologies

The primary pathway for the synthesis of this compound is the nucleophilic acyl substitution reaction between an activated 2-methylpropanoic acid derivative and ethylamine.

Synthesis from Isobutyryl Chloride and Ethylamine (Schotten-Baumann Reaction)

This is a widely used method for forming amides from acyl chlorides and amines. The reaction is typically carried out in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

A generalized experimental workflow for this synthesis is as follows:

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Ethylamine_Solution Prepare a solution of Ethylamine in an appropriate solvent (e.g., DCM). Base_Addition Add a base (e.g., Triethylamine) to the ethylamine solution. Ethylamine_Solution->Base_Addition Acyl_Chloride_Addition Slowly add Isobutyryl Chloride to the cooled amine solution. Base_Addition->Acyl_Chloride_Addition Reaction_Stirring Stir the reaction mixture at a controlled temperature (e.g., 0°C to RT). Acyl_Chloride_Addition->Reaction_Stirring Quenching Quench the reaction with water. Reaction_Stirring->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Washing Wash the organic layer with brine and dry over an anhydrous salt. Extraction->Washing Purification Purify the crude product by distillation or chromatography. Washing->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

The logical relationship between the precursors and the final product can be visualized as a straightforward synthetic pathway.

Ethylamine Ethylamine Product This compound Ethylamine->Product + Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Product

The primary synthetic pathway to this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound:

Materials:

  • Ethylamine

  • Isobutyryl chloride

  • Triethylamine (or a suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add isobutyryl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key properties of the precursors and the product. Note that specific reaction yields for the synthesis of this compound are not available in the cited literature; however, analogous reactions typically proceed in high yield.

Table 1: Properties of Precursors

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
EthylamineEthanamineC₂H₇N45.08
Isobutyryl chloride2-Methylpropanoyl chlorideC₄H₇ClO106.55

Table 2: Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms N-Ethylisobutyramide
CAS Number 2772-54-5
Molecular Formula C₆H₁₃NO
Molar Mass 115.17 g/mol

Table 3: Exemplary Reaction Conditions for Analogous Amide Syntheses

AmineAcyl ChlorideBaseSolventTemperatureTimeYield
Aniline4-Fluorobenzoyl chlorideTriethylamineCyrene™0°C to RT1 h72%
Benzylamine4-Fluorobenzoyl chlorideTriethylamineCyrene™0°C to RT1 h81%

Conclusion

The synthesis of this compound is a straightforward process based on fundamental principles of organic chemistry. The most efficient and common method involves the reaction of ethylamine with isobutyryl chloride under basic conditions. While a specific, detailed experimental protocol with quantitative data is not widely published, the generalized procedure provided in this guide, based on analogous reactions, offers a solid foundation for its synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve high yields and purity. For researchers and professionals in drug development, the robust nature of this amide formation reaction makes this compound and its derivatives readily accessible for further investigation and application.

References

The Genesis of a Cornerstone Functional Group: An In-depth Technical Guide to the Discovery and History of N-Substituted Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-substituted amide bond is a ubiquitous and indispensable feature of modern chemistry and biology. From the intricate architecture of proteins to the therapeutic action of numerous pharmaceuticals, this functional group's stability and versatility have established it as a cornerstone of molecular design and synthesis. This technical guide provides a comprehensive exploration of the discovery and historical development of N-substituted amides, offering insights into the seminal synthetic methodologies that have enabled their widespread application. Detailed experimental protocols for key historical syntheses, quantitative data summaries, and visualizations of reaction pathways are presented to provide a thorough resource for researchers in the chemical and pharmaceutical sciences.

I. Early Concepts and the Dawn of Amide Chemistry

The story of N-substituted amides is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. The initial focus was on understanding the elemental composition and structure of naturally occurring substances.

The Peptide Bond Hypothesis: The conceptual framework for N-substituted amides in a biological context was laid by Emil Fischer at the turn of the 20th century. In 1902, Fischer and Franz Hofmeister independently proposed that amino acids in proteins are linked by what Fischer termed "peptide bonds" – essentially, amide bonds.[1] This revolutionary idea provided a basis for understanding protein structure and paved the way for the field of peptide chemistry.[2][3][4] Fischer's work in synthesizing short peptide chains provided strong evidence for his hypothesis.[1][5]

The First Synthesis of an N-Substituted Amide: While the concept of the peptide bond was emerging, the first documented synthesis of a simple N-substituted amide occurred in 1893. The French chemist Albert Verley reported the preparation of N,N-dimethylformamide (DMF) by distilling a mixture of dimethylamine hydrochloride and potassium formate.[2][6] This synthesis marked a significant, albeit perhaps underappreciated at the time, milestone in the history of this functional group.

II. Foundational Synthetic Methodologies

The late 19th and early 20th centuries witnessed the development of several key reactions that became the bedrock of amide synthesis for decades to come.

The Schotten-Baumann Reaction (1883)

Discovered by German chemists Carl Schotten and Eugen Baumann , this reaction provided a practical method for forming amides from amines and acid chlorides.[7][8][9][10] The use of a two-phase system (an organic solvent and an aqueous base) was a key innovation, as the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[7]

General Reaction:

RCOCl + R'₂NH + NaOH → RCONR'₂ + NaCl + H₂O

Experimental Protocol: Synthesis of N-Benzylaniline (a Schotten-Baumann Reaction) [10]

  • Materials: Aniline, benzoyl chloride, 10% sodium hydroxide solution, diethyl ether.

  • Procedure:

    • Dissolve aniline in diethyl ether in a flask.

    • Add a 10% aqueous solution of sodium hydroxide to the flask.

    • Cool the mixture in an ice bath.

    • Slowly add benzoyl chloride to the stirred mixture.

    • Continue stirring for 10-15 minutes after the addition is complete.

    • Separate the ethereal layer and wash it with dilute acid and then water.

    • Dry the ethereal layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the diethyl ether to obtain crude N-benzoylaniline.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

The Beckmann Rearrangement (1886)

Discovered by Ernst Otto Beckmann , this reaction involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide.[1][11][12] This method was particularly significant for the synthesis of cyclic amides (lactams).[11] The industrial synthesis of caprolactam, a precursor to Nylon 6, is a major application of this reaction.[11][13]

General Reaction:

(Conceptual representation)

Experimental Protocol: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide [1]

  • Materials: Benzophenone oxime, phosphorus pentachloride, diethyl ether.

  • Procedure:

    • Dissolve benzophenone oxime in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus pentachloride to the stirred solution.

    • Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by an appropriate method like thin-layer chromatography).

    • Carefully pour the reaction mixture onto crushed ice to decompose the excess phosphorus pentachloride.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with a dilute base solution and then with water.

    • Dry the organic layer and evaporate the solvent to yield crude benzanilide.

    • Recrystallize to purify the product.

The Hofmann Rearrangement (1881)

Developed by August Wilhelm von Hofmann , this reaction converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate.[9][14][15][16] While the primary product is an amine, the isocyanate intermediate can be trapped with various nucleophiles to form N-substituted amides and related compounds like carbamates.[16]

General Reaction (trapping of isocyanate):

RCONH₂ + Br₂ + 2NaOH → [R-N=C=O] → (with R'OH) → RNHCOOR'

Experimental Protocol: Modified Hofmann Rearrangement to form a Carbamate [10]

  • Materials: A primary amide, N-bromosuccinimide (NBS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methanol.

  • Procedure:

    • To a round-bottomed flask, add the primary amide, NBS, DBU, and methanol.

    • Heat the solution at reflux for a specified time (e.g., 15 minutes).

    • Add an additional portion of NBS slowly and continue refluxing for another period (e.g., 30 minutes).

    • Remove the methanol by rotary evaporation.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with dilute acid, dilute base, and brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting carbamate product by chromatography or recrystallization.

III. The Era of Peptide Synthesis and Coupling Reagents

The mid-20th century saw a surge in interest in peptide synthesis, driven by the desire to synthesize biologically active peptides and proteins. This led to the development of new reagents and techniques for the efficient formation of amide bonds.

Carbodiimide Coupling Reagents (1955)

The introduction of dicyclohexylcarbodiimide (DCC) by John C. Sheehan and George P. Hess in 1955 was a major breakthrough in peptide synthesis.[17][18] DCC activates the carboxyl group of an amino acid, allowing it to react with the amino group of another amino acid under mild conditions.[17][18] This method significantly reduced the need for harsh conditions and protecting group strategies that were previously employed.

General Reaction:

RCOOH + R'NH₂ + DCC → RCONHR' + Dicyclohexylurea (DCU)

Experimental Protocol: DCC Coupling for Dipeptide Synthesis [14]

  • Materials: N-protected amino acid, C-protected amino acid (or its ester), DCC, an appropriate solvent (e.g., dichloromethane or DMF), and optionally an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

  • Procedure:

    • Dissolve the N-protected amino acid and the C-protected amino acid in the chosen solvent.

    • Cool the solution in an ice bath.

    • Add a solution of DCC in the same solvent to the cooled mixture with stirring.

    • Allow the reaction to stir at a low temperature for a few hours and then at room temperature overnight.

    • The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and is removed by filtration.

    • The filtrate is then subjected to an appropriate workup procedure (e.g., washing with dilute acid and base) to remove unreacted starting materials and the catalyst.

    • The solvent is removed to yield the protected dipeptide, which can be purified by chromatography or crystallization.

IV. Multicomponent Reactions for Amide Synthesis

The latter half of the 20th century saw the emergence of multicomponent reactions (MCRs) as a powerful tool for the rapid synthesis of complex molecules, including N-substituted amides.

The Ugi Reaction (1959)

Discovered by Ivar Karl Ugi , this four-component reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[19][20][21][22] The Ugi reaction is known for its high atom economy and the ability to generate a great deal of molecular diversity from simple starting materials.[19]

General Reaction:

R¹CHO + R²NH₂ + R³NC + R⁴COOH → R⁴CON(R²)C(R¹)C(=O)NHR³ + H₂O

Experimental Protocol: A General Ugi Four-Component Reaction [23]

  • Materials: An aldehyde, an amine, a carboxylic acid, and an isocyanide. A polar solvent like methanol is typically used.

  • Procedure:

    • Combine the aldehyde, amine, and carboxylic acid in methanol and stir for a period to allow for the formation of the iminium ion.

    • Add the isocyanide to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

    • Stir the reaction at room temperature for 24-48 hours.

    • Remove the solvent under reduced pressure.

    • The residue is then worked up, which may involve extraction with an organic solvent and washing with aqueous solutions to remove unreacted starting materials.

    • The crude product is purified by column chromatography or recrystallization.

The Passerini Reaction (1921)

First reported by Mario Passerini , this three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide.[6][24][25]

General Reaction:

R¹CHO + R²NC + R³COOH → R³CO-O-C(R¹)C(=O)NHR²

Experimental Protocol: A General Passerini Three-Component Reaction [6]

  • Materials: An aldehyde or ketone, a carboxylic acid, and an isocyanide. Aprotic solvents are typically used.

  • Procedure:

    • Mix the carbonyl compound and the carboxylic acid in an aprotic solvent.

    • Add the isocyanide to the mixture.

    • Stir the reaction at room temperature. The reaction progress can be monitored by techniques like TLC.

    • Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography.

V. Quantitative Data Summary

The following tables provide a comparative overview of the key historical methods for N-substituted amide synthesis.

Reaction NameYear of DiscoveryKey ReactantsGeneral ProductKey Advantages
Hofmann Rearrangement 1881Primary amide, Bromine, BasePrimary amine (or trapped isocyanate)Carbon chain shortening; synthesis of primary amines.[26]
Schotten-Baumann Reaction 1883Amine, Acyl chloride, BaseN-substituted amideHigh yields, simple procedure, widely applicable.[8]
Beckmann Rearrangement 1886Oxime, Acid catalystN-substituted amideSynthesis of lactams, industrial applications.[13]
Passerini Reaction 1921Isocyanide, Carbonyl, Carboxylic acidα-acyloxy amideThree-component, high atom economy.[25]
DCC Coupling 1955Carboxylic acid, Amine, DCCN-substituted amideMild conditions, high yields for peptide synthesis.[18]
Ugi Reaction 1959Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acidBis-amideFour-component, high diversity.[21]

VI. Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms in the synthesis of N-substituted amides.

Amide_Synthesis_Workflows cluster_0 From Carboxylic Acids cluster_1 Rearrangement Reactions Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂ or (COCl)₂ N-Substituted Amide N-Substituted Amide Carboxylic Acid->N-Substituted Amide + Amine + DCC Acyl Chloride->N-Substituted Amide + Amine (Schotten-Baumann) Amine Amine Amine->N-Substituted Amide Oxime Oxime Amide_from_Beckmann N-Substituted Amide Oxime->Amide_from_Beckmann Acid (Beckmann) Primary Amide Primary Amide Isocyanate Isocyanate Primary Amide->Isocyanate Br₂, NaOH (Hofmann) Carbamate N-Substituted Carbamate Isocyanate->Carbamate + Alcohol

Caption: General workflows for the synthesis of N-substituted amides.

Schotten_Baumann_Mechanism Amine R'₂NH Tetrahedral_Intermediate [R-C(O⁻)(Cl)-N⁺H(R')₂] Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride RCOCl Acyl_Chloride->Tetrahedral_Intermediate Amide RCONR'₂ Tetrahedral_Intermediate->Amide Collapse, Expulsion of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl NaCl_H2O NaCl + H₂O HCl->NaCl_H2O Base NaOH Base->NaCl_H2O Neutralization

Caption: Simplified mechanism of the Schotten-Baumann reaction.

VII. Conclusion

The journey of the N-substituted amide, from a theoretical concept in the minds of pioneering chemists to a fundamental building block of modern science, is a testament to the evolution of organic synthesis. The historical methodologies laid out in this guide, from the classical named reactions to the advent of powerful coupling reagents and multicomponent strategies, have each played a crucial role in shaping our ability to construct complex molecules. For today's researchers, an understanding of this rich history not only provides a deeper appreciation for the tools at their disposal but also inspires the development of the next generation of innovative and efficient synthetic methods for the construction of this vital functional group.

References

An In-depth Technical Guide to the Safety and Handling of N-ethyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for N-ethyl-2-methylpropanamide. It is intended for use by qualified professionals in research and development. The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, all handling and experimental procedures should be conducted with the utmost caution, adhering to established laboratory safety protocols. The information on experimental protocols is based on standardized OECD guidelines and should be adapted as necessary for specific experimental designs.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₆H₁₃NO. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms N-Ethylisobutyramide, Isobutyric ethylamide--INVALID-LINK--
CAS Number 2772-54-5--INVALID-LINK--
Molecular Formula C₆H₁₃NO--INVALID-LINK--
Molecular Weight 115.17 g/mol --INVALID-LINK--
Appearance Data not available-
Boiling Point Data not available-
Melting Point Data not available-
Flash Point Data not available-
Solubility Data not available-

Hazard Identification and Classification

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

It is prudent to assume that this compound may present similar hazards until specific data becomes available.

Toxicological Data Summary

There is a lack of publicly available, specific quantitative toxicological data for this compound. The table below is presented as a template for where such data would be summarized. In the absence of specific data, researchers should treat the substance with a high degree of caution.

EndpointValueSpeciesRouteSource
Acute Oral Toxicity (LD50) Data not available---
Acute Dermal Toxicity (LD50) Data not available---
Acute Inhalation Toxicity (LC50) Data not available---
Skin Corrosion/Irritation Data not available---
Serious Eye Damage/Irritation Data not available---

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the generation of aerosols or dust is likely, a respirator may be necessary.

4.2. Engineering Controls

  • Work should be performed in a well-ventilated laboratory.

  • The use of a chemical fume hood is strongly recommended for all procedures involving this compound.

4.3. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

4.4. Spills and Waste Disposal

  • In case of a spill, evacuate the area and wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • If on Skin: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Experimental Protocols (Based on OECD Guidelines)

The following are generalized experimental protocols for assessing the acute toxicity of a chemical like this compound, based on OECD Test Guidelines. These should be adapted by qualified personnel for specific experimental needs.

6.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD 425)

  • Animal Selection: Use healthy, young adult rats of a single sex (preferably females).

  • Housing and Fasting: House animals individually. Fast animals overnight before dosing.

  • Dose Administration: Administer the test substance by gavage. The volume should generally not exceed 1 mL/100g body weight.

  • Dosing Procedure:

    • Dose a single animal at a starting dose level just below the best preliminary estimate of the LD50.

    • Observe the animal for at least 48 hours.

    • If the animal survives, dose the next animal at a higher dose level.

    • If the animal dies, dose the next animal at a lower dose level.

    • Continue this sequential dosing until the stopping criteria are met (typically after observing a series of reversals in outcome).

  • Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

6.2. Acute Dermal Irritation/Corrosion (Adapted from OECD 404)

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

  • Application of Test Substance: Apply 0.5 mL (if liquid) or 0.5 g (if solid, moistened with a suitable vehicle) of the test substance to a small area (approx. 6 cm²) of the clipped skin and cover with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations: After the exposure period, remove the patch and any residual test substance. Examine the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days to assess the reversibility of any effects.

  • Scoring: Score the skin reactions according to a standardized grading system (e.g., the Draize scale).

6.3. Acute Eye Irritation/Corrosion (Adapted from OECD 405)

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Application of Test Substance: Instill 0.1 mL (if liquid) or 0.1 g (if solid) of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observations: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score lesions of the cornea, iris, and conjunctiva. Continue observations for up to 21 days to evaluate the reversibility of any effects.

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.

Potential Signaling Pathways and Mechanism of Action

The specific mechanism of action and signaling pathways affected by this compound are not well-documented. However, research on other amide-containing compounds, such as certain amide herbicides, suggests that they may interact with transient receptor potential (TRP) ion channels.[2] Specifically, the TRPA1 channel has been identified as a potential target for some amide compounds, leading to intracellular calcium influx and subsequent inflammatory responses or apoptosis.[2]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the action of an amide compound on the TRPA1 channel, leading to a cellular response.

G cluster_0 Amide_Compound This compound (Hypothetical) TRPA1 TRPA1 Channel Amide_Compound->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Ca_Influx->Cellular_Response Triggers

Caption: Hypothetical activation of the TRPA1 channel by an amide compound.

Experimental Workflow for Safety Assessment

The following diagram outlines a general workflow for assessing the safety of a new chemical entity like this compound.

G Start New Chemical Entity: This compound PhysChem Physicochemical Characterization Start->PhysChem InSilico In Silico Toxicity Prediction Start->InSilico InVitro In Vitro Toxicity Assays (e.g., Cytotoxicity, Genotoxicity) PhysChem->InVitro InSilico->InVitro Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) InVitro->Acute_Tox Irritation Skin & Eye Irritation/ Corrosion Studies Acute_Tox->Irritation Risk_Assessment Hazard Identification & Risk Assessment Irritation->Risk_Assessment Safe_Handling Develop Safe Handling & Exposure Limits Risk_Assessment->Safe_Handling

Caption: General workflow for chemical safety assessment.

Conclusion

While this compound is a valuable compound in research and development, the lack of comprehensive safety and toxicological data necessitates a cautious approach to its handling. This guide provides a framework for its safe use, based on general principles of chemical safety and standardized testing protocols. It is imperative that researchers consult up-to-date safety data sheets and conduct thorough risk assessments before initiating any work with this compound. As new information becomes available, handling procedures and safety precautions should be updated accordingly.

References

A Technical Guide to the Solubility of N-ethyl-2-methylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-ethyl-2-methylpropanamide

This compound is a tertiary amide with the chemical formula C₆H₁₃NO. Its structure consists of a propanamide backbone with a methyl group at the 2-position and an ethyl group attached to the nitrogen atom. The presence of the carbonyl group and the N-alkyl substituent influences its polarity and hydrogen bonding capabilities, which in turn govern its solubility in different solvents. Understanding the solubility of this compound is essential for its application in various chemical processes, including synthesis, purification, and formulation.

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, based on the principle of "like dissolves like" and the known behavior of similar amides, a qualitative solubility profile can be predicted.[1] Amides are generally soluble in a variety of organic solvents.[2] The solubility of amides is comparable to that of esters.[3]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amide can act as a hydrogen bond acceptor via its carbonyl oxygen, interacting with the hydroxyl group of the alcohol.[3]
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF)SolubleThe polar nature of both the amide and the solvent, driven by dipole-dipole interactions, facilitates dissolution. Amides are known to dissolve well in aprotic solvents.[4]
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe significant difference in polarity between the amide and non-polar solvents limits mutual dissolution. The non-polar alkyl chains of the amide may offer some limited interaction with non-polar solvents.[1]
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and can effectively solvate the amide molecule.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6] The following protocol provides a detailed procedure for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

  • Evaporating dish or watch glass (for gravimetric analysis)[7]

  • Drying oven[8]

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Quantification of Solute: The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method. The choice of method depends on the properties of the compound and the solvent.

    • 3.2.1. Gravimetric Analysis:

      • Accurately weigh a clean, dry evaporating dish.[7]

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.[8]

      • Cool the dish in a desiccator and weigh it.

      • The difference in weight corresponds to the mass of the dissolved this compound.

      • Calculate the solubility in terms of g/L or other appropriate units.

    • 3.2.2. Chromatographic Analysis (HPLC or GC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample using the same chromatographic method as the standards.

      • Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

3.3. Data Presentation

The determined solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the measured solubility value with appropriate units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial and place in thermostatic shaker A->B C Agitate for 24-48 hours at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Quantify solute concentration in filtrate F->G H Gravimetric Method or Chromatographic Method (HPLC/GC) G->H I Calculate and report solubility H->I

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is sparse in the literature, its chemical structure suggests good solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents. For applications requiring precise solubility values, the detailed isothermal saturation method provided in this guide offers a robust experimental approach. Accurate determination of solubility is a critical step in the successful development and application of chemical compounds in various scientific and industrial fields.

References

Stability and Degradation Pathways of N-ethyl-2-methylpropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-methylpropanamide, a secondary amide, is a chemical entity of interest in various research and development sectors. Understanding its stability and degradation profile is crucial for ensuring product quality, safety, and efficacy in applications such as pharmaceuticals and fine chemical synthesis. This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways. While specific kinetic and quantitative data for this particular molecule are not extensively available in public literature, this guide synthesizes information on the general stability of aliphatic amides and provides illustrative experimental protocols for forced degradation studies as recommended by international guidelines. The primary degradation pathways discussed include hydrolysis, oxidation, and photodecomposition.

Introduction

Amide bonds are fundamental in chemistry and biology, recognized for their significant stability.[1] this compound, also known as N-ethylisobutyramide, is a secondary amide featuring an ethyl group attached to the nitrogen and an isopropyl group attached to the carbonyl carbon. Its chemical structure dictates its physicochemical properties and susceptibility to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3] These studies are typically conducted under more severe conditions than accelerated stability testing and include exposure to acid, base, oxidative agents, light, and heat.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[5]
Synonyms N-Ethylisobutyramide[5]
CAS Number 2772-54-5[5]
Molecular Formula C6H13NO[6]
Molecular Weight 115.17 g/mol [5]

Degradation Pathways

The primary degradation pathways anticipated for this compound are hydrolysis, oxidation, and photolysis.

Hydrolysis

Hydrolysis of the amide bond is a common degradation route, typically occurring under acidic or basic conditions.[7] The reaction involves the cleavage of the C-N bond to yield a carboxylic acid (2-methylpropanoic acid) and an amine (ethylamine). The rate of hydrolysis is generally slow at neutral pH and is significantly accelerated by the presence of acids or bases.[8]

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[9]

Acid_Hydrolysis cluster_main Acid-Catalyzed Hydrolysis of this compound N_ethyl_2_methylpropanamide This compound Protonated_Amide Protonated Amide N_ethyl_2_methylpropanamide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O 2_methylpropanoic_acid 2-methylpropanoic acid Tetrahedral_Intermediate->2_methylpropanoic_acid - H+ Ethylamine Ethylamine Tetrahedral_Intermediate->Ethylamine - H+ Base_Hydrolysis cluster_main Base-Catalyzed Hydrolysis of this compound N_ethyl_2_methylpropanamide This compound Tetrahedral_Intermediate Tetrahedral Intermediate N_ethyl_2_methylpropanamide->Tetrahedral_Intermediate + OH- 2_methylpropanoate 2-methylpropanoate Tetrahedral_Intermediate->2_methylpropanoate Ethylamine Ethylamine Tetrahedral_Intermediate->Ethylamine Oxidative_Degradation cluster_main Potential Oxidative Degradation N_ethyl_2_methylpropanamide This compound Oxidative_Intermediates Oxidative Intermediates N_ethyl_2_methylpropanamide->Oxidative_Intermediates [O] Degradation_Products Various Degradation Products Oxidative_Intermediates->Degradation_Products Photolytic_Degradation cluster_main Potential Photolytic Degradation N_ethyl_2_methylpropanamide This compound Excited_State Excited State N_ethyl_2_methylpropanamide->Excited_State Radical_Intermediates Radical Intermediates Excited_State->Radical_Intermediates Cleavage Degradation_Products Various Degradation Products Radical_Intermediates->Degradation_Products Experimental_Workflow cluster_main Forced Degradation Experimental Workflow Prepare_Stock Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Prepare_Stock->Stress_Conditions Neutralize_Quench Neutralize/Quench Reaction Stress_Conditions->Neutralize_Quench Dilute Dilute to Working Concentration Neutralize_Quench->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Dilute->Analyze Identify_Quantify Identify and Quantify Degradation Products Analyze->Identify_Quantify

References

Quantum Mechanical Modeling of N-Alkylamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum mechanical (QM) modeling to the study of N-alkylamides, a crucial class of molecules with significant relevance in biological systems and drug design. This document provides a comprehensive overview of the theoretical and experimental approaches used to understand the conformational landscape, hydrogen bonding interactions, spectroscopic signatures, and reactivity of these compounds.

Introduction to N-Alkylamides

N-alkylamides are organic compounds characterized by an alkyl group attached to the nitrogen atom of an amide functional group. The amide bond is a fundamental component of peptides and proteins, making N-alkylamides excellent model systems for studying the properties of the peptide backbone. Their structural and electronic characteristics, particularly the planarity of the amide group and the potential for cis-trans isomerism, govern their biological activity and interactions with molecular targets. Quantum mechanical modeling offers a powerful computational lens to investigate these properties at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Theoretical Methods in Quantum Mechanical Modeling

The foundation of QM modeling lies in solving the Schrödinger equation for a given molecular system. Due to the complexity of this equation for multi-atom systems, various approximations and computational methods are employed.

A typical workflow for quantum mechanical calculations on N-alkylamides involves several key steps, from initial structure generation to the analysis of computed properties.

computational_workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_output Output Analysis mol_structure Define Molecular Structure method_selection Select QM Method (e.g., DFT, MP2) mol_structure->method_selection basis_set Choose Basis Set (e.g., 6-31G*, cc-pVTZ) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc thermo Thermodynamic Properties (Energies, Enthalpies) energy_calc->thermo spectra Spectroscopic Properties (IR, NMR) energy_calc->spectra reactivity Reactivity Descriptors (HOMO, LUMO) energy_calc->reactivity conformational_isomers cluster_trans Trans Conformer cluster_cis Cis Conformer trans_amide R'-C(=O)-N(H)-R (Alkyl groups on opposite sides) cis_amide R'-C(=O)-N(H)-R (Alkyl groups on the same side) trans_amide->cis_amide Rotation around C-N bond experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Modeling synthesis Synthesis and Purification of N-Alkylamide dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, CCl4 for FTIR) synthesis->dissolution nmr_acq NMR Spectroscopy (¹H, ¹³C, NOESY) dissolution->nmr_acq ftir_acq FTIR Spectroscopy dissolution->ftir_acq spectral_proc Spectral Processing (Integration, Peak Picking) nmr_acq->spectral_proc ftir_acq->spectral_proc comparison Comparison of Experimental and Calculated Data spectral_proc->comparison qm_calc Quantum Mechanical Calculations qm_calc->comparison structure_elucidation Structural and Dynamic Elucidation comparison->structure_elucidation plant_defense_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Defense Response pathogen Pathogen Attack n_alkylamide N-Alkylamide Accumulation pathogen->n_alkylamide mapk MAPK Cascade Activation n_alkylamide->mapk sa_pathway Salicylic Acid (SA) Pathway mapk->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway mapk->ja_pathway pr_genes Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes cell_wall Cell Wall Reinforcement sa_pathway->cell_wall phytoalexins Phytoalexin Production ja_pathway->phytoalexins ja_pathway->cell_wall

A Technical Guide to the Theoretical Study of Amide Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The amide functional group is a cornerstone of chemistry and biology, forming the peptide bonds that link amino acids into proteins and serving as a critical component in numerous synthetic polymers and pharmaceutical compounds.[1] The non-covalent interactions involving the amide group—such as hydrogen bonds, π-interactions, and n→π* interactions—are fundamental drivers of molecular recognition, protein folding and stability, and ligand-receptor binding.[2][3] A deep understanding of the nature and strength of these interactions is therefore paramount for advancements in biochemistry, materials science, and rational drug design.

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study amide molecular interactions. It summarizes key quantitative findings from foundational research, details the computational protocols employed, and visualizes complex workflows and interaction patterns to offer a comprehensive resource for professionals in the field.

Fundamentals of Amide Interactions

The unique electronic structure of the amide group, characterized by resonance between the nitrogen lone pair and the carbonyl π-system, results in a planar geometry and a significant dipole moment. This structure dictates the types of non-covalent interactions it can participate in.

  • Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in forming the secondary structures of proteins (α-helices and β-sheets) and in mediating interactions with water and other polar molecules.[1][3]

  • Aromatic and π-Interactions: The amide group can interact favorably with aromatic rings (e.g., phenylalanine, tyrosine) through amide–π interactions. These interactions, driven by a combination of electrostatic and dispersion forces, contribute significantly to protein stability.[4][5]

  • n→π Interactions:* A more subtle but important interaction involves the delocalization of an electron lone pair (n) from a carbonyl oxygen into the antibonding orbital (π) of a nearby carbonyl group. These n→π interactions, though weak, are prevalent in protein backbones and contribute to conformational stability.[6][7]

Theoretical Methodologies and Protocols

Modern computational chemistry provides a powerful toolkit for dissecting the energetics and geometries of amide interactions at the atomic level. The primary methods employed are Quantum Mechanics (QM), Molecular Mechanics (MM), and Molecular Dynamics (MD) simulations.

Quantum Mechanics (QM) Methods

QM methods solve the Schrödinger equation to describe the electronic structure of a molecule, offering high accuracy for studying small molecular systems.

Detailed Protocol for a Typical DFT Calculation:

  • Structure Preparation: The initial 3D coordinates of the interacting molecules (e.g., a formamide dimer, amide-benzene complex) are generated.

  • Method Selection:

    • Functional: A density functional is chosen to approximate the exchange-correlation energy. The M06-2X functional is well-suited for non-covalent interactions, while B3LYP is a robust general-purpose functional.[8][9]

    • Basis Set: A basis set, which describes the atomic orbitals, is selected. Pople-style basis sets like 6-311++G(3df,3pd) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are commonly used to accurately capture dispersion and polarization effects.[8][9]

  • Geometry Optimization: The energy of the system is minimized with respect to the coordinates of the atoms to find the most stable geometry. Tight convergence criteria are used to ensure a true energy minimum is located.[9]

  • Frequency Calculation: A harmonic frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum.

  • Energy Calculation: A single-point energy calculation is performed on the final geometry to obtain the electronic energy. The interaction energy is then calculated by subtracting the energies of the individual, isolated monomers from the energy of the complex. Basis Set Superposition Error (BSSE) correction is often applied for higher accuracy.

QM_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis start Input Molecular Structure(s) method Select Functional & Basis Set (e.g., M06-2X/aug-cc-pVTZ) start->method opt Geometry Optimization method->opt freq Frequency Analysis opt->freq energy Single-Point Energy Calculation (BSSE) opt->energy confirm Confirm True Minimum (No Imaginary Frequencies) freq->confirm Check Frequencies interact_E Calculate Interaction Energy energy->interact_E MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis start Define Solute (e.g., Peptide) ff Choose Force Field (e.g., COMPASS) start->ff solvate Add Solvent (Water) & Ions ff->solvate minimize Energy Minimization solvate->minimize equil Equilibration (NVT, NPT) minimize->equil prod Production Run equil->prod traj Save Trajectory prod->traj analyze Analyze Properties (H-bonds, RDFs, etc.) traj->analyze H_Bonding cluster_dimer Amide-Amide cluster_water Amide-Water Amide1 R-C(O)NH-R' Amide2 R-C(O)NH-R' Amide1->Amide2 H-Bond Amide3 R-C(O)NH-R' Water1 H₂O Amide3->Water1 Acceptor Water2 H₂O Water2->Amide3 Donor Hydrolysis_Pathway Amide Amide R-C(O)NHR' Protonated Protonated Amide [R-C(OH)NHR']+ Amide->Protonated + H₃O⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Rate-Determining) Products Products R-COOH + R'NH₃⁺ Intermediate->Products Proton Transfer & C-N Cleavage

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Acyl Substitution for Amide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern chemistry, most notably as the fundamental linkage in peptides and proteins. Its prevalence in pharmaceuticals, natural products, and polymers underscores the importance of efficient and reliable methods for its construction. The most common and versatile strategy for amide bond formation is nucleophilic acyl substitution, a broad class of reactions where a nucleophilic amine attacks an activated carboxylic acid derivative, leading to the formation of an amide and the displacement of a leaving group.[1][2] This application note provides a detailed overview of common nucleophilic acyl substitution strategies for amide synthesis, complete with comparative data and detailed experimental protocols for key methodologies.

Reaction Mechanism and General Principles

Nucleophilic acyl substitution reactions proceed via a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of a carboxylic acid derivative.[1] This leads to the formation of a tetrahedral intermediate.[3] Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.[1] The overall transformation results in the substitution of the leaving group with the amine, yielding the amide product.

The reactivity of the carboxylic acid derivative is a critical factor influencing the reaction conditions. More reactive derivatives, such as acyl chlorides and anhydrides, react readily with amines, often at room temperature.[5][] Less reactive derivatives, like esters, typically require harsher conditions, such as elevated temperatures, to proceed efficiently.[7][8] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[5][8] Therefore, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This is the fundamental principle behind the use of coupling reagents.[9]

Common Strategies for Amide Synthesis

Several classes of starting materials can be employed for amide synthesis via nucleophilic acyl substitution. The choice of method depends on factors such as the stability of the starting materials, the desired reaction conditions, and the potential for side reactions.

From Acyl Chlorides (Schotten-Baumann Reaction)

The reaction of an amine with an acyl chloride, often under basic conditions, is known as the Schotten-Baumann reaction.[10][11] This is a classic and highly efficient method for amide synthesis.[5] The reaction is typically fast and exothermic. A base is used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[12]

From Acid Anhydrides

Acid anhydrides are also effective acylating agents for amines.[][13] The reaction mechanism is similar to that of acyl chlorides, with a carboxylate ion acting as the leaving group.[14] This method is generally less vigorous than using acyl chlorides and can be advantageous when dealing with sensitive substrates.

From Esters

Amides can be synthesized by the aminolysis of esters.[7][15] This reaction typically requires more forcing conditions, such as heating, due to the lower reactivity of esters compared to acyl chlorides and anhydrides.[7] However, it is a valuable method, particularly for the synthesis of primary amides from ammonia.[7]

From Carboxylic Acids using Coupling Reagents

The direct condensation of carboxylic acids and amines is the most atom-economical approach but requires the use of coupling reagents to activate the carboxylic acid.[9][16] These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group in situ, facilitating the nucleophilic attack by the amine.[17] This method is widely used in peptide synthesis and for the preparation of complex amides due to its mild reaction conditions and high chemoselectivity.[5][18]

Common classes of coupling reagents include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][9] These reagents form a highly reactive O-acylisourea intermediate.[5]

  • Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[19]

  • Aminium/Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[19][20]

Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization, particularly in peptide synthesis.[5][18]

Data Presentation: Comparison of Amide Synthesis Methods

MethodStarting MaterialsReagents/ConditionsTypical Reaction TimeTypical YieldAdvantagesDisadvantages
Schotten-Baumann Acyl Chloride, AmineBase (e.g., NaOH, pyridine, Et3N), often biphasic solvent system1 - 16 hours[21]Good to ExcellentHigh reactivity, generally high yields.[]Acyl chlorides can be moisture-sensitive and harsh for complex molecules.[9]
From Anhydrides Acid Anhydride, AmineOften neat or in an aprotic solventVaries, generally slower than acyl chlorides[]Good to ExcellentMilder than acyl chlorides, good for sensitive substrates.Less reactive than acyl chlorides.[]
From Esters Ester, AmineHeat, sometimes with a catalystSeveral hours to days[7]Moderate to Good[22]Useful for specific applications, e.g., cyclic amides.Requires forcing conditions, may not be suitable for all substrates.[8]
Carbodiimide Coupling Carboxylic Acid, AmineDCC or EDC, often with HOBt, aprotic solvent (e.g., DMF, DCM)30 - 60 minutes[5]Good to ExcellentMild conditions, high yields, broad substrate scope.[9]Byproduct removal can be an issue (e.g., DCU from DCC).[19]
HATU Coupling Carboxylic Acid, AmineHATU, Base (e.g., DIPEA), aprotic solvent (e.g., DMF)30 - 60 minutes[5]ExcellentFast reaction times, low racemization, high yields.[19]Higher cost of reagent.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Schotten-Baumann Reaction

This protocol describes a general method for the synthesis of an amide from an acyl chloride and a primary or secondary amine.

Materials:

  • Amine

  • Acyl chloride

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 eq) to the stirring solution.

  • Slowly add 1 M NaOH solution (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for Amide Synthesis using EDC/HOBt Coupling

This protocol provides a general method for the direct coupling of a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the solids in DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[20]

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

Nucleophilic_Acyl_Substitution General Mechanism of Nucleophilic Acyl Substitution for Amide Synthesis cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Reactants Carboxylic Acid Derivative (R-CO-L) + Amine (R'-NH2) Intermediate R-C(O-)-L-NH2R' Reactants->Intermediate Nucleophilic Attack Products Amide (R-CO-NHR') + Leaving Group (L-H) Intermediate->Products Elimination

Caption: The two-step addition-elimination mechanism of nucleophilic acyl substitution.

Amide_Synthesis_Workflow Workflow for Selecting an Amide Synthesis Strategy Start Start with Carboxylic Acid and Amine Decision1 Is the carboxylic acid readily available and stable? Start->Decision1 Decision1->Start No, start with activated derivative Activate Activate Carboxylic Acid Decision1->Activate Yes ToAcylChloride Convert to Acyl Chloride (e.g., with SOCl2) Activate->ToAcylChloride ToAnhydride Convert to Anhydride Activate->ToAnhydride UseCoupling Use Coupling Reagent (e.g., EDC, HATU) Activate->UseCoupling ReactAmine React with Amine ToAcylChloride->ReactAmine ToAnhydride->ReactAmine UseCoupling->ReactAmine

Caption: Decision workflow for choosing a suitable amide synthesis method.

EDC_Coupling_Protocol Experimental Workflow for EDC/HOBt Coupling cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine Carboxylic Acid, Amine, HOBt, and Base in Solvent B 2. Cool to 0 °C A->B C 3. Add EDC portion-wise B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water and Extract D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography or Recrystallization G->H

Caption: Step-by-step workflow for a typical EDC/HOBt mediated amide coupling.

References

N-Ethyl-2-methylpropanamide: Application Notes and Protocols for Use as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of N-ethyl-2-methylpropanamide as a potential solvent for organic reactions. Due to a notable lack of specific studies on its application as a solvent in the current chemical literature, this guide combines its known physicochemical properties with established principles of solvent effects in organic chemistry. The information herein is intended to serve as a foundational resource and a starting point for researchers interested in exploring its utility in various reaction types, particularly in the context of drug development and green chemistry.

Introduction

This compound is a tertiary amide with potential as a polar aprotic solvent in organic synthesis. Its molecular structure suggests properties that could be advantageous in a variety of chemical transformations. This document outlines its known physical and chemical data, provides theoretical context for its use in substitution and elimination reactions, and offers general protocols for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a solvent and for practical considerations in a laboratory setting.

PropertyValueReference
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 2772-54-5[1]
Boiling Point 181.9 °C at 760 mmHg (Predicted)
Density 0.873 g/cm³ (Predicted)
Flash Point 69.3 °C (Predicted)
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Theoretical Applications in Organic Reactions

As a polar aprotic solvent, this compound is expected to influence the rates and mechanisms of various organic reactions. The lone pairs of electrons on the oxygen and nitrogen atoms can solvate cations, while the lack of acidic protons means it does not strongly solvate anions. This characteristic has significant implications for substitution and elimination reactions.

Signaling Pathway of Solvent Effects

The following diagram illustrates the theoretical influence of this compound's properties on reaction pathways.

G Logical Flow of Solvent Properties A This compound Structure (Tertiary Amide) B Polar C=O and C-N bonds A->B C No acidic protons A->C D Good cation solvation B->D E Poor anion solvation C->E F Favors SN2 Reactions (unhindered nucleophile) D->F G Favors E2 Reactions (strong, sterically hindered base) D->G H Disfavors SN1/E1 Reactions (destabilizes carbocation intermediates relative to protic solvents) D->H E->F E->G E->H

Caption: Influence of molecular structure on solvent properties and reaction outcomes.

Use in Substitution and Elimination Reactions

Table 2 summarizes the expected effects of this compound as a solvent in common substitution and elimination reactions based on general principles of organic chemistry.

Reaction TypeExpected Effect of this compoundRationale
Sₙ2 Favorable. Increased reaction rate compared to protic solvents.As a polar aprotic solvent, it solvates the counter-cation of the nucleophile, leaving the anionic nucleophile "naked" and more reactive. This enhances its nucleophilicity and accelerates the bimolecular substitution.[2][3]
Sₙ1 Disfavorable. Slower reaction rate compared to polar protic solvents.Polar aprotic solvents are less effective at stabilizing the carbocation intermediate and the departing leaving group through hydrogen bonding, which is a key feature of the Sₙ1 mechanism. Polar protic solvents are generally preferred for Sₙ1 reactions.[2][4]
E2 Favorable. Particularly with strong, non-nucleophilic bases.Similar to Sₙ2 reactions, the increased reactivity of the base (due to poor anion solvation) can lead to faster E2 elimination rates. The outcome (substitution vs. elimination) will depend on the nature of the substrate and the base.[5]
E1 Disfavorable. Slower reaction rate compared to polar protic solvents.The rate-determining step of an E1 reaction is the formation of a carbocation, which is less stabilized by polar aprotic solvents compared to polar protic solvents.[5]

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures and should be adapted based on the specific substrate, nucleophile/base, and desired product.

General Workflow for an Organic Reaction

G General Experimental Workflow A Reactant & Solvent Preparation (this compound) B Reaction Setup (Inert atmosphere if needed) A->B C Addition of Reagents (e.g., Nucleophile/Base) B->C D Reaction Monitoring (TLC, GC-MS, etc.) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography, Distillation, etc.) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: A typical sequence of steps for conducting an organic reaction.

Protocol for a Generic Sₙ2 Reaction

Reaction: Alkyl Halide + Nucleophile → Substituted Product

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • This compound (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq) and this compound.

  • Stir the solution until the alkyl halide is fully dissolved.

  • Add the nucleophile (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) if necessary.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Protocol for a Generic E2 Reaction

Reaction: Alkyl Halide + Strong Base → Alkene

Materials:

  • Alkyl halide (e.g., 2-bromopropane)

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • This compound (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1.0 eq) in this compound.

  • Cool the solution in an ice bath.

  • Slowly add the strong base (1.2 - 2.0 eq) to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time.

  • Monitor the reaction for the disappearance of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the alkene product with a low-boiling point organic solvent (e.g., pentane).

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over a drying agent and carefully remove the solvent by distillation.

  • Analyze the product for purity and yield.

Green Chemistry Considerations and Future Research

While this compound's high boiling point may be advantageous for high-temperature reactions, it also presents challenges for removal during product purification, potentially increasing energy consumption. Its biodegradability and toxicity are currently not well-documented in publicly available literature.[6]

Future Research Directions:

  • Experimental Determination of Physical Properties: Accurate measurement of boiling point, viscosity, and dielectric constant is essential.

  • Solubility Studies: Investigating the solubility of a wide range of organic and inorganic compounds.

  • Comparative Reaction Kinetics: Performing kinetic studies of benchmark reactions (e.g., Sₙ2 and E2) and comparing the rates in this compound to those in conventional polar aprotic solvents like DMF, DMSO, and NMP.

  • Application in Catalysis: Evaluating its performance as a solvent in important catalytic reactions such as Heck, Suzuki, and Sonogashira couplings.[7][8]

  • Toxicology and Biodegradability Studies: Assessing its environmental impact and safety profile to determine its viability as a "green" solvent.

Conclusion

This compound presents itself as a theoretically viable polar aprotic solvent for organic synthesis. Based on its structure, it is anticipated to perform well in reactions that are favored by such solvents, like Sₙ2 and E2 reactions. However, a significant lack of empirical data necessitates further research to validate its practical applications, efficiency, and environmental footprint. The protocols and information provided here are intended to be a guide for initiating such investigations.

References

Application Notes and Protocols: N-ethyl-2-methylpropanamide as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-ethyl-2-methylpropanamide is a secondary amide that serves as a valuable and versatile starting material in organic synthesis. Its structure offers multiple reaction sites for the construction of more complex molecules, making it an attractive building block for the development of novel chemical entities, including potential pharmaceutical candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, with a focus on its α-functionalization.

Application Note: α-Thioalkylation of this compound

A key application of this compound is its use as a precursor for the synthesis of α-substituted amides. The acidic proton at the α-position to the carbonyl group can be removed by a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at the α-position, significantly increasing the molecular complexity.

One such transformation is the α-thioalkylation, where a sulfur-containing moiety is introduced. This is a valuable transformation in medicinal chemistry as the resulting α-thioamides can exhibit a range of biological activities. For instance, derivatives of this compound have been explored as potential modulators of G-protein coupled receptors like GPR119, which is a target for the treatment of type 2 diabetes and obesity.

The general scheme for the α-thioalkylation of this compound involves its deprotonation with a strong base, such as n-butyllithium, followed by quenching the resulting enolate with a disulfide, such as diphenyl disulfide.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol [1]
CAS Number 2772-54-5[1]
Appearance Colorless liquid (typical)
Boiling Point ~195-197 °C
Density ~0.89 g/cm³
Solubility Soluble in many organic solvents

Experimental Protocol: Synthesis of N-ethyl-2-methyl-2-(phenylthio)propanamide

This protocol details the α-thioalkylation of this compound with diphenyl disulfide.

Materials:

  • This compound (C₆H₁₃NO)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Diphenyl disulfide (C₁₂H₁₀S₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for air-sensitive transfers

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C N-ethyl-2-methyl-2-(phenylthio)propanamide A->C THF, -78 °C to rt B 1. n-Butyllithium (n-BuLi) 2. Diphenyl disulfide

Figure 1: General reaction scheme for the α-thioalkylation of this compound.

Procedure:

  • Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is sealed with a septum and purged with argon or nitrogen.

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium in hexanes (1.1 eq) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

  • Electrophilic Quench: A solution of diphenyl disulfide (1.2 eq) in a minimal amount of anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-2-methyl-2-(phenylthio)propanamide.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )MolesEquivalents
This compound115.170.011.0
n-Butyllithium64.060.0111.1
Diphenyl disulfide218.350.0121.2
Product Theoretical Yield (g) Actual Yield (g) % Yield
N-ethyl-2-methyl-2-(phenylthio)propanamide2.23(e.g., 1.78)(e.g., 80%)

Note: Actual yields will vary depending on experimental conditions and scale.

Experimental Workflow

G A Dissolve this compound in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise (Stir for 1h) B->C D Add diphenyl disulfide solution dropwise C->D E Stir at -78 °C for 2h, then warm to room temp. D->E F Quench with sat. NH4Cl(aq) E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Figure 2: Step-by-step workflow for the synthesis of N-ethyl-2-methyl-2-(phenylthio)propanamide.

Signaling Pathways and Logical Relationships

While this compound itself is a building block, its derivatives can be designed to interact with biological targets. For example, as a modulator of a G-protein coupled receptor (GPCR) like GPR119, a synthesized derivative would initiate a signaling cascade.

G cluster_synthesis Chemical Synthesis cluster_signaling Biological Signaling Pathway (Hypothetical) A This compound (Building Block) B α-Functionalization A->B C Derivative (e.g., GPR119 Modulator) B->C D GPR119 Receptor C->D Binds to E Gs Protein Activation D->E F Adenylate Cyclase Activation E->F G cAMP Production F->G H PKA Activation G->H I Cellular Response (e.g., Insulin Secretion) H->I

Figure 3: Logical relationship from building block to a potential biological signaling pathway.

These application notes and protocols provide a framework for the utilization of this compound as a key building block in the synthesis of functionalized molecules for research and drug development. The methodologies can be adapted for the introduction of other electrophiles at the α-position, highlighting the versatility of this starting material.

References

Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-methylpropanamide is a secondary amide that serves as a valuable building block in organic synthesis and is of interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This application note provides a detailed protocol for the 1H and 13C NMR spectral analysis of this compound, including predicted spectral data and experimental workflows. Due to hindered rotation around the amide C-N bond, this molecule can exist as rotational isomers (rotamers), which may lead to the observation of broadened or multiple signals for nearby protons and carbons at room temperature.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as a guide for spectral assignment.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

Atom AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
CH3 (ethyl)1.15triplet7.2
CH3 (isopropyl, 2x)1.17doublet6.9
CH (isopropyl)2.45septet6.9
CH2 (ethyl)3.28quartet7.2
NH~5.5-7.5broad singlet-

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

Atom AssignmentChemical Shift (δ) ppm
CH3 (ethyl)15.0
CH3 (isopropyl, 2x)19.8
CH (isopropyl)35.8
CH2 (ethyl)34.6
C=O (amide)176.5

Molecular Structure and Atom Numbering

The structure of this compound with atom numbering for NMR assignment is presented below.

Caption: Structure of this compound

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl3).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Vortexing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 0.03% v/v). Often, the residual proton signal of the deuterated solvent can be used as a secondary reference.

  • Capping: Securely cap the NMR tube.

II. NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

    • Place the sample in the NMR spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

  • 13C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024 or more, depending on the sample concentration.

    • Receiver Gain (RG): Adjust as needed.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential window function with a line broadening factor of 0.3 Hz is typically applied for 1H spectra to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl3).

  • Peak Picking and Integration:

    • Identify and list the chemical shifts of all peaks.

    • For 1H spectra, integrate the area under each peak to determine the relative number of protons.

  • Data Interpretation: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values (for 1H).

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Transfer) DataAcq Data Acquisition (Locking, Shimming, 1H & 13C Scans) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Referencing, Peak Picking, Integration) Processing->Analysis Interpretation Structural Interpretation (Signal Assignment) Analysis->Interpretation

Caption: Experimental workflow for NMR analysis.

Troubleshooting

  • Broad Peaks: May be caused by poor shimming, sample inhomogeneity (undissolved material), or the presence of paramagnetic impurities. Re-shim, filter the sample, or ensure the sample is fully dissolved. In the case of this compound, peak broadening can also be due to the slow interconversion of rotamers on the NMR timescale.

  • Low Signal-to-Noise: Increase the number of scans or use a more concentrated sample.

  • Phasing Issues: Ensure proper phase correction is applied. If automated phasing fails, manual phasing is necessary.

  • Solvent Peak Obscuring Signals: Choose a different deuterated solvent where the solvent peak does not overlap with signals of interest.

Application Note: Interpreting Mass Spectrometry Data of N-ethyl-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-methylpropanamide is a secondary amide with applications in various chemical syntheses and as a potential building block in drug discovery. Understanding its mass spectral behavior is crucial for its identification and characterization in complex matrices. This application note provides a detailed guide to the interpretation of electron ionization mass spectrometry (EI-MS) data for this compound. Due to the unavailability of a publicly accessible mass spectrum for this compound, this document presents an illustrative spectrum and fragmentation pathway based on the known fragmentation patterns of similar aliphatic amides. This serves as a practical guide for researchers analyzing this and related compounds.

Data Presentation

The expected electron ionization mass spectrum of this compound would be characterized by a molecular ion peak and several key fragment ions resulting from alpha-cleavage and McLafferty-type rearrangements. The table below summarizes the plausible mass-to-charge ratios (m/z) and relative intensities for the principal ions.

m/zRelative Intensity (%)Proposed Fragment Ion
43100[CH(CH₃)₂]⁺
5880[CH₂=NHCH₂CH₃]⁺
7240[C(O)NHCH₂CH₃]⁺
8630[CH(CH₃)₂C(O)NH]⁺
11520[M]⁺

Interpretation of the Mass Spectrum

The fragmentation of this compound in an EI-MS is expected to follow characteristic pathways for aliphatic amides. The molecular ion ([M]⁺) is anticipated at an m/z of 115, corresponding to its molecular weight.

The base peak is predicted to be at m/z 43 , corresponding to the isopropyl cation ([CH(CH₃)₂]⁺). This is a result of alpha-cleavage at the carbonyl group, leading to a very stable secondary carbocation.

Another significant peak is expected at m/z 58 . This fragment likely arises from a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the isopropyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene and subsequent cleavage.

A peak at m/z 72 can be attributed to the cleavage of the bond between the carbonyl carbon and the isopropyl group, resulting in the [C(O)NHCH₂CH₃]⁺ fragment.

The fragment ion at m/z 86 is likely due to the loss of an ethyl radical from the molecular ion.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M This compound [M]⁺˙ m/z 115 F1 [CH(CH₃)₂]⁺ m/z 43 M->F1 α-cleavage F2 [CH₂=NHCH₂CH₃]⁺˙ m/z 58 M->F2 McLafferty Rearrangement F3 [C(O)NHCH₂CH₃]⁺ m/z 72 M->F3 α-cleavage F4 [CH(CH₃)₂C(O)NH]⁺˙ m/z 86 M->F4 Loss of C₂H₅˙

Caption: Proposed fragmentation of this compound.

Application Note: Gas Chromatography Methods for the Analysis of Propanamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanamides, a class of amides derived from propanoic acid, are compounds of interest in various fields, including food safety, environmental analysis, and pharmaceutical development. A prominent example is acrylamide (2-propenamide), a known neurotoxin and probable human carcinogen that can form in starchy foods during high-temperature cooking.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of these compounds. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust technique for the analysis of volatile and semi-volatile compounds.[3][4][5]

However, the direct analysis of propanamides by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal instability.[6] To overcome these limitations, derivatization is often employed to convert the analytes into more volatile and thermally stable forms, making them more amenable to GC analysis.[7][8][9][10] This application note provides detailed protocols for the analysis of propanamides using GC-MS, focusing on sample preparation, common derivatization techniques, and instrumental parameters.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Effective extraction of propanamides from the sample matrix is a critical first step for accurate quantification. The choice of solvent depends on the matrix and the specific propanamide.

A. Aqueous Extraction (for Food and Solid Matrices) This method is effective due to the high water solubility of many propanamides like acrylamide.[1]

  • Homogenization: Weigh a representative portion of the solid sample (e.g., 1 gram of ground potato chips).

  • Extraction: Add 10 mL of hot water to the homogenized sample.[2] An internal standard, such as deuterated acrylamide or methacrylamide, should be added at this stage to correct for matrix effects and variations in extraction efficiency.[1][11]

  • Agitation: Vigorously shake or vortex the mixture for 20-30 minutes.

  • Centrifugation: Centrifuge the sample to separate the solid matrix from the aqueous extract.

  • Collection: Carefully collect the supernatant for the subsequent derivatization step. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[9]

B. Organic Solvent Extraction (e.g., Acetonitrile) Using an organic solvent like acetonitrile can be advantageous as it avoids the co-extraction of high molecular weight compounds like proteins that can interfere with the analysis.[7]

  • Homogenization: Weigh a representative portion of the sample.

  • Extraction: Add a suitable volume of acetonitrile and the appropriate internal standard.

  • Agitation: Vigorously shake or vortex the mixture.

  • Centrifugation/Filtration: Separate the solid debris by centrifugation or by filtering the extract through a 0.22 µm filter to remove particulates.[8][12]

  • Collection: The resulting extract is ready for derivatization.

Protocol 2: Derivatization of Propanamides

Derivatization is essential to improve the chromatographic properties of propanamides.[6] The two most common methods are bromination and silylation.

A. Bromination This classic approach converts acrylamide to the more stable 2,3-dibromopropionamide.[2][13]

  • Reagent Preparation: Prepare a saturated bromine solution in water.

  • Reaction: To the aqueous extract from Protocol 1A, add the brominating agent and allow it to react.

  • Quenching: Remove excess bromine by adding a solution of sodium thiosulfate until the color disappears.[2]

  • Extraction of Derivative: Partition the resulting 2,3-dibromopropionamide by extracting it into an organic solvent such as ethyl acetate.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the sample under a gentle stream of nitrogen before GC-MS analysis.

B. Silylation Silylation replaces active hydrogen atoms with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

  • Solvent Evaporation: Evaporate the acetonitrile extract from Protocol 1B to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in a dry, aprotic solvent.

  • Reaction: Add the silylating reagent (e.g., MSTFA or BSTFA, often with a catalyst like TMCS) in at least a 2:1 molar excess to the active hydrogens.[7]

  • Incubation: Heat the sealed vial at an elevated temperature (e.g., 75°C) for 30-60 minutes to ensure the reaction goes to completion.[10] The ease of derivatization for amides can be slow, requiring heat and time.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

C. Xanthydrol Derivatization (for Trace Analysis in Water) A sensitive method for determining trace levels of acetamide, propanamide, and butyramide in water involves derivatization with 9-xanthydrol.[11][14]

  • Reaction Setup: To a water sample, add 9-xanthydrol (to a final concentration of 10.0 mM) and hydrochloric acid (to 0.5 M).[11]

  • Incubation: Allow the reaction to proceed for 20 minutes at ambient temperature.[11]

  • Extraction: Extract the derivatives into an appropriate organic solvent.

  • Analysis: The extract is then ready for GC-MS analysis.

General Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of propanamides.

GC_Propanamide_Workflow SampleCollection Sample Collection (e.g., Food, Water, Drug Substance) SamplePrep Sample Preparation (Homogenization / Weighing) SampleCollection->SamplePrep Extraction Extraction (Aqueous or Organic Solvent) SamplePrep->Extraction Derivatization Derivatization (Bromination, Silylation, etc.) Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Injection, Separation, Detection) Derivatization->GCMS_Analysis DataProcessing Data Processing & Quantification (Peak Integration, Calibration) GCMS_Analysis->DataProcessing FinalReport Final Report DataProcessing->FinalReport

Caption: General workflow for propanamide analysis by GC-MS.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical instrument parameters and performance data for the GC-MS analysis of propanamides cited in various studies.

Table 1: Summary of GC-MS Methods and Performance

Analyte(s)Derivatization MethodGC ColumnDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
AcrylamideBrominationNot specifiedMS5 µg/kgNot specified[13]
AcrylamideBrominationNot specifiedMS12 ng/mL (derivative)40 ng/mL (derivative)[15]
Acetamide, Propanamide, Butyramide9-xanthydrolNot specifiedMS0.03 µg/LNot specified[11][14]
AcrylamideSilylation (MSTFA)Not specifiedSingle Quadrupole MSNot specifiedNot specified[7]
AcrylamideNone (Direct PCI)DB-WAXter, DB-624, DB-35msMS (Positive Chemical Ionization)Picogram levels on-columnNot specified[1]

Table 2: Recommended GC-MS Instrumental Conditions

ParameterSettingRationale / Comment
Injector
TypeSplit/SplitlessSplitless mode is preferred for trace analysis to ensure the entire sample is introduced to the column.[4]
Temperature250 - 280 °CMust be high enough to ensure rapid volatilization of derivatives without causing thermal degradation.
GC Column
Stationary PhaseMid-polar (e.g., DB-35ms, DB-624) or Polar (e.g., DB-WAXter)The choice depends on the polarity of the derivatized analyte. A non-polar DB-5 or polar DB-Wax are common starting points.[1][16]
Dimensions30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Oven Program
Initial Temp50 - 70 °C (hold 1-2 min)To focus analytes at the head of the column.
Ramp Rate10 - 20 °C/minA moderate ramp provides a good balance between analysis time and resolution.
Final Temp280 - 300 °C (hold 5 min)To ensure all derivatized analytes elute from the column.
Carrier Gas
GasHelium or HydrogenInert gas to carry the sample through the column.[3]
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal for column efficiency.
Mass Spectrometer
Ionization ModeElectron Impact (EI) or Chemical Ionization (CI)EI provides standard, library-searchable spectra. Positive Chemical Ionization (PCI) can offer higher sensitivity and selectivity for certain analytes like underivatized acrylamide.[1][2]
Acquisition ModeSelected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides maximum sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.
Mass Range40 - 450 amu (Full Scan)For initial identification of unknown peaks.

Conclusion

Gas chromatography is a powerful and reliable technique for the quantitative analysis of propanamides. The success of the method hinges on appropriate sample preparation and derivatization to enhance the volatility and stability of the target analytes. The protocols and parameters outlined in this application note provide a comprehensive starting point for researchers developing and validating GC-based methods for propanamides in a variety of matrices. By carefully selecting extraction solvents, derivatization reagents, and instrumental conditions, scientists can achieve the low detection limits and high accuracy required for regulatory compliance, quality control, and research applications.

References

Applications of N-Substituted Amides in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted amides are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. Their prevalence stems from their unique combination of physicochemical properties, including their ability to act as both hydrogen bond donors and acceptors, their metabolic stability, and the synthetic tractability that allows for facile modification of their substituents. This versatility enables the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. These application notes provide an overview of the key therapeutic areas where N-substituted amides are prominent and include detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications of N-Substituted Amides

The structural motif of an N-substituted amide is integral to the pharmacophore of numerous drugs across different therapeutic classes. By modifying the substituents on the nitrogen atom and the carbonyl group, medicinal chemists can modulate the interaction of these molecules with their biological targets.

Kinase Inhibitors

Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. N-substituted amides are frequently employed in the design of kinase inhibitors, where the amide bond often forms critical hydrogen bond interactions with the hinge region of the kinase domain.

A notable example is a series of 2,5-disubstituted 7-azaindole derivatives developed as dual Abl and Src kinase inhibitors. The introduction of an N-substituted amide linkage allows for the exploration of the kinase's hydrophobic pocket, leading to potent inhibition.

Table 1: In Vitro Kinase Inhibition Data for N-Substituted Amide Analogs

Compound IDR GroupAbl IC50 (nM)Src IC50 (nM)
1 2-bromophenyl1.43.4
2 2-methylphenyl2.55.1
3 2-(trifluoromethoxy)phenyl15.228.9
Antibacterial Agents

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. N-substituted amides have been successfully incorporated into new classes of compounds with potent activity against various bacterial strains. The amide moiety can be crucial for target engagement, such as inhibiting bacterial enzymes or disrupting cell wall synthesis. For instance, a series of N-substituted maleimides has demonstrated significant antimicrobial activity.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of N-Substituted Maleimides [1]

Compound IDR GroupS. aureus ATCC 25923 MIC (µg/mL)E. faecalis ATCC 29212 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
4 n-Butyl16832
5 n-Hexyl8816
6 Phenyl64128>128
G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs. N-substituted amides are found in many GPCR ligands, acting as agonists, antagonists, or allosteric modulators. The ability to modify the substituents on the amide allows for the optimization of binding affinity and functional activity. A series of N-(anilinoalkyl)amides has been developed as selective ligands for melatonin receptors, a class of GPCRs.

Table 3: Binding Affinity of N-(Anilinoalkyl)amides for Melatonin Receptors [2]

Compound IDR GroupMT1 Receptor pKiMT2 Receptor pKiMT1 Selectivity (fold)
7 Phenylbutyloxy8.937.0478
8 Phenylpropyloxy8.567.1128
9 Benzyloxy8.217.239.5

Experimental Protocols

Protocol 1: Synthesis of an N-Substituted Amide Kinase Inhibitor

This protocol describes a general method for the synthesis of an N-substituted amide via an amide coupling reaction, a common transformation in medicinal chemistry.[1][3][4][5]

Objective: To synthesize N-(3-(1H-indazol-6-yl)-4-(morpholinomethyl)phenyl)acetamide.

Materials:

  • 3-(1H-Indazol-6-yl)-4-(morpholinomethyl)aniline

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve 3-(1H-indazol-6-yl)-4-(morpholinomethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure N-(3-(1H-indazol-6-yl)-4-(morpholinomethyl)phenyl)acetamide.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[2][3][6]

Objective: To determine the lowest concentration of an N-substituted amide that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (N-substituted amide)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37 °C)

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest concentration to be tested.

  • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Add 200 µL of the diluted test compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) is 200 µL.

  • Cover the plate and incubate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by measuring the optical density at 600 nm (OD600) using a plate reader.

Protocol 3: In Vitro Kinase Activity Assay

This protocol describes a general method for assessing the inhibitory activity of an N-substituted amide against a specific kinase using a luminescence-based assay.

Objective: To determine the IC50 value of an N-substituted amide against a target kinase.

Materials:

  • Test compound (N-substituted amide)

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and its specific substrate to each well (except the negative control).

  • Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • The amount of light generated is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Inactive Kinase (Inactive) Second_Messenger->Kinase_Inactive Kinase_Active Kinase (Active) Kinase_Inactive->Kinase_Active Activates Cellular_Response Cellular Response Kinase_Active->Cellular_Response Phosphorylates Target Proteins Ligand Ligand (N-substituted amide) Ligand->GPCR Binds

Caption: GPCR signaling pathway modulated by an N-substituted amide ligand.

Experimental_Workflow A Compound Synthesis (N-substituted amide) B In Vitro Screening (e.g., Kinase Assay, MIC) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Design E In Vivo Efficacy Studies D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: Drug discovery workflow for N-substituted amides.

SAR_Logic cluster_structure N-Substituted Amide Structure cluster_properties Molecular Properties Amide R1 C=O N-R2 Modification_R1 Modification of R1 Amide:r1->Modification_R1 Modification_R2 Modification of R2 Amide:n->Modification_R2 Potency Potency (IC50/MIC) Selectivity Selectivity PK Pharmacokinetics (ADME) Modification_R1->Potency Modification_R1->Selectivity Modification_R2->Potency Modification_R2->PK

References

Unveiling Molecular Choreography: Dynamic NMR Spectroscopy for Studying Conformational Exchange

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Molecules are not static entities; they are dynamic systems constantly undergoing a dance of conformational changes. These subtle shifts in three-dimensional structure, known as conformational exchange, are fundamental to a vast array of biological processes, including enzyme catalysis, protein folding, and drug-receptor interactions. Understanding the kinetics and thermodynamics of these exchanges provides invaluable insights into molecular function and is a cornerstone of modern drug discovery and development. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has emerged as a powerful and indispensable tool for characterizing these fleeting molecular motions at atomic resolution.

This document provides detailed application notes and experimental protocols for key DNMR techniques used to study conformational exchange. It is designed to be a practical guide for researchers, scientists, and drug development professionals seeking to leverage the power of DNMR to unravel the intricate conformational landscapes of their molecules of interest.

Core Concepts of Conformational Exchange and DNMR

At the heart of DNMR is the principle that the NMR spectrum of a molecule is exquisitely sensitive to dynamic processes that occur on a timescale comparable to the NMR experiment itself. When a nucleus exchanges between two or more different chemical environments (conformers), the appearance of its NMR signal is altered in a predictable manner. The rate of this exchange dictates the observed lineshape, providing a direct window into the kinetics of the conformational change.

The exchange process can be broadly categorized into three regimes based on the exchange rate constant (k) relative to the difference in the resonance frequencies of the exchanging sites (Δν):

  • Slow Exchange (k << Δν): Two distinct, sharp signals are observed, one for each conformer. The relative integration of these signals provides the population of each state.

  • Intermediate Exchange (k ≈ Δν): The two signals broaden and coalesce into a single, broad peak. The lineshape in this regime is highly sensitive to the exchange rate.

  • Fast Exchange (k >> Δν): A single, sharp signal is observed at a population-weighted average of the chemical shifts of the two conformers.

By systematically varying the temperature, the exchange rate can be manipulated, allowing for the transition between these regimes to be observed and analyzed. This temperature-dependent behavior is the foundation of many DNMR experiments.

Key DNMR Techniques for Studying Conformational Exchange

Several powerful DNMR techniques have been developed to probe conformational exchange across a wide range of timescales. The most common and versatile methods include:

  • Lineshape Analysis: This technique involves acquiring a series of 1D NMR spectra at different temperatures and fitting the observed lineshapes to theoretical models based on the Bloch equations modified for chemical exchange. This allows for the precise determination of exchange rates (k) at each temperature.

  • 2D Exchange Spectroscopy (EXSY): EXSY is a two-dimensional NMR experiment that directly detects chemical exchange. Cross-peaks in an EXSY spectrum connect the signals of nuclei that are exchanging with one another. The intensity of these cross-peaks is proportional to the exchange rate.

  • Chemical Exchange Saturation Transfer (CEST): CEST is a highly sensitive technique used to study exchange processes involving a low-population "invisible" state. It involves selectively saturating the magnetization of the minor conformer and observing the transfer of this saturation to the major, observable conformer.

The choice of technique depends on the timescale of the exchange process and the specific information required.

Application in Drug Development

The study of conformational exchange by DNMR is of paramount importance in drug development.[1][2][3] The conformational flexibility of a drug molecule can significantly impact its binding affinity and selectivity for its target. Similarly, the dynamic properties of a target protein can influence ligand recognition and binding.

DNMR can be employed to:

  • Characterize the conformational preferences of drug candidates in solution: This information can be used to design more rigid and potent analogs.[3]

  • Investigate the mechanism of drug-target binding: DNMR can reveal whether a drug binds to a pre-existing conformation of the target or induces a conformational change upon binding.

  • Screen for fragment binding: Ligand-observed DNMR techniques can be used to screen for weak-binding fragments that can be elaborated into more potent drug leads.

Experimental Protocols

Protocol 1: Lineshape Analysis for Determining Exchange Rates

This protocol outlines the general steps for performing a DNMR lineshape analysis experiment.

1. Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent that is liquid over the desired temperature range.
  • Ensure the sample concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
  • Filter the sample to remove any particulate matter.

2. NMR Data Acquisition:

  • Acquire a series of 1D NMR spectra at different, precisely controlled temperatures. The temperature range should be chosen to cover the slow, intermediate, and ideally, the fast exchange regimes.
  • Use a calibrated thermometer to ensure accurate temperature measurement.
  • For each temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring the spectrum.
  • Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure accurate lineshape representation.

3. Data Processing and Analysis:

  • Process the spectra using appropriate window functions (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio without distorting the lineshape.
  • Use a specialized DNMR lineshape analysis software (e.g., TopSpin's dnmr module, WINDNMR).[4][5]
  • Input the experimental spectra and define the spin system, including the chemical shifts of the exchanging sites in the absence of exchange (often determined at a very low temperature) and any scalar couplings.
  • Perform an iterative fitting of the theoretical lineshapes to the experimental data to extract the exchange rate constant (k) at each temperature.[4]

4. Thermodynamic Analysis:

  • Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡).
  • The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated using the Eyring equation: ΔG‡ = ΔH‡ - TΔS‡.

Protocol 2: 2D Exchange Spectroscopy (EXSY)

This protocol provides a step-by-step guide for setting up and running a 2D EXSY experiment. The EXSY pulse sequence is identical to the NOESY sequence.[6]

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. NMR Data Acquisition:

  • Set up a 2D NOESY experiment on the spectrometer. Common pulse programs include noesygpph on Bruker instruments.
  • Optimize the spectral widths in both dimensions to encompass all relevant signals.
  • The key parameter in an EXSY experiment is the mixing time (d8 or t_mix). This is the period during which chemical exchange occurs.
  • Acquire a series of 2D EXSY spectra with varying mixing times (e.g., 10 ms, 50 ms, 100 ms, 200 ms, 500 ms). The optimal mixing time is on the order of the inverse of the exchange rate (1/k).
  • The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the exchanging signals to ensure full relaxation between scans.

3. Data Processing and Analysis:

  • Process the 2D spectra using appropriate window functions in both dimensions.
  • Identify the diagonal peaks and the cross-peaks. The presence of cross-peaks between two signals confirms that they are in chemical exchange.[6]
  • Integrate the volumes of the diagonal and cross-peaks.
  • The exchange rate constant (k) can be quantified by analyzing the build-up of the cross-peak intensity as a function of the mixing time. For a simple two-site exchange (A ⇌ B), the following relationship can be used for short mixing times:
  • I_cross / (I_diag_A + I_diag_B) ≈ k * t_mix
  • A more rigorous analysis involves fitting the full matrix of peak intensities to the appropriate exchange equations.

Protocol 3: Chemical Exchange Saturation Transfer (CEST)

This protocol describes the setup and execution of a CEST experiment, a powerful technique for detecting sparsely populated, "invisible" states.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1. For biological samples, this is often done in an aqueous buffer.[7]

2. NMR Data Acquisition:

  • CEST experiments are typically performed as a series of 1D or 2D experiments (e.g., 1H-15N HSQC-based CEST for proteins).[7]
  • The experiment involves applying a weak radiofrequency (RF) field (B1 field) at a specific frequency for a defined saturation time (typically several hundred milliseconds).
  • A series of spectra are acquired where the frequency of the B1 field is systematically varied across a wide range of offsets from the resonance of the major state.
  • A reference spectrum is also acquired with the saturation frequency set far away from any signals of interest (e.g., -100 kHz).[8]
  • The strength of the B1 field and the saturation time are critical parameters that need to be optimized based on the expected exchange rate.

3. Data Processing and Analysis:

  • Process the series of spectra.
  • For each spectrum, measure the intensity of the signal of the major state (I_sat).
  • Normalize this intensity to the intensity of the signal in the reference spectrum (I_ref).
  • Plot the normalized intensity (I_sat / I_ref) as a function of the saturation frequency offset. This plot is known as a CEST profile or a Z-spectrum.[9]
  • A dip in the CEST profile at a specific frequency offset indicates the chemical shift of the "invisible" exchanging state.
  • Quantitative analysis of the CEST profiles by fitting them to the Bloch-McConnell equations can provide the exchange rate (k), the population of the minor state, and its chemical shift.

Quantitative Data Summary

The following table summarizes quantitative data from DNMR studies on conformational exchange in various molecular systems.

MoleculeConformational ProcessDNMR MethodExchange Rate (k) (s⁻¹)ΔG‡ (kcal/mol)Temperature (K)Reference
N,N-DimethylacetamideC-N bond rotationLineshape Analysis~1018.3298[10]
Cyclohexane-d11Ring inversionSaturation Transfer~10.310.2210[11]
Heptamethylbenzenonium ion1,2-methyl shift2D EXSY~2.516.6298[11]
Calmodulin (E140Q mutant)Conformational exchangeMultiple-Quantum Relaxation--298[5]
α-SynucleinMonomer-membrane bindingCEST--283[8]

Visualizations

DNMR_Workflow cluster_planning Experimental Planning cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_results Results and Interpretation A Define the Conformational Exchange Problem B Select Appropriate DNMR Technique (Lineshape, EXSY, CEST) A->B C Sample Preparation B->C D Acquire NMR Data (Variable Temperature/Mixing Time/ Saturation Frequency) C->D E Process NMR Spectra D->E F Fit Data to Theoretical Models (Bloch-McConnell Equations) E->F G Extract Kinetic Parameters (k, Populations) F->G H Determine Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡) G->H I Relate Dynamics to Molecular Function H->I

Caption: Workflow for a typical DNMR experiment.

Two_Site_Exchange cluster_slow Slow Exchange (k << Δν) cluster_intermediate Intermediate Exchange (k ≈ Δν) cluster_fast Fast Exchange (k >> Δν) A Conformer A B Conformer B A->B k_AB B->A k_BA slow_spec Two sharp peaks inter_spec One broad peak fast_spec One sharp peak (averaged)

Caption: Principle of two-site conformational exchange.

References

Application Notes and Protocols for Amidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for common amidation reactions, a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The following sections offer a selection of established methods, complete with step-by-step instructions, quantitative data, and visual workflows to facilitate reproducible and efficient amide bond formation.

Introduction

The formation of an amide bond from a carboxylic acid and an amine is one of the most important and frequently utilized transformations in organic chemistry.[1] Its prevalence is due to the stability of the amide linkage and its presence in a vast array of biologically active molecules, including peptides, proteins, and a significant portion of pharmaceuticals. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable carboxylate-ammonium salt.[2] Therefore, the carboxylic acid is typically activated in situ or in a separate step to facilitate nucleophilic attack by the amine.[2][3][4] This document outlines protocols for several widely used activation methods.

I. Carbodiimide-Mediated Amidation: EDC/HOBt Coupling

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are popular coupling reagents due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[5][6] The addition of 1-hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and reduce racemization, especially in peptide synthesis.

Experimental Protocol: General Procedure for EDC/HOBt Coupling[3][8]
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add HOBt (1.0-1.2 equiv) and EDC hydrochloride (1.0-1.2 equiv) to the solution.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the amine (1.0-1.1 equiv) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.0-2.0 equiv) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or 1 M citric acid solution) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data Summary
Reagent/ParameterMolar Equivalents/ValueNotes
Carboxylic Acid1.0Limiting reagent
Amine1.0 - 1.1A slight excess can be used
EDC HCl1.0 - 1.2
HOBt1.0 - 1.2
Base (e.g., DIPEA)1.0 - 2.0Only if the amine is a salt
Solvent-DCM or DMF
TemperatureRoom Temperature
Reaction Time2 - 24 hoursSubstrate dependent
Typical Yield58% - 93%[8]Highly substrate dependent

Experimental Workflow

EDC_HOBt_Coupling cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Solvent add_reagents Add EDC & HOBt start->add_reagents stir1 Stir 10-15 min add_reagents->stir1 add_amine Add Amine (& Base) stir1->add_amine stir2 Stir 2-24h at RT add_amine->stir2 workup Aqueous Work-up stir2->workup purify Column Chromatography workup->purify end Pure Amide purify->end

Caption: Workflow for EDC/HOBt mediated amidation.

II. Uronium/Aminium Salt-Mediated Amidation: HATU Coupling

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective coupling reagents known for fast reaction times and high yields, even with sterically hindered substrates.[3][5]

Experimental Protocol: General Procedure for HATU Coupling[3][8]
  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in DMF at 0 °C, add HATU (1.0-1.2 equiv).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).

  • Amine Addition: Add the amine (1.0-1.1 equiv) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with an aqueous solution of LiCl (5%) to remove residual DMF, followed by a standard acid-base work-up as described in the EDC/HOBt protocol.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary
Reagent/ParameterMolar Equivalents/ValueNotes
Carboxylic Acid1.0Limiting reagent
Amine1.0 - 1.1
HATU1.0 - 1.2
Base (DIPEA)2.0 - 3.0Essential for the reaction
SolventDMF
Temperature0 °C to Room Temperature
Reaction Time30 - 60 minutesTypically very fast
Typical Yield38% - 95%[8]Can be very high

Experimental Workflow

HATU_Coupling cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in DMF at 0°C add_hatu Add HATU start->add_hatu add_base Add DIPEA add_hatu->add_base add_amine Add Amine add_base->add_amine stir Warm to RT Stir 30-60 min add_amine->stir quench Quench with Water stir->quench extract Extract & Wash quench->extract purify Column Chromatography extract->purify end Pure Amide purify->end Schotten_Baumann cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Acid Carboxylic Acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride + Reflux Thionyl SOCl₂ or (COCl)₂ Thionyl->AcylChloride Amide Final Amide Product AcylChloride->Amide + 0°C to RT Amine Amine Amine->Amide Base Base (e.g., TEA) Base->Amide

References

N-ethyl-2-methylpropanamide in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific, documented applications for N-ethyl-2-methylpropanamide in the field of polymer chemistry. While its chemical structure as a substituted amide suggests potential utility as a solvent, monomer precursor, or additive, there is currently insufficient published data to provide detailed application notes or experimental protocols for its use in polymer synthesis or processing.

This document summarizes the available information on this compound and related compounds, and outlines hypothetical, investigatory applications based on the general properties of aliphatic amides in polymer science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, also known as N-ethylisobutyramide, is presented in Table 1. These properties are derived from publicly available chemical databases.

PropertyValueSource
CAS Number 2772-54-5[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
IUPAC Name This compound[1]
Predicted Boiling Point 207.3 ± 8.0 °C at 760 mmHg[2]
Predicted Density 0.9 ± 0.1 g/cm³[2]
Predicted Flash Point 107.8 ± 3.4 °C[2]

Potential, Undocumented Applications in Polymer Chemistry

Based on the chemical nature of this compound, several potential, though currently undocumented, applications in polymer chemistry can be hypothesized. These are presented as avenues for further research and are not based on established protocols.

As a High-Boiling Point Solvent for Polymerization

Amides are known to be good solvents for a variety of polymers due to their polarity and ability to form hydrogen bonds. This compound's high predicted boiling point suggests it could be a suitable medium for polymerization reactions that require elevated temperatures.

Hypothetical Experimental Workflow: Solution Polymerization

Hypothetical_Amide_Reduction Amide This compound Amine N-ethyl-2-methylpropan-1-amine Amide->Amine Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Amine Polymer Functional Polymer (e.g., Polyamide, Polyurethane) Amine->Polymer Polymerization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-ethyl-2-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-ethyl-2-methylpropanamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to enhance yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the isobutyryl chloride and ethylamine method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion.- Increase reaction time: Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions. A temperature of 50°C has been used in similar amide syntheses.[1] - Check reagent quality: Ensure the isobutyryl chloride and ethylamine are of high purity and not degraded.
Hydrolysis of isobutyryl chloride: Isobutyryl chloride is sensitive to moisture and can hydrolyze to isobutyric acid, which will not react with ethylamine under these conditions.- Use anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Loss of product during work-up: The product may be lost during the extraction or purification steps.- Optimize extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Careful purification: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss. A common eluent for similar compounds is a mixture of petroleum ether and ethyl acetate.[1]
Product is Contaminated with Starting Material Incomplete reaction: The reaction has not proceeded to completion.- Drive the reaction to completion: See "Low or No Product Yield" above. - Purification: Use column chromatography to separate the product from unreacted starting materials.
Formation of a White Precipitate (other than the product) Formation of ethylammonium chloride: A common byproduct of the reaction is the hydrochloride salt of ethylamine.- Use a base: The addition of a tertiary amine base, such as triethylamine, can scavenge the HCl produced during the reaction, preventing the formation of the salt and driving the reaction to completion.[1] - Aqueous work-up: Washing the reaction mixture with water or a mild aqueous base (e.g., sodium bicarbonate solution) will remove the water-soluble ethylammonium chloride.[1]
Product is an Oil Instead of a Solid Presence of impurities: Impurities can lower the melting point of a compound, causing it to be an oil instead of a solid.- Purify the product: Use column chromatography or recrystallization to purify the product.
Reaction is a different color than expected Decomposition of reagents or product: The reagents or product may be decomposing, leading to colored impurities.- Control the reaction temperature: Avoid excessive heating. - Use fresh reagents: Ensure the starting materials are not old or degraded.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and direct method is the nucleophilic acyl substitution reaction between isobutyryl chloride and ethylamine. This reaction is typically fast and efficient.

Q2: What are the key parameters to control for optimizing the yield?

A2: The key parameters to optimize are:

  • Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 50°C) can increase the rate and yield.[1] However, excessive heat should be avoided to prevent side reactions.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Stoichiometry: Using a slight excess of ethylamine can help to drive the reaction to completion. However, a large excess can complicate purification. The use of a non-nucleophilic base like triethylamine (at least one equivalent to the acyl chloride) is crucial to neutralize the HCl byproduct.[1]

  • Reaction Time: The reaction time should be monitored by a technique like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.

Q3: What are the potential side products in this synthesis?

A3: The primary side product is ethylammonium chloride, which is formed when the HCl generated reacts with ethylamine. If water is present, isobutyric acid can be formed from the hydrolysis of isobutyryl chloride. At higher temperatures, other side reactions might occur, leading to impurities.

Q4: How can I purify the final product?

A4: The typical purification procedure involves:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically washed with water and a mild aqueous base (like 10% NaHCO3 solution) to remove unreacted starting materials, the HCl scavenger (e.g., triethylamine hydrochloride), and the ethylammonium chloride byproduct.[1]

  • Drying: The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Further Purification (if necessary): If the product is not pure enough, it can be further purified by column chromatography using a suitable eluent system (e.g., petroleum ether: ethyl acetate) or by recrystallization.[1]

Q5: Why is it important to use anhydrous conditions?

A5: Isobutyryl chloride is highly reactive towards water. Any moisture present in the reaction will lead to the hydrolysis of the acyl chloride to isobutyric acid. This not only consumes the starting material, reducing the yield of the desired amide, but also complicates the purification process.

Experimental Protocols

Protocol 1: Synthesis of this compound using Isobutyryl Chloride and Ethylamine with Triethylamine

This protocol is adapted from a general procedure for the synthesis of amides.[1]

Materials:

  • Isobutyryl chloride

  • Ethylamine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • To the flask, add ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) dissolved in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 10% NaHCO3 solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Visualizations

Logical Workflow for this compound Synthesis

Synthesis_Workflow Start Start Reagents Combine Ethylamine & Triethylamine in anhydrous DCM Start->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Slowly add Isobutyryl Chloride in DCM Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) Reaction->Workup Drying Dry Organic Layer (Na2SO4) Workup->Drying Evaporation Solvent Removal (Reduced Pressure) Drying->Evaporation Purification Column Chromatography (if necessary) Evaporation->Purification Product Pure this compound Evaporation->Product If pure Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze TLC of crude product Start->Check_TLC Starting_Material Significant Starting Material Present? Check_TLC->Starting_Material Incomplete_Reaction Issue: Incomplete Reaction Starting_Material->Incomplete_Reaction Yes No_Starting_Material Little to No Starting Material Present Starting_Material->No_Starting_Material No Solution_Reaction Solutions: - Increase reaction time - Increase temperature - Check reagent quality Incomplete_Reaction->Solution_Reaction Check_Workup Review Work-up & Purification Steps No_Starting_Material->Check_Workup Check_Conditions Were anhydrous conditions maintained? No_Starting_Material->Check_Conditions Loss_Product Issue: Product Loss during Work-up/Purification Check_Workup->Loss_Product Solution_Workup Solutions: - Optimize extraction pH - Refine purification technique Loss_Product->Solution_Workup Check_Conditions->Check_Workup Yes Hydrolysis Issue: Hydrolysis of Isobutyryl Chloride Check_Conditions->Hydrolysis No Solution_Hydrolysis Solution: - Ensure dry glassware - Use anhydrous solvents - Inert atmosphere Hydrolysis->Solution_Hydrolysis

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

identifying and removing impurities in amide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and remove impurities during amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in amide synthesis?

A1: Impurities in amide synthesis can generally be categorized as:

  • Unreacted Starting Materials: Residual carboxylic acids, amines, or acylating agents that did not react.

  • Reagent-Derived Byproducts: These are formed from the coupling reagents used in the reaction. A classic example is dicyclohexylurea (DCU) when using dicyclohexylcarbodiimide (DCC).[1] Other examples include byproducts from HATU, HBTU, or BOP reagents.[]

  • Residual Solvents: Solvents used in the reaction or workup, such as dichloromethane (DCM) or dimethylformamide (DMF), can be difficult to remove completely.[4]

  • Epimerization/Racemization Products: For chiral starting materials, loss of stereochemical purity can be a significant issue, especially with some activating agents.[5]

Q2: What are the primary methods for purifying crude amides?

A2: The choice of purification method depends on the properties of the amide and the impurities. Common techniques include:

  • Recrystallization: This is often the method of choice for solid amides, as it can be highly effective at removing small amounts of impurities.[6] Solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane are often used.[6]

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired amide from impurities with different polarities.[6]

  • Aqueous Workup (Acid/Base Extraction): This is a powerful technique to remove acidic or basic impurities. For instance, an acidic wash (e.g., with dilute HCl) can remove unreacted amines, while a basic wash (e.g., with sodium bicarbonate) can remove unreacted carboxylic acids.[7]

  • Distillation: For volatile amides, distillation can be an effective purification method.[6]

  • Solid-Phase Extraction (SPE): In some cases, commercially available resins can be used to capture impurities, allowing for a simplified workup without the need for chromatography or an aqueous wash.[7][8]

Q3: How can I minimize the formation of impurities during the reaction itself?

A3: Optimizing reaction conditions is key to minimizing impurity formation. Consider the following:

  • Choice of Coupling Reagent: Different coupling reagents have different byproduct profiles and efficiencies. For example, EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying its removal.[5]

  • Reaction Temperature: Running the reaction at the optimal temperature can prevent side reactions. Some reactions are performed at 0°C or even lower to control exothermic processes and reduce side product formation.[5][9]

  • Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion, but it also means there will be more of that starting material to remove during purification.[1]

  • Solvent Choice: The solvent can influence reaction rate and side reactions. Common solvents include DMF, DCM, and THF.[1][4]

  • Order of Addition: The order in which reagents are added can be critical, especially when using coupling agents and activators.[]

Troubleshooting Guide

Problem 1: My NMR shows unreacted carboxylic acid and amine in the crude product.

  • Possible Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or a poorly chosen coupling reagent.

  • Solution:

    • Purification: Use an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove the unreacted carboxylic acid.

    • Reaction Optimization: For future attempts, consider increasing the reaction time, raising the temperature, or using a more powerful coupling reagent like HATU.[]

Problem 2: I used DCC as a coupling reagent and now have a white precipitate that is difficult to remove.

  • Possible Cause: This precipitate is likely dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings. DCU is notoriously insoluble in many common organic solvents.

  • Solution:

    • Filtration: Before the main workup, filter the reaction mixture to remove the bulk of the DCU. Sometimes, adding a solvent like acetonitrile in which DCU is poorly soluble can help precipitate it out before filtration.[1]

    • Chromatography: If DCU remains, it can often be separated from the desired product by column chromatography.

    • Alternative Reagents: In the future, consider using a carbodiimide that produces a water-soluble urea byproduct, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]

Problem 3: After column chromatography, my yield is very low, even though the crude NMR looked clean.

  • Possible Cause: The amide product may be adsorbing irreversibly to the silica gel, or it might be tailing significantly during elution.[6] This is more common with very polar or very nonpolar compounds.

  • Solution:

    • Modify the Eluent: Add a small amount of a modifier to the eluent. For example, adding a small percentage of triethylamine can help elute basic amides, while adding acetic acid can help with acidic amides.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica.

    • Avoid Chromatography: If possible, try to purify the amide using a non-chromatographic method like recrystallization or distillation.[6]

Problem 4: I am trying to synthesize a peptide, and I am seeing significant epimerization.

  • Possible Cause: The activating agent or the reaction conditions are promoting racemization of the chiral centers. O-acylisoureas, intermediates in carbodiimide couplings, can be prone to racemization.[5]

  • Solution:

    • Use Additives: Include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in your coupling reaction. These additives are known to suppress racemization.

    • Choose a Different Coupling Reagent: Reagents like HATU and HBTU are generally considered to have low racemization potential.[]

    • Control Temperature: Keep the reaction temperature low, as higher temperatures can increase the rate of racemization.

Data Presentation

Table 1: Common Solvents for Amide Recrystallization

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Good for many polar amides.
AcetonePolar56A versatile solvent, but its low boiling point can be a disadvantage.
AcetonitrilePolar82Often gives very good results for recrystallization.[6]
1,4-DioxanePolar101A higher boiling point solvent that can be effective.[6]
Ethyl AcetateMid77Often used in combination with a nonpolar solvent like hexane.
TolueneNonpolar111Useful for less polar amides.

Table 2: Comparison of Common Amide Coupling Reagents

ReagentByproductByproduct SolubilityRacemization PotentialNotes
DCCDicyclohexylurea (DCU)Insoluble in most solventsModerateByproduct removal can be difficult.[1]
EDCWater-soluble ureaWater-solubleModerateEasy byproduct removal with an aqueous workup.[5]
HATUWater-solubleWater-solubleLowHighly efficient but more expensive.[]
T3P®Phosphonic acidsWater-solubleLowA versatile and powerful coupling reagent.[4]

Experimental Protocols

Protocol 1: General Procedure for Acid/Base Extraction

  • Dissolution: Dissolve the crude amide product in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (or another dilute acid). This will protonate and extract unreacted amines and other basic impurities into the aqueous layer. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated solution of NaHCO₃ (or another dilute base). This will deprotonate and extract unreacted carboxylic acid and other acidic impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified amide.

Protocol 2: Recrystallization of a Solid Amide

  • Solvent Selection: Choose a solvent in which the amide is soluble at high temperatures but poorly soluble at low temperatures. This can be determined through small-scale solubility tests.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude amide until it just dissolves.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Amide_Purification_Workflow start Crude Amide Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_solid Is the product solid? check_purity->is_solid Impure final_product Pure Amide check_purity->final_product Pure recrystallize Recrystallization is_solid->recrystallize Yes extraction Acid/Base Extraction is_solid->extraction No is_pure Is it pure? recrystallize->is_pure is_pure->final_product Yes chromatography Column Chromatography is_pure->chromatography No chromatography->final_product extraction->chromatography

Caption: A general workflow for the purification of a crude amide product.

Impurity_Troubleshooting cluster_impurities Common Impurities cluster_solutions Purification Method imp_acid Unreacted Carboxylic Acid sol_base Basic Wash (e.g., NaHCO₃) imp_acid->sol_base Removed by imp_amine Unreacted Amine sol_acid Acidic Wash (e.g., HCl) imp_amine->sol_acid Removed by imp_urea Reagent Byproduct (e.g., DCU) sol_filter Filtration or Chromatography imp_urea->sol_filter Removed by

Caption: Relationship between common impurities and their removal methods.

References

managing steric hindrance in N-ethyl-2-methylpropanamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing reactions involving N-ethyl-2-methylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance encountered during synthesis and other reactions with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of steric hindrance in reactions involving this compound?

A1: this compound possesses significant steric bulk from two sources. The first is the isopropyl group attached to the carbonyl carbon (-C(O)CH(CH₃)₂). The second is the ethyl group on the nitrogen atom (-N(CH₂CH₃)-). This crowding hinders the approach of reagents to the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, which can impede reactions like amide bond formation, hydrolysis, and N-alkylation.[1]

Q2: My amide coupling reaction to synthesize this compound is failing or giving very low yields. What is the likely problem?

A2: Low yields in the synthesis of sterically hindered amides are a common challenge.[2] The slow rate of nucleophilic attack by the amine onto the activated carboxylate is often the root cause, stemming from the steric congestion around the reaction centers.[3] Standard coupling conditions (e.g., using DCC or EDC/HOBt alone) may be insufficient to overcome this energy barrier, resulting in low conversion or decomposition of starting materials over long reaction times.[4][5]

Q3: Which coupling reagents are most effective for synthesizing sterically hindered amides like this compound?

A3: For sterically demanding couplings, more powerful reagents are required. Uronium/aminium-based reagents like HATU , HBTU , and COMU are generally more effective than standard carbodiimides.[6][7][8] HATU, in particular, reacts faster and can lead to less epimerization.[6] COMU is a newer generation reagent that is highly efficient and requires less base.[6][8] For extremely challenging cases, forming a more reactive intermediate like an acyl fluoride (using reagents like TFFH or BTFFH) can significantly improve yields where other methods fail.[4][5]

Q4: How can I optimize my reaction conditions to improve the yield of a hindered amide coupling?

A4: Beyond changing the coupling reagent, several factors can be adjusted:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Heating to 60-80°C is a common strategy.[4][9]

  • Solvent: While DMF and CH₂Cl₂ are common, their use is facing increasing regulation.[10] Solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective alternatives in amide coupling reactions.[10]

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize acids without competing in the reaction.[7][11]

  • Concentration: Adjusting the molar ratios of reactants can be beneficial. For instance, using a slight excess of the coupling reagent or the amine can drive the reaction to completion.[9]

Q5: Are there alternative synthetic routes that can bypass the challenge of a sterically hindered coupling?

A5: Yes. One effective, albeit less conventional, method for creating highly hindered amides is the direct coupling of a Grignard reagent to an isocyanate.[2][12] This approach avoids the traditional carboxylic acid-amine coupling step entirely and can be very effective for substrates where standard methods fail.[2][12]

Visualizations

StericHindrance cluster_molecule This compound cluster_hindrance Sources of Steric Hindrance N Nitrogen C_carbonyl Carbonyl Carbon N->C_carbonyl Amide Bond Ethyl N-Ethyl Group Ethyl->N Shields Nitrogen Isopropyl Isopropyl Group Isopropyl->C_carbonyl Blocks Carbonyl Face

Caption: Diagram illustrating the sources of steric hindrance.

TroubleshootingWorkflow start Low / No Yield in Amide Synthesis check_reagents Are reagents pure? Stoichiometry correct? start->check_reagents increase_reactivity Increase electrophile reactivity? check_reagents->increase_reactivity Yes purify Purify/Verify Starting Materials check_reagents->purify No optimize_cond Optimize conditions? increase_reactivity->optimize_cond No acyl_chloride Convert Acid to Acyl Chloride (SOCl₂) increase_reactivity->acyl_chloride Yes change_reagent Use stronger coupling reagent? optimize_cond->change_reagent No heat Increase Temperature (60-80 °C) optimize_cond->heat Yes end_fail Consider Alternative Route (e.g., Isocyanate) change_reagent->end_fail No use_hatu Use HATU / COMU with DIPEA change_reagent->use_hatu Yes end_ok Yield Improved purify->start acyl_chloride->end_ok heat->end_ok use_hatu->end_ok

Caption: Troubleshooting workflow for low-yield amidation reactions.

Troubleshooting Guide: Low Product Yield

Problem: You are attempting to synthesize this compound (or a similar hindered amide) and are experiencing low to no product formation.

Solution Pathway:

  • Verify Starting Materials:

    • Purity: Ensure both the isobutyric acid (or its derivative) and ethylamine are pure and dry. Water can hydrolyze activated intermediates.

    • Stoichiometry: Double-check the molar equivalents of all reagents. Ensure the base is sufficient to neutralize any acid generated.[7]

  • Increase Electrophile Reactivity:

    • If you are using a carboxylic acid directly with a coupling reagent, the activated ester intermediate may not be reactive enough.

    • Action: Convert the isobutyric acid to isobutyryl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[11][] Acyl chlorides are significantly more electrophilic and often react where other methods fail.[5][]

  • Optimize Reaction Conditions:

    • Action 1 (Temperature): If the reaction is sluggish at room temperature, gently heat the reaction mixture. A temperature of 60-80°C can often provide the necessary energy to overcome the steric barrier.[9]

    • Action 2 (Solvent): Ensure your solvent can fully dissolve all reactants. If solubility is an issue, consider switching to an alternative like 2-MeTHF or acetonitrile.[10]

  • Employ a More Powerful Coupling Reagent:

    • If standard reagents like DCC or EDC are failing, an upgrade is necessary.

    • Action: Switch to a uronium-based coupling reagent such as HATU or COMU . These are specifically designed to be more effective for difficult couplings, including those with steric hindrance.[5][6][8]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amide Synthesis

Coupling Reagent Class Typical Base Relative Efficacy for Hindered Systems Key Considerations
DCC / DIC Carbodiimide - Low to Moderate Byproduct (DCU/DIU) can be difficult to remove. Often insufficient for hindered couplings.[6]
EDC / HOBt Carbodiimide DIPEA / TEA Moderate Better than EDC alone, but can still fail with highly hindered substrates.[4][14]
Acyl Chloride Activated Acid Pyridine / TEA High Highly reactive; may not be suitable for sensitive substrates. Requires prior conversion of the acid.[7][11]
HATU / HBTU Uronium Salt DIPEA / TEA Very High Highly effective for hindered systems. HATU is generally faster and preferred.[6][7]
COMU Uronium Salt DIPEA / TEA Excellent High reactivity and solubility; often considered superior to HATU/HBTU.[6][8]

| BTFFH / TFFH | Fluorouronium | DIPEA | Excellent | Forms highly reactive acyl fluoride in situ. Excellent for the most challenging couplings.[4] |

Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Method

This protocol is a general procedure for the Schotten-Baumann reaction condition.[7][11]

  • Preparation of Isobutyryl Chloride:

    • In a fume hood, add isobutyric acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a stir bar.

    • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

    • After addition, allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours until gas evolution ceases.

    • Carefully remove the excess SOCl₂ by distillation or under reduced pressure. The resulting isobutyryl chloride is used directly in the next step.

  • Amide Formation:

    • Dissolve ethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) in a separate flask.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the crude isobutyryl chloride (1.0 eq) dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography or distillation as needed.

Protocol 2: Synthesis using HATU Coupling Reagent

This protocol is a general procedure for using a modern uronium salt coupling agent.[7][15]

  • Activation and Coupling:

    • To a stirred solution of isobutyric acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or ACN, ~0.5 M), add HATU (1.05 eq).

    • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive HOAt ester.

    • Add ethylamine (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-24 hours. For this hindered coupling, gentle heating to 40-60 °C may be required to drive the reaction to completion.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with 5% citric acid solution (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in nucleophilic acyl substitution reactions. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in my nucleophilic acyl substitution reaction?

Low yields in nucleophilic acyl substitution can stem from a variety of factors, ranging from the nature of the reactants to the specific conditions of the reaction. The most common culprits include incomplete reactions due to equilibrium, the presence of impurities, the occurrence of side reactions, and suboptimal reaction conditions.[1][2] Esterification, for instance, is a reversible process, and the presence of water as a byproduct can shift the equilibrium back toward the reactants, thus lowering the yield.[1][2]

To systematically troubleshoot, it is essential to consider each component of the reaction.

Potential Cause Recommended Solution
Reversible Reaction/Equilibrium Use an excess of one reactant or remove a byproduct (e.g., water) as it forms to drive the reaction forward according to Le Châtelier's principle.[2][3]
Poor Leaving Group The leaving group's ability to depart is crucial.[4][5] Convert the acyl group to a more reactive derivative with a better leaving group (e.g., from a carboxylic acid to an acyl chloride).[6]
Low Reactivity of Nucleophile or Substrate Increase the nucleophilicity of the attacking species (e.g., by using its conjugate base).[7] For substrates like carboxylic acids, use an activating agent.[8][9]
Steric Hindrance Bulky groups on the nucleophile or near the carbonyl carbon can slow the reaction.[10][11][12] If possible, use less hindered starting materials or adjust reaction conditions (e.g., higher temperature, longer reaction time) to overcome this.
Impure Reagents or Solvents Traces of water or other reactive impurities can consume reagents or catalyze side reactions. Ensure all reagents and solvents are pure and dry.
Suboptimal Reaction Conditions Temperature, solvent, and catalyst concentration can significantly impact yield.[2] A systematic optimization of these parameters is often necessary.[13][14]
Side Reactions Competing reactions can consume starting materials or the desired product.[1][15] Identify potential side reactions and adjust conditions to minimize them.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (Water, Impurities) start->check_reagents check_reactivity Assess Substrate and Nucleophile Reactivity check_reagents->check_reactivity check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reactivity->check_conditions activate_substrate Activate Acyl Group (e.g., to Acyl Chloride) check_reactivity->activate_substrate is_reversible Is the Reaction Reversible? check_conditions->is_reversible optimize_conditions Optimize Conditions (Temp, Concentration) check_conditions->optimize_conditions is_hindered Is Steric Hindrance a Factor? is_reversible->is_hindered No drive_equilibrium Drive Equilibrium Forward (Excess Reagent, Remove Byproduct) is_reversible->drive_equilibrium Yes modify_substrate Consider Less Hindered Substrates is_hindered->modify_substrate Yes analyze_sides Analyze for Side Products (TLC, NMR, MS) is_hindered->analyze_sides No end_goal Improved Yield optimize_conditions->end_goal activate_substrate->end_goal drive_equilibrium->end_goal modify_substrate->end_goal adjust_for_sides Adjust Conditions to Minimize Side Reactions analyze_sides->adjust_for_sides adjust_for_sides->end_goal

Q2: My reaction has stalled with unconsumed starting materials. How can I improve conversion?

Incomplete conversion is often due to the reaction reaching equilibrium or having a slow reaction rate.[2]

  • Driving Equilibrium: For reversible reactions like Fischer esterification, Le Châtelier's principle can be leveraged.[3] This can be achieved by:

    • Using one of the reactants in excess (typically the less expensive one).[2]

    • Removing a byproduct as it is formed. For example, removing water via a Dean-Stark apparatus or using a dehydrating agent.

  • Increasing Reactivity: The inherent reactivity of the carboxylic acid derivative plays a significant role.[6][16] More reactive derivatives will favor product formation.[16]

Carboxylic Acid Derivative Relative Reactivity Leaving Group
Acyl Chloride HighestCl⁻
Acid Anhydride HighRCOO⁻
Ester ModerateRO⁻
Carboxylic Acid ModerateOH⁻
Amide LowestR₂N⁻

Data sourced from multiple organic chemistry resources.[4][6]

If you are starting with a less reactive derivative like an amide or carboxylic acid and trying to form a more reactive one, the reaction is thermodynamically unfavorable and will likely fail.[6] The solution is often to convert the starting material into a more reactive species first, such as converting a carboxylic acid to an acyl chloride.[6]

Q3: How can I activate a carboxylic acid to increase its reactivity?

Carboxylic acids are often poor electrophiles because the hydroxyl group (-OH) is a poor leaving group.[9][17] Activating the carboxylic acid involves converting this -OH group into a better leaving group.[8][9]

  • Formation of Acyl Chlorides: This is a very common and effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily convert carboxylic acids into highly reactive acyl chlorides.[9][18] The resulting acyl chloride can then react with a wide range of nucleophiles.[10][18]

  • Use of Coupling Reagents: For reactions like amide bond formation, which can be difficult to achieve directly, coupling reagents are used.[9] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with an amine.[9][19][20]

Activating Agent Resulting Species Common Application
Thionyl Chloride (SOCl₂)Acyl ChlorideGeneral synthesis of esters, amides, etc.[8][9]
Oxalyl Chloride ((COCl)₂)Acyl ChlorideMilder conditions than SOCl₂.
Dicyclohexylcarbodiimide (DCC)O-acylisourea intermediateAmide and ester synthesis.[8][9]
EDC / HOAtActivated EsterAmide bond formation in peptide synthesis.[19]

Activation_Strategy start Carboxylic Acid Fails to React nucleophile_type What is the Nucleophile? start->nucleophile_type amine Amine nucleophile_type->amine alcohol Alcohol nucleophile_type->alcohol is_sensitive Are Starting Materials Acid/Heat Sensitive? use_socl2 Use Thionyl Chloride (SOCl₂) or Oxalyl Chloride is_sensitive->use_socl2 No use_fischer Consider Fischer Esterification (Acid Catalyst, Heat) is_sensitive->use_fischer Yes use_coupling Use a Coupling Reagent (e.g., DCC, EDC) amine->use_coupling alcohol->is_sensitive

Q4: How does the choice of leaving group affect the reaction?

The success of a nucleophilic acyl substitution reaction is highly dependent on the ability of the leaving group to depart from the tetrahedral intermediate.[4][16] A good leaving group is a weak base, meaning it is stable on its own.[4][5][17]

The reactivity of carboxylic acid derivatives is directly correlated with the stability of the leaving group.[6] Acyl chlorides are the most reactive because chloride (Cl⁻) is an excellent leaving group (the conjugate base of the strong acid HCl).[4][6] Amides are the least reactive because the amide ion (R₂N⁻) is a very poor leaving group (the conjugate base of a very weak acid).[4][10]

Leaving Group Conjugate Acid pKa of Conjugate Acid Leaving Group Ability
Cl⁻HCl~ -7Excellent
RCOO⁻RCOOH~ 4-5Good
RO⁻ROH~ 16-18Poor
R₂N⁻R₂NH~ 35-40Very Poor

A lower pKa of the conjugate acid corresponds to a better leaving group.[5]

To favor product formation, the incoming nucleophile must be a stronger base than the leaving group.[4][7] This is why it is difficult to convert an amide into an ester directly, as the incoming alcohol (weaker base) cannot easily displace the amide ion (stronger base).

Q5: Could steric hindrance be the cause of my low yield?

Yes, steric hindrance can significantly reduce reaction rates and yields.[10][12] Bulky groups on either the nucleophile or the acyl substrate can physically block the nucleophile from attacking the electrophilic carbonyl carbon.[10][11][21]

  • Substrate: The order of reactivity is generally less hindered > more hindered. For example, formyl groups are more reactive than acetyl groups, which are more reactive than isobutyryl groups.

  • Nucleophile: Primary alcohols are more reactive than secondary alcohols, which are far more reactive than tertiary alcohols in reactions with acyl chlorides.[10]

If you suspect steric hindrance is an issue, you can try:

  • Increasing the reaction temperature to provide more energy to overcome the activation barrier.

  • Prolonging the reaction time.

  • Using a less sterically hindered substrate or nucleophile if the synthesis allows.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Monitoring the progress of your reaction is critical for troubleshooting. TLC is a quick and effective way to qualitatively assess the consumption of starting materials and the formation of products.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Developing chamber with a lid

  • Eluent (a solvent system that provides good separation of your components)

  • Capillary tubes for spotting

  • UV lamp for visualization (if compounds are UV active) or an iodine chamber/staining solution.

Procedure:

  • Prepare the Eluent: Choose a solvent system (e.g., a mixture of hexane and ethyl acetate) that moves your starting material to an Rf (retention factor) of approximately 0.3-0.5. Prepare a small amount in the developing chamber and allow the atmosphere to saturate.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of your starting material (dissolved in a volatile solvent) in one lane of the TLC plate. In a separate lane, co-spot the starting material and a sample from your reaction mixture. In a third lane, spot only the reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the spots are above the solvent level. Close the lid and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If compounds are not UV active, use an appropriate stain (e.g., iodine, potassium permanganate).

  • Analyze: Compare the lanes. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. The presence of multiple new spots may indicate side reactions.

Protocol 2: Purification of Solvents

Water is a common contaminant that can hydrolyze reactive intermediates like acyl chlorides or compete with your intended nucleophile, leading to low yields.[18][22]

General Procedure for Distillation:

  • Select a Drying Agent: Choose a drying agent that is compatible with your solvent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF).

  • Initial Drying: Add the drying agent to the solvent in a suitable flask. If necessary, allow it to stir or reflux for an appropriate amount of time under an inert atmosphere (e.g., nitrogen or argon).

  • Set up for Distillation: Assemble a distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Distill: Heat the flask to distill the solvent. Collect the distillate in a dry receiving flask under an inert atmosphere.

  • Storage: Store the freshly distilled, anhydrous solvent over molecular sieves to keep it dry.

Visualization of Mechanism

References

improving the stability of N-ethyl-2-methylpropanamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-ethyl-2-methylpropanamide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other amides, is primarily influenced by pH, temperature, and the solvent composition of the solution. Amide bonds are generally stable, but they can undergo hydrolysis, which is the cleavage of the amide bond by water.[1][2] This reaction is significantly accelerated under acidic or basic conditions and at elevated temperatures.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The principal degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction breaks the amide bond to form 2-methylpropanoic acid and ethylamine. This process can be catalyzed by both acid and base.

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C) and in a pH-controlled environment, ideally close to neutral pH (pH 6-8), where the rate of hydrolysis is typically at its minimum. The use of buffered solutions is highly recommended to maintain a stable pH.

Q4: Are there any specific solvents that can enhance the stability of this compound?

A4: In general, reducing the water content of the solution can slow down hydrolysis. The use of co-solvents such as ethanol, propylene glycol, or acetonitrile may improve stability by reducing the water activity. However, the choice of co-solvent should be carefully evaluated for compatibility with the intended application and potential effects on the stability of other components in the formulation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

Symptoms:

  • A significant decrease in the concentration of this compound over a short period.

  • The appearance of unexpected peaks in the chromatogram during analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of the solution. Amide hydrolysis is accelerated at acidic (pH < 4) and basic (pH > 8) conditions. Adjust the pH to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate or citrate buffer).
High Storage Temperature Ensure the solution is stored at the recommended temperature (e.g., 2-8 °C). Avoid exposure to high temperatures, even for short durations.
Presence of Catalytic Impurities Certain metal ions can catalyze amide hydrolysis. If suspected, consider using a chelating agent like EDTA in your formulation. Ensure high-purity solvents and reagents are used.
Microbial Contamination Some microorganisms can produce enzymes that may degrade amides. If the solution is not sterile, consider filtration through a 0.22 µm filter and/or the addition of a suitable antimicrobial preservative.
Issue 2: Inconsistent Analytical Results for Stability Studies

Symptoms:

  • High variability in the measured concentration of this compound between replicate samples or different time points.

  • Poor peak shape or resolution in HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Analytical Method The analytical method may not be stability-indicating. It is crucial to use a validated method that can separate the intact this compound from its degradation products. Refer to the recommended HPLC protocol below.
Sample Preparation Issues Ensure consistent and accurate sample preparation. This includes precise dilutions and proper handling to avoid evaporation or further degradation during the process.
Adsorption to Container This compound may adsorb to certain types of container surfaces. Consider using low-adsorption vials (e.g., silanized glass or polypropylene).
Incomplete Dissolution Ensure the compound is fully dissolved in the chosen solvent before starting the stability study. Sonication or gentle warming may be required, but be cautious of potential degradation from excessive heat.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of amide hydrolysis and is intended for guidance. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHBuffer SystemTime (days)% this compound Remaining
2.00.1 M HCl785.2
5.00.1 M Citrate Buffer798.5
7.00.1 M Phosphate Buffer799.1
9.00.1 M Borate Buffer792.3
12.00.1 M NaOH775.4

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Time (days)% this compound Remaining
43099.8
253098.2
403095.5
603082.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under stress conditions as recommended by ICH guidelines.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer components

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound at 105°C for 48 hours. Also, prepare a solution of 1 mg/mL in water and reflux at 80°C for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in water to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a reliable method for the quantification of this compound and the separation of its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions N_ethyl This compound Products Degradation Products N_ethyl->Products Hydrolysis Acid 2-methylpropanoic acid Products->Acid Amine Ethylamine Products->Amine Acid_Condition Acid (H+) Acid_Condition->N_ethyl Base_Condition Base (OH-) Base_Condition->N_ethyl Heat Heat Heat->N_ethyl

Caption: Degradation pathway of this compound.

Experimental_Workflow start Start Stability Study prep Prepare Solutions of This compound start->prep stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data Quantify Remaining Compound and Degradation Products analysis->data report Generate Stability Report data->report

Caption: Workflow for a typical stability study.

Troubleshooting_Tree start Unexpected Degradation Observed check_ph Is the pH outside the optimal range (6-8)? start->check_ph adjust_ph Adjust pH and use a buffer check_ph->adjust_ph Yes check_temp Is the storage temperature too high? check_ph->check_temp No end_issue Issue Resolved adjust_ph->end_issue lower_temp Store at a lower temperature (e.g., 2-8 °C) check_temp->lower_temp Yes check_method Is the analytical method validated and stability-indicating? check_temp->check_method No lower_temp->end_issue validate_method Develop and validate a stability-indicating method check_method->validate_method No further_investigation Further Investigation Needed (e.g., excipient compatibility) check_method->further_investigation Yes validate_method->end_issue

References

challenges in the scale-up of amide synthesis processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of amide synthesis processes.

FAQs and Troubleshooting Guides

1. Reagent Selection and Handling at Scale

  • Q1: My standard lab-scale coupling reagent is too expensive for large-scale synthesis. What are the most cost-effective and scalable alternatives?

    A1: While reagents like HATU and HBTU are excellent for small-scale synthesis due to their high reactivity and low rates of racemization, their cost and poor atom economy become prohibitive at larger scales.[1][2] For industrial applications, more economical options are preferred. The most common approaches for large-scale amide bond formation are:

    • Acid Chloride Formation: Activation of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and cost-effective method.[3][] These reactions are often fast and efficient, especially for sterically hindered substrates.[3]

    • Mixed Anhydrides: Reagents such as pivaloyl chloride (PivCl) and isobutyl chloroformate (IBCF) are used to form mixed anhydrides, which then react with the amine.[3]

    • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are frequently used for large-scale acid activation.[3][5]

    • n-Propanephosphonic Acid Anhydride (T3P®): T3P® has gained popularity in process chemistry as a versatile and effective reagent for large-scale amide couplings.[3][6]

  • Q2: I'm observing significant side reactions with my chosen coupling reagent during scale-up. What are the common side reactions and how can I mitigate them?

    A2: Side reactions become more pronounced at scale due to longer reaction times and potential for localized temperature increases. Common side reactions include:

    • Racemization: For chiral carboxylic acids, loss of stereochemical integrity is a major concern. The choice of coupling reagent, base, and solvent can significantly impact the level of racemization. Additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can suppress racemization, though the use of HOBt on a large scale is now less favored due to its explosive properties.[2]

    • Anhydride Formation: In some cases, the activated acid can react with another molecule of the carboxylic acid to form an anhydride, which may react sluggishly with the amine.[7]

    • Urea Formation (with carbodiimides): The O-acylisourea intermediate formed with carbodiimides can rearrange to an inactive N-acylurea.[5]

    • By-product Reactions: By-products from the coupling reagent can sometimes react with starting materials or the desired product. Careful selection of the reagent and reaction conditions is crucial.

    Mitigation Strategies:

    • Optimize Reagent Stoichiometry: Carefully control the equivalents of coupling reagent, base, and other additives.

    • Control Temperature: Maintain a consistent and controlled temperature throughout the reaction.

    • Order of Addition: The order in which reagents are added can significantly impact the outcome. Often, pre-activating the carboxylic acid before adding the amine is beneficial.[]

  • Q3: What are the key safety considerations when handling large quantities of amide synthesis reagents?

    A3: Safety is paramount during scale-up. Key considerations include:

    • Toxicity and Hazards: Many coupling reagents and solvents are toxic, corrosive, or have sensitization potential.[3][8] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment.

    • Exothermic Reactions: Amide bond formation is often exothermic.[] The reduced surface-area-to-volume ratio at scale can lead to poor heat dissipation and thermal runaway.[9] Reaction calorimetry is recommended to assess the thermal risk.[9]

    • By-product Handling: By-products from coupling reagents (e.g., dicyclohexylurea from DCC) need to be handled and disposed of safely.

2. Process Parameters and Control

  • Q4: My reaction is sluggish and incomplete upon scale-up, even though it worked perfectly in the lab. What could be the issue?

    A4: This is a common scale-up challenge often related to mixing and heat transfer.

    • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients and "hot spots," affecting reaction rates and selectivity. The type of impeller, agitation speed, and reactor geometry are critical factors.

    • Heat Transfer: As mentioned, heat removal is less efficient at scale. If the reaction is exothermic, the temperature may rise, leading to side reactions or decomposition. Conversely, for reactions requiring heating, achieving and maintaining the target temperature uniformly can be challenging.[9]

  • Q5: How do I choose the right solvent for a large-scale amide synthesis?

    A5: Solvent selection at scale is a balance of solubility, reactivity, safety, and environmental impact.

    • Problematic Solvents: Solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are widely used but have significant health and environmental concerns.[10][11]

    • Greener Alternatives: There is a strong push towards using more sustainable solvents. Alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate are being evaluated as replacements for DCM and DMF in amidation reactions.[11][12] The choice of solvent can also influence reaction kinetics and selectivity.

3. Purification and Isolation

  • Q6: I'm struggling with the purification of my amide product at a large scale. The by-products from the coupling reaction are difficult to remove.

    A6: Purification is a major bottleneck in scale-up.

    • By-product Removal: The choice of coupling reagent directly impacts the ease of purification. For example, the urea by-product from EDC is water-soluble, facilitating its removal through aqueous workup, whereas the urea from DCC is a solid that needs to be filtered.[5]

    • Crystallization vs. Chromatography: Chromatography is often not feasible for large quantities. Developing a robust crystallization process is highly desirable for isolating the final product in high purity.[13]

    • Work-up Procedures: Simple aqueous washes are preferred at scale. Designing a process that minimizes the formation of difficult-to-remove impurities is key.

Data Presentation: Comparison of Common Coupling Reagents for Scale-Up

Coupling ReagentCostBy-productBy-product RemovalKey Considerations at Scale
Thionyl Chloride (SOCl₂) LowHCl, SO₂Gaseous, requires scrubbingCorrosive, toxic, moisture-sensitive.[3] Generates HCl which can be incompatible with acid-sensitive groups.[3]
Oxalyl Chloride ModerateHCl, CO, CO₂Gaseous, requires scrubbingMore reactive than SOCl₂ but also more expensive and toxic.[3]
EDC ModerateWater-soluble ureaAqueous extractionGood for large-scale due to water-soluble by-product. Potential sensitizer.[8]
DCC LowInsoluble urea (DCU)FiltrationCost-effective, but DCU filtration can be challenging at scale. Strong sensitizer.
T3P® ModerateWater-soluble phosphonic acid derivativesAqueous extractionVersatile and efficient. Good safety profile.[3]
CDI ModerateImidazoleAqueous extractionBy-product can act as a base.[14]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride at Scale

  • Acid Chloride Formation:

    • Charge the carboxylic acid and a suitable solvent (e.g., toluene, THF) to a clean, dry reactor equipped with a stirrer, temperature probe, and a scrubber for off-gases.[3]

    • Slowly add thionyl chloride (or oxalyl chloride) to the reactor, maintaining the temperature within a safe, predetermined range (e.g., 20-30 °C). The reaction is often exothermic.

    • Stir the mixture until the reaction is complete (monitor by an appropriate analytical technique, e.g., IR, NMR of a quenched sample).

    • Remove the excess thionyl chloride and solvent by distillation.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable solvent.

    • In a separate reactor, dissolve the amine and a base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) in a suitable solvent.[]

    • Slowly add the acid chloride solution to the amine solution, maintaining a controlled temperature (e.g., 0-10 °C) to manage the exotherm.[9]

    • Stir the reaction mixture until completion.

    • Proceed with the work-up and purification (e.g., aqueous wash, crystallization).

Protocol 2: General Procedure for EDC/Oxyma Coupling at Scale

  • Activation and Coupling:

    • Charge the carboxylic acid, the amine, and OxymaPure® to a reactor containing a suitable solvent (e.g., ethyl acetate, 2-MeTHF).

    • Stir the mixture to ensure homogeneity.

    • Slowly add a solution or slurry of EDC to the reactor, maintaining the temperature at a controlled setpoint (e.g., 15-25 °C).

    • Stir the reaction until completion.

    • Perform an aqueous work-up to remove the water-soluble by-products.

    • Isolate the product by crystallization or extraction.

Visualizations

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reagents Select & Procure Reagents & Solvents RiskAssessment Conduct Risk Assessment Reagents->RiskAssessment Activation Carboxylic Acid Activation RiskAssessment->Activation Coupling Amine Coupling Activation->Coupling Monitoring In-Process Control & Monitoring Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Crystallization/ Distillation) Workup->Purification Isolation Product Isolation & Drying Purification->Isolation Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction at Scale CheckMixing Is Mixing Adequate? Start->CheckMixing CheckTemp Is Temperature Controlled? CheckMixing->CheckTemp Yes ImproveAgitation Improve Agitation: - Increase Stir Speed - Change Impeller CheckMixing->ImproveAgitation No CheckReagents Are Reagents Stable & Stoichiometry Correct? CheckTemp->CheckReagents Yes ImproveHeatTransfer Improve Heat Transfer: - Adjust Jacket Temp - Slower Addition Rate CheckTemp->ImproveHeatTransfer No AnalyzeReagents Analyze Reagent Purity & Adjust Stoichiometry CheckReagents->AnalyzeReagents No ConsiderSideReactions Investigate Potential Side Reactions CheckReagents->ConsiderSideReactions Yes

References

Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal broadening in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of broad signals for amide protons in ¹H NMR?

A1: Broadening of amide proton signals in ¹H NMR spectra is a common phenomenon that can be attributed to several factors:

  • Intermediate Chemical Exchange: Amide protons can exchange with other labile protons in the sample, such as water or acidic protons. When the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening.

  • Restricted C-N Bond Rotation: The partial double-bond character of the amide C-N bond restricts its rotation.[1][2] At room temperature, the rotation may be slow enough to be on the NMR timescale, leading to the observation of distinct signals for different conformers (rotamers). If the rotational rate is intermediate, these signals can coalesce and appear as a single broad peak.[2]

  • Quadrupolar Effects: The ¹⁴N nucleus, which has a quadrupole moment, can cause efficient relaxation of adjacent protons, leading to broader signals.

  • Conformational Dynamics: In larger molecules like peptides and proteins, conformational changes on the microsecond to millisecond timescale can also contribute to line broadening.

  • Sample Conditions: Poor sample preparation, such as the presence of solid particles, high sample concentration leading to aggregation, or high viscosity, can degrade spectral quality and cause peak broadening.[3]

Q2: My amide N-H signal is completely absent in D₂O. Why is this happening?

A2: The disappearance of the amide N-H signal in deuterium oxide (D₂O) is a result of hydrogen-deuterium (H/D) exchange.[4] The amide proton is acidic enough to be exchanged with the deuterium from the solvent. Since deuterium (²) is not observed in a standard ¹H NMR spectrum, the signal for the amide proton disappears. This is a useful technique to confirm the identity of an N-H proton.

Q3: How does temperature affect the appearance of amide signals?

A3: Temperature has a significant impact on the dynamic processes that cause signal broadening:

  • Increasing Temperature: For broadening caused by restricted C-N bond rotation, increasing the temperature provides more energy to overcome the rotational barrier. This leads to faster rotation, and the broad, coalesced signal will sharpen into a single, time-averaged peak.[2] For chemical exchange, increasing the temperature can either sharpen or broaden the signal depending on whether it moves the exchange rate further into the fast or intermediate exchange regime, respectively.

  • Decreasing Temperature: Decreasing the temperature slows down dynamic processes. For restricted C-N bond rotation, this can resolve a broad signal into two distinct, sharp signals corresponding to the different rotamers.[5] For chemical exchange, lowering the temperature can slow the exchange rate, moving it from the intermediate to the slow exchange regime, which can also result in sharper signals.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving broad amide signals in your NMR spectra.

Problem 1: Broad Amide N-H Signal at Room Temperature

This is the most common issue encountered. The broadening is likely due to intermediate chemical exchange or restricted C-N bond rotation.

G start Broad Amide Signal vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr solvent Change NMR Solvent start->solvent hd_exchange Perform H/D Exchange start->hd_exchange increase_temp Increase Temperature vt_nmr->increase_temp Observe Signal Change decrease_temp Decrease Temperature vt_nmr->decrease_temp Observe Signal Change non_protic non_protic solvent->non_protic Switch to Aprotic, Non-H-bonding Solvent (e.g., DMSO-d₆, CDCl₃) disappears Signal Disappears hd_exchange->disappears Add D₂O sharpens Likely Restricted C-N Rotation (Fast Exchange Regime) increase_temp->sharpens Signal Sharpens splits Likely Restricted C-N Rotation (Slow Exchange Regime) decrease_temp->splits Signal Splits into Two solvent_sharpens Proton Exchange with Solvent Minimized non_protic->solvent_sharpens Signal Sharpens confirms_nh confirms_nh disappears->confirms_nh Confirms Labile N-H Proton

Caption: Troubleshooting workflow for a broad amide signal.

  • Variable Temperature (VT) NMR: This is the most effective method to distinguish between chemical exchange and restricted rotation.[6][7][8]

    • Objective: To alter the rate of the dynamic process causing the broadening.

    • Protocol:

      • Prepare a sample of your amide in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈).

      • Acquire a standard ¹H NMR spectrum at room temperature.

      • Incrementally increase the temperature of the NMR probe (e.g., in 10-20 °C steps) and acquire a spectrum at each temperature.[9] Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.

      • If the signal sharpens significantly upon heating, the broadening is likely due to restricted C-N bond rotation.

      • If increasing the temperature does not lead to significant sharpening, try decreasing the temperature in a similar stepwise manner. If the broad signal resolves into two distinct peaks, this also indicates restricted rotation.

    • Quantitative Analysis: The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature (Tc), the temperature at which the two distinct signals merge into a single broad peak.

  • Solvent Change: The choice of solvent can significantly influence proton exchange rates.

    • Objective: To minimize hydrogen bonding and proton exchange with the solvent.

    • Protocol:

      • If you are using a protic solvent (e.g., CD₃OD), prepare a new sample in an aprotic solvent like DMSO-d₆ or CDCl₃.

      • Acquire a ¹H NMR spectrum in the new solvent.

      • A significant sharpening of the amide signal in an aprotic solvent suggests that proton exchange with the original solvent was a major contributor to the broadening.

    • Data Comparison: The following table summarizes the typical chemical shift ranges for amide protons in common deuterated solvents.

Deuterated SolventTypical ¹H Chemical Shift Range for Amide N-H (ppm)
CDCl₃5.0 - 8.5
DMSO-d₆6.5 - 10.0
Acetone-d₆6.0 - 9.5
CD₃CN5.5 - 8.5
D₂OSignal exchanges and disappears

This data is compiled from various sources and can vary based on the specific molecule and experimental conditions.[5][10]

  • Hydrogen-Deuterium (H/D) Exchange: This is a definitive test for a labile proton.

    • Objective: To confirm that the broad signal is from an exchangeable N-H proton.

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add a small drop of D₂O to the NMR tube, cap it, and shake gently to mix.

      • Re-acquire the ¹H NMR spectrum.

      • The disappearance or significant reduction in the intensity of the broad signal confirms that it is an exchangeable proton.[4]

Problem 2: Broad or Missing Signals in 2D ¹H-¹⁵N HSQC Spectra of Peptides/Proteins

For larger molecules like peptides and proteins, signal broadening in a 2D HSQC spectrum can indicate conformational dynamics or intermediate exchange.

G start Broad/Missing HSQC Peaks vt_nmr Acquire HSQC at Different Temperatures start->vt_nmr ph_opt Optimize Sample pH start->ph_opt sample_prep Review Sample Preparation start->sample_prep higher_temp Higher Temperature vt_nmr->higher_temp Observe Peak Changes lower_temp Lower Temperature vt_nmr->lower_temp Observe Peak Changes ph_change ph_change ph_opt->ph_change Acquire HSQC at Different pH Values check_conc check_conc sample_prep->check_conc Check for Aggregation (e.g., via Diffusion NMR) sharpen_peaks Indicates Intermediate Exchange on NMR Timescale higher_temp->sharpen_peaks Peaks Sharpen new_peaks Suggests Multiple Conformations in Slow Exchange lower_temp->new_peaks New Peaks Appear ph_sharpens pH-Dependent Conformational Exchange or Proton Exchange Rate Change ph_change->ph_sharpens Peaks Sharpen at a Different pH high_conc high_conc check_conc->high_conc Aggregation Detected lower_conc Improved Spectra high_conc->lower_conc Lower Sample Concentration

Caption: Troubleshooting logic for 2D HSQC spectral issues.

  • Optimize Sample Conditions: Proper sample preparation is crucial for high-quality spectra.

    • Objective: To ensure a homogenous, non-aggregated sample at an appropriate concentration.

    • Guidelines:

      • Concentration: For peptides, concentrations of 0.1-5 mM are typical. For larger proteins, aim for 0.3-0.5 mM.[6][11] High concentrations can lead to aggregation and signal broadening.

      • Purity: Ensure the sample is highly pure (>95%) to avoid interference from contaminants.

      • Filtration: Always filter your sample into the NMR tube to remove any particulate matter.[3]

      • Buffer and pH: Use a buffer system that maintains a stable pH. For observing amide protons, a pH below 7.5 is generally recommended to slow down the exchange with water.[12] The total salt concentration should ideally be below 300 mM to avoid signal broadening.[12]

  • Variable Temperature HSQC: Similar to 1D NMR, temperature variation can provide insights into the underlying dynamics.

    • Objective: To modulate the rates of conformational exchange or proton exchange.

    • Protocol:

      • Set up a series of 2D ¹H-¹⁵N HSQC experiments at different temperatures (e.g., 288 K, 298 K, 308 K).

      • Analyze the changes in peak intensity and linewidth. Peaks that are broad or missing at one temperature may become sharper and visible at another, indicating that a dynamic process has been shifted into the fast or slow exchange regime.

  • Hydrogen-Deuterium Exchange Monitored by HSQC: This technique can provide information about the solvent accessibility of different amide protons.

    • Objective: To identify which amide protons are protected from the solvent (e.g., involved in hydrogen bonds or buried in the protein core) and which are solvent-exposed.

    • Protocol:

      • Acquire a reference ¹H-¹⁵N HSQC spectrum of your ¹⁵N-labeled protein in a protonated buffer (e.g., 90% H₂O/10% D₂O).

      • Lyophilize the protein sample and redissolve it in 100% D₂O.[4]

      • Immediately begin acquiring a series of ¹H-¹⁵N HSQC spectra over time.

      • Amide protons that are readily accessible to the solvent will exchange with deuterium quickly, and their corresponding peaks in the HSQC spectrum will disappear rapidly. Protons that are protected will exchange more slowly, and their peaks will persist for a longer time.

This technical support guide provides a starting point for addressing common issues with amide signal broadening in NMR spectra. The optimal solution will depend on the specific molecule and the nature of the dynamic process at play. Careful, systematic experimentation is key to resolving these challenges.

References

minimizing side reactions in the synthesis of N-substituted amides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of N-substituted amides.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My amide coupling reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in amide synthesis can stem from several factors, including inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Verify Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid. If the activating agent is not effective, the amine will not react.

    • Troubleshooting:

      • Ensure the coupling reagent is fresh and has been stored correctly. Many coupling reagents are sensitive to moisture.

      • Consider switching to a more potent coupling reagent. For standard couplings, carbodiimides like DCC or EDC are common, but for more challenging substrates, phosphonium or uronium salts like PyBOP, HBTU, or HATU may be more effective.[1]

      • If using carbodiimides, consider the addition of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more reactive activated ester and minimize side reactions.

      • For difficult couplings, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary, though this is a harsher method.[2][3][4]

  • Assess Amine Reactivity: The nucleophilicity of the amine is crucial for the reaction to proceed.

    • Troubleshooting:

      • Electron-deficient amines: Anilines with electron-withdrawing groups are poor nucleophiles. For these substrates, using a more powerful coupling reagent and extending the reaction time or increasing the temperature may be necessary.[5][6][7][8] A specific protocol for electron-deficient amines involves using EDC and DMAP with a catalytic amount of HOBt.[5][6][7][8]

      • Sterically hindered amines: Bulky amines can be challenging. In these cases, using less sterically demanding coupling reagents or converting the carboxylic acid to a less hindered activated species like an acyl fluoride can be beneficial.[9][10][11][12]

      • Amine salts: If your amine is a hydrochloride or other salt, it must be neutralized with a non-nucleophilic base (e.g., DIPEA, NMM) to liberate the free amine for reaction.[3]

  • Optimize Reaction Conditions:

    • Troubleshooting:

      • Solvent: Ensure a suitable, anhydrous solvent is used. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[13]

      • Temperature: While most amide couplings are run at room temperature, sluggish reactions can be gently heated. However, be aware that higher temperatures can increase the risk of side reactions like racemization.

      • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the carboxylic acid and coupling reagent relative to the amine is often used.

Issue 2: Presence of Epimers/Racemization in the Product

Q2: I am working with a chiral carboxylic acid and I'm observing significant epimerization in my final product. How can I prevent this?

A2: Epimerization, or racemization at a stereocenter, is a common and critical side reaction, particularly in peptide synthesis. It typically occurs at the α-carbon of the activated carboxylic acid. Here are strategies to minimize or eliminate this issue:

  • Choice of Coupling Reagent and Additives: This is the most critical factor in controlling epimerization.

    • Recommendation:

      • Use coupling reagents known for low racemization. Onium salts like HATU and HBTU are generally better than carbodiimides in this regard.[2][14] Phosphonium reagents like PyBOP are also excellent choices.

      • Always use an additive like HOBt or, even more effectively, HOAt when using carbodiimides like DCC or DIC. These additives react with the activated intermediate to form an active ester that is less prone to racemization.

      • For particularly sensitive substrates, consider using newer generation coupling reagents like COMU, which has shown reduced epimerization.[15]

  • Control of Reaction Conditions:

    • Recommendation:

      • Base: The choice and amount of base are critical. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as it can promote racemization.

      • Temperature: Keep the reaction temperature low. Activation and coupling should ideally be carried out at 0 °C and then allowed to slowly warm to room temperature. Avoid heating the reaction if possible.

      • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine is added. Long pre-activation times can increase the risk of racemization. A protocol without preactivation has been shown to suppress epimerization significantly.

  • Reaction Protocol:

    • Recommendation:

      • Add the coupling reagent to the carboxylic acid and then add the amine shortly after, rather than letting the activated species sit for an extended period.

Issue 3: Formation of Unexpected By-products

Q3: Besides my desired amide, I am isolating other impurities. What are the likely side reactions and how can I avoid them?

A3: Several side reactions can lead to impurities. Identifying the by-product can help in diagnosing and solving the problem.

  • Guanidinium By-product:

    • Symptom: An impurity with a mass corresponding to the amine plus a tetramethylguanidinium group is observed.

    • Cause: This occurs when using uronium/guanidinium-type coupling reagents like HBTU and HATU. The amine can react directly with the coupling reagent instead of the activated carboxylic acid.[14][16][17][18][19]

    • Prevention:

      • Ensure the correct order of addition: activate the carboxylic acid first before adding the amine.

      • Do not use an excess of the coupling reagent. A 1:1 molar ratio of the uronium agent to the carboxylic acid is recommended.[16]

      • For slow reactions like macrocyclizations, consider using a phosphonium-based reagent like PyAOP instead of HATU to avoid guanidinium formation.[16]

  • N-Acylurea By-product:

    • Symptom: A by-product that is often difficult to remove by chromatography is present.

    • Cause: This is common when using carbodiimide coupling reagents like DCC and DIC. The O-acylisourea intermediate can rearrange to a stable N-acylurea.

    • Prevention:

      • Use additives like HOBt or HOAt. These trap the O-acylisourea intermediate to form an active ester, preventing the rearrangement.

      • Use an alternative coupling reagent if the problem persists.

  • Nitrile Formation (from Asparagine or Glutamine):

    • Symptom: Dehydration of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues during peptide synthesis.

    • Cause: Carbodiimide reagents can facilitate this dehydration.[20]

    • Prevention:

      • Use coupling reagents that do not promote this side reaction, such as BOP.[20]

      • Protect the side-chain amide group, although this adds extra steps to the synthesis.

FAQs

Q4: How do I choose the right coupling reagent for my specific reaction?

A4: The choice of coupling reagent depends on several factors:

  • Substrate reactivity: For simple, unhindered acids and amines, standard carbodiimides (DCC, EDC) with an additive (HOBt) are often sufficient and cost-effective.

  • Steric hindrance: For sterically hindered substrates, more reactive reagents like HATU or converting the acid to an acyl fluoride may be necessary.[9][11][12]

  • Risk of racemization: For chiral carboxylic acids, especially in peptide synthesis, use reagents known for low racemization like HATU, HBTU, or PyBOP.[2][14]

  • Work-up and purification: If by-product removal is a concern, consider using EDC, as its urea by-product is water-soluble and easily removed by aqueous extraction.[20] The by-product of DCC, dicyclohexylurea (DCU), is poorly soluble and often removed by filtration.[21]

Q5: What is the best way to purify my N-substituted amide product?

A5: Purification strategies depend on the properties of your product and the impurities present.

  • Aqueous work-up: If using water-soluble reagents and by-products (e.g., EDC, DIPEA·HCl), a simple aqueous wash can remove a significant amount of impurities.

  • Filtration: If using DCC, the insoluble DCU by-product can often be removed by filtration.

  • Chromatography: Silica gel column chromatography is the most common method for purifying amides from unreacted starting materials and other organic-soluble by-products.

  • Recrystallization: If your amide is a solid, recrystallization can be a highly effective method for obtaining very pure material.

Q6: Can I run my amide coupling reaction at a higher temperature to speed it up?

A6: While increasing the temperature can increase the reaction rate, it is generally not recommended as a first-line solution, especially when dealing with sensitive or chiral substrates. Higher temperatures can significantly increase the rate of side reactions, particularly epimerization. It is preferable to first try a more potent coupling reagent or a higher concentration of reactants before resorting to heat. If heating is necessary, it should be done cautiously and with careful monitoring of by-product formation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Amide Synthesis

Coupling ReagentAdditiveTypical BaseRelative ReactivityRisk of RacemizationBy-product RemovalNotes
DCCHOBt/HOAt-ModerateModerate to LowFiltration (insoluble DCU)Cost-effective for routine couplings.[21]
EDCHOBt/HOAtDIPEA/NMMModerateModerate to LowAqueous wash (water-soluble urea)Good for solution-phase synthesis with easy work-up.[20]
HATU-DIPEA/CollidineHighVery LowAqueous washHighly efficient, especially for difficult couplings. Can form guanidinium by-products.[14][17][18]
HBTU-DIPEA/NMMHighLowAqueous washSimilar to HATU, also with risk of guanidinium formation.[14][16]
PyBOP-DIPEA/NMMHighVery LowAqueous washAvoids guanidinium by-products; by-products are less hazardous than those from BOP.[20]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
Low/No Yield Inefficient acid activationUse a more potent coupling reagent (e.g., HATU, PyBOP); check freshness of reagents.
Poorly nucleophilic amineUse forcing conditions (higher temp., longer time); use specialized protocols for electron-deficient amines.[5][6][7][8]
Steric hindranceUse less hindered activated species (e.g., acyl fluoride); use more reactive coupling reagents.[9][11][12]
Epimerization Inappropriate coupling reagent/baseUse HATU, PyBOP, or COMU; use carbodiimides with HOAt; use a hindered, non-nucleophilic base.
High temperature/long pre-activationRun reaction at 0 °C to RT; minimize time between activation and amine addition.
Guanidinium By-product Amine reacting with uronium reagentActivate carboxylic acid before adding amine; use 1:1 stoichiometry of coupling reagent to acid.[16]
N-Acylurea By-product Rearrangement of O-acylisoureaUse HOBt or HOAt as an additive with carbodiimides.
Nitrile Formation Dehydration of Asn/Gln side chainAvoid carbodiimide reagents; use BOP.[20]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq.) to the mixture and stir for 1-5 minutes at room temperature.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Coupling of Electron-Deficient Anilines using EDC/DMAP/HOBt

  • To a solution of the carboxylic acid (1.0 eq.), electron-deficient aniline (1.1 eq.), EDC (1.0 eq.), and DMAP (1.0 eq.) in acetonitrile, add a catalytic amount of HOBt (0.1 eq.).[5][6][7][8]

  • Add DIPEA (as needed, typically 1.5-2.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Visualizations

Amide_Synthesis_Troubleshooting start Amide Synthesis Reaction check_yield Check Yield & Purity start->check_yield low_yield Low / No Yield check_yield->low_yield Low impurity Impurity Issues check_yield->impurity Impure success Successful Synthesis check_yield->success Good check_activation Verify Acid Activation? low_yield->check_activation identify_impurity Identify By-product impurity->identify_impurity check_amine Assess Amine Reactivity? check_activation->check_amine No change_reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) check_activation->change_reagent Yes optimize_conditions Optimize Conditions? check_amine->optimize_conditions No use_acyl_halide Convert to Acyl Halide check_amine->use_acyl_halide Yes (hindered) force_conditions Force Conditions (Heat, Time) check_amine->force_conditions Yes (e- deficient) check_solvent_temp Adjust Solvent / Temp optimize_conditions->check_solvent_temp Yes change_reagent->optimize_conditions use_acyl_halide->optimize_conditions force_conditions->optimize_conditions check_solvent_temp->start racemization Racemization / Epimerization identify_impurity->racemization Stereoisomers guanidinium Guanidinium By-product identify_impurity->guanidinium Mass(+guanidinium) other_byproduct Other By-products (N-Acylurea, etc.) identify_impurity->other_byproduct Other solve_racemization Use Low-Racemization Reagent (HATU, COMU) + Additive (HOAt) Lower Temperature racemization->solve_racemization solve_guanidinium Correct Reagent Stoichiometry & Order of Addition guanidinium->solve_guanidinium solve_other Use Additives (HOBt) Change Reagent Class other_byproduct->solve_other solve_racemization->start solve_guanidinium->start solve_other->start

Caption: Troubleshooting workflow for N-substituted amide synthesis.

Reaction_Mechanisms cluster_carbodiimide Carbodiimide Pathway cluster_onium Onium Salt (HATU/HBTU) Pathway RCOOH_C R-COOH O_acylisourea O-Acylisourea (Active Intermediate) RCOOH_C->O_acylisourea + DCC DCC DCC/EDC Amide_C Amide Product O_acylisourea->Amide_C + R'-NH2 NAcylurea N-Acylurea (By-product) O_acylisourea->NAcylurea Rearrangement RNH2_C R'-NH2 RCOOH_O R-COOH Active_Ester Active Ester (Less Prone to Racemization) RCOOH_O->Active_Ester + HATU HATU HATU/HBTU Amide_O Amide Product Active_Ester->Amide_O + R'-NH2 RNH2_O R'-NH2 Guanidinium Guanidinium By-product RNH2_O->Guanidinium + HATU (Side Reaction)

Caption: Key pathways and side reactions in amide synthesis.

References

Technical Support Center: Optimization of Amidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for amidation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for efficient amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in an amidation reaction?

A1: Low yields in amidation reactions can stem from several factors:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be suitable for the specific substrates.

  • Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[1][2]

  • Formation of unreactive salts: Direct mixing of a carboxylic acid and an amine at room temperature can form an ammonium carboxylate salt, which is unreactive.[3]

  • Side reactions: Undesirable side reactions can consume starting materials or the desired product.

  • Suboptimal reaction conditions: Factors like solvent, temperature, and stoichiometry may not be optimized for the reaction.

Q2: How do I choose the right coupling reagent for my amidation reaction?

A2: The choice of coupling reagent is crucial for optimizing purity and yield.[4] Consider the following factors:

  • Reactivity: For sterically hindered or electron-deficient substrates, stronger activating reagents like HATU or COMU may be necessary.[4]

  • Racemization: For chiral carboxylic acids, especially in peptide synthesis, additives like HOBt or the use of specific coupling reagents (e.g., phosphonium or aminium salts) can minimize racemization.[5]

  • Byproducts: Some coupling reagents, like DCC, produce insoluble byproducts that can complicate purification. Water-soluble byproducts from reagents like EDC are often easier to remove.

  • Safety and cost: On a large scale, the cost, safety, and toxicity of the coupling reagent and its byproducts are important considerations.[6][7]

Q3: What is the role of a base in amidation reactions, and how do I select one?

A3: A base is often required in amidation reactions to:

  • Neutralize the hydrochloride salt of an amine starting material, freeing the nucleophilic amine.[8]

  • Scavenge the acid byproduct generated during the reaction, driving the equilibrium towards product formation. Commonly used bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sensitive substrates, milder bases like N-methylmorpholine or 2,6-lutidine may be preferred.[9][10]

Q4: Can amidation reactions be performed in "green" or aqueous solvents?

A4: Yes, there has been significant research into developing greener amidation protocols. Some coupling reagents, like COMU, and their byproducts are water-soluble, making them suitable for reactions in aqueous media, often with the aid of surfactants to solubilize organic substrates.[9][10][11] Alternative, more environmentally friendly solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have also been successfully evaluated as replacements for dichloromethane (DCM) and N,N-dimethylformamide (DMF).[12][13]

Troubleshooting Guide

Problem 1: My reaction is not proceeding to completion, and I observe unreacted starting materials.

Possible Cause Troubleshooting Step
Insufficient activation of the carboxylic acid * Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).[4] * Ensure the coupling reagent is not degraded; use a fresh batch.
Poorly nucleophilic amine * Increase the reaction temperature.[14] * If using an amine salt, ensure sufficient base is present to liberate the free amine.[8] * Consider using a protocol specifically designed for electron-deficient amines, which may involve in situ formation of a more reactive acyl fluoride.[1]
Steric hindrance * Increase the reaction temperature or reaction time.[1] * Choose a less sterically hindered coupling reagent.
Reversible reaction Some amidation reactions are reversible.[15][16] Removing a byproduct, such as water or methanol, can help drive the reaction to completion.[15][16]

Problem 2: I am observing significant side product formation.

Possible Cause Troubleshooting Step
Racemization of chiral carboxylic acids * Add a racemization suppressant like HOBt or HOAt. * Use a phosphonium- or aminium-based coupling reagent.[5] * Perform the reaction at a lower temperature.
Formation of an anhydride from the carboxylic acid This can occur with some activation methods, like using oxalyl chloride.[17] Ensure the reaction conditions favor the formation of the desired activated species.
Reaction with solvent Certain solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Over-activation Using a large excess of a highly reactive coupling reagent can sometimes lead to side reactions.[11]

Problem 3: I am facing difficulties with product purification.

Possible Cause Troubleshooting Step
Insoluble byproducts from the coupling reagent * If using DCC, the dicyclohexylurea byproduct is often removed by filtration. * Consider switching to a coupling reagent that produces water-soluble byproducts, such as EDC.
Residual coupling reagent or additives * Aqueous washes can often remove water-soluble reagents and byproducts.[18] * For peptide synthesis, purification is often a significant challenge and may require chromatographic techniques.[19]
Difficulty removing the solvent (e.g., DMF) Washing the organic layer with brine or a mild aqueous acid solution can help remove residual DMF.[20]

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Solvent on Amidation Yield

Carboxylic AcidAmineCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidBenzylamineT3PDichloromethane201898
Benzoic AcidBenzylamineT3PEthyl Acetate201898
Benzoic AcidBenzylamineT3P2-MeTHF201898
Phenylacetic AcidBenzylamineCOMUDichloromethane201898
Phenylacetic AcidBenzylamineCOMUEthyl Acetate201898
Phenylacetic AcidBenzylamineCOMU2-MeTHF201898
(Data adapted from studies on alternative solvents for amidation reactions)[13]

Table 2: Optimization of Coupling Conditions for an Electron-Deficient Amine

Coupling Reagent/MethodBaseSolventTemperature (°C)Time (h)Yield (%)
HATUDIPEADMF23538
EDC/DMAP/HOBt (cat.)DIPEAAcetonitrile231289
(Data adapted from a study on the synthesis of amide derivatives for electron-deficient amines)[2]

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

  • To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a suitable base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amidation using EDC/HOBt

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.0 eq) in a suitable solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up the reaction as described in Protocol 1.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Carboxylic Acid and Amine choose_reagents Choose Coupling Reagent, Base, and Solvent start->choose_reagents dissolve Dissolve Starting Materials choose_reagents->dissolve activate Activate Carboxylic Acid dissolve->activate add_amine Add Amine activate->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Purify Product (Chromatography) extract->purify end Isolated Amide purify->end

Caption: General workflow for an amidation reaction.

Troubleshooting_Low_Yield start Low Amidation Yield check_activation Is Carboxylic Acid Activation Efficient? start->check_activation check_amine Is the Amine Sufficiently Nucleophilic? check_activation->check_amine Yes increase_reagent Use a Stronger Coupling Reagent (e.g., HATU, COMU) check_activation->increase_reagent No check_conditions Are Reaction Conditions (Temp., Solvent) Optimal? check_amine->check_conditions Yes increase_temp Increase Reaction Temperature check_amine->increase_temp No (Steric Hindrance) check_base Ensure Sufficient Base for Amine Salts check_amine->check_base No (Amine Salt) change_solvent Screen Different Solvents check_conditions->change_solvent No

Caption: Decision tree for troubleshooting low amidation yield.

References

Technical Support Center: Drying and Storing Hygroscopic Amides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for handling hygroscopic amides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the proper drying and storage of these challenging compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes an amide hygroscopic?

A1: Amides contain a carbonyl group and a nitrogen atom, both of which can participate in hydrogen bonding with water molecules in the atmosphere. This attraction to water is what makes many amides hygroscopic, causing them to absorb moisture from the air. The degree of hygroscopicity can vary depending on the specific molecular structure of the amide.

Q2: Why is it critical to keep hygroscopic amides dry?

A2: Absorbed moisture can act as an impurity, affecting the accuracy of weighing and the stoichiometry of reactions. Water can also hydrolyze the amide bond, especially under acidic or basic conditions or at elevated temperatures, leading to degradation of the compound.[1][2] In drug development, excess moisture can impact the stability, crystal structure, and dissolution properties of an active pharmaceutical ingredient (API).

Q3: How can I determine the moisture content of my amide?

A3: The most accurate and widely used method for determining water content is Karl Fischer titration.[2][3][4][5][6] This technique is highly specific to water and can detect moisture levels down to a few parts per million (ppm).

Q4: What are the general best practices for handling hygroscopic amides?

A4: To minimize moisture absorption, handle hygroscopic amides in a controlled environment, such as a glove box or a dry room with low relative humidity.[7] If a controlled environment is not available, work quickly and minimize the exposure time of the compound to the atmosphere. Always use clean, dry spatulas and glassware.

Q5: How should I store my hygroscopic amide?

A5: Hygroscopic amides should be stored in tightly sealed containers made of non-reactive materials like glass or an appropriate polymer. For enhanced protection, the primary container can be placed inside a secondary container, such as a desiccator containing a suitable drying agent, or a heat-sealed foil bag with desiccant pouches.[8] For highly sensitive amides, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Acrylamide, for example, should be stored protected from light in a dark container.[8][9]

Troubleshooting Guides

Problem: My solid amide has become clumpy and difficult to handle.
  • Cause: The amide has likely absorbed a significant amount of moisture from the atmosphere, causing the particles to agglomerate.

  • Solution:

    • Drying: The compound needs to be dried using an appropriate method (see drying protocols below). The choice of method will depend on the thermal stability of the amide.

    • Grinding: After drying, if the material is still clumpy, it can be gently ground to a fine powder in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) to restore its free-flowing properties.

Problem: I am seeing inconsistent results in my reactions involving a hygroscopic amide.
  • Cause: The water content of the amide may be varying between experiments, leading to inconsistencies in reactant molar ratios and potential side reactions.

  • Solution:

    • Quantify Moisture: Before each experiment, determine the water content of the amide using Karl Fischer titration.

    • Adjust Mass: Adjust the mass of the amide used in the reaction to account for the measured water content, ensuring the correct molar amount of the dry amide is used.

    • Consistent Drying: Implement a standardized drying protocol for the amide before use in every experiment to ensure a consistent, low moisture content.

Problem: The vacuum oven does not seem to be drying my amide effectively.
  • Cause 1: Inadequate Vacuum. Leaks in the vacuum system can prevent the oven from reaching the required low pressure for efficient drying.

    • Troubleshooting: Check all seals, gaskets, and tubing for cracks or damage. Ensure all connections are tight.[1][10]

  • Cause 2: Water Vapor Accumulation. In a static vacuum, the water vapor removed from the sample remains in the oven chamber, and some can be reabsorbed.[11][12]

    • Troubleshooting: Use a vacuum pump to actively remove water vapor. Periodically breaking the vacuum with a dry, inert gas (like nitrogen) and re-evacuating can help purge moisture from the chamber.[11]

  • Cause 3: Uneven Heating. Poor heat distribution can lead to incomplete drying.

    • Troubleshooting: Ensure the amide is spread in a thin layer on the drying tray to maximize surface area. Check that the heating elements of the oven are functioning correctly and providing uniform heat.[1][10]

Data Presentation: Desiccant Efficiency

The choice of desiccant is crucial for both drying and storage. The following table summarizes the efficiency of common solid desiccants for removing water from organic solvents, which can be a useful guide for selecting a desiccant for your hygroscopic amide.

DesiccantEfficiency (Residual Water in ppm)Speed of DryingCapacityComments
Molecular Sieves (3Å or 4Å) <10 ppmSlow to ModerateHighVery efficient for achieving low water content. Best used for storage or pre-drying.[13][14][15][16]
Neutral Alumina (activated) ~10 ppmFastModerateExcellent for rapid drying of solvents and can be adapted for solids.[16]
**Calcium Hydride (CaH₂) **~18-20 ppm (in amines)ModerateHighHighly reactive with water, producing hydrogen gas. Should be used with caution and is not suitable for amides that can be reduced.
Barium Oxide (BaO) ~10-70 ppm (in DMF)ModerateHighA strong base, so it should not be used with base-sensitive amides.[13][14][15][17]
Magnesium Sulfate (MgSO₄) ~100 ppmFastHighA good general-purpose drying agent, but may not achieve very low water levels.[17]
Silica Gel ~100-200 ppmModerateHighCommonly used in desiccators for storage. Some types contain a color indicator for humidity.[13][18][19]
Potassium Hydroxide (KOH) ~33 ppm (in methanol)ModerateHighA strong base, suitable only for basic or neutral amides.[16][17]

Note: Efficiency can vary based on the specific amide, initial water content, and experimental conditions.

Experimental Protocols

Protocol 1: Drying a Hygroscopic Amide using a Vacuum Oven

This protocol is suitable for thermally stable, non-volatile solid amides.

  • Preparation:

    • Place a thin layer of the hygroscopic amide in a clean, dry, and tared glass dish or tray.

    • Place the dish in the vacuum oven.

  • Drying Cycle:

    • Close the oven door and ensure a tight seal.

    • Begin pulling a vacuum, aiming for a pressure below 10 mmHg.

    • Once the desired vacuum is reached, set the oven to the desired temperature. The temperature should be at least 20 °C below the melting point of the amide to avoid decomposition or melting.

    • Dry for a predetermined time (e.g., 4-24 hours), depending on the initial moisture content and the desired final dryness.

  • Completion:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Gently break the vacuum with a dry, inert gas such as nitrogen.

    • Quickly remove the dried amide and transfer it to a desiccator or a tightly sealed container for storage.

    • Weigh the sample to determine the mass after drying.

Protocol 2: Drying a Hygroscopic Amide in a Desiccator

This is a slower but gentler method suitable for amides that are sensitive to heat.

  • Preparation:

    • Ensure the desiccant in the bottom of the desiccator is fresh and active. Common choices include anhydrous calcium sulfate (Drierite), silica gel, or phosphorus pentoxide (use with caution due to its high reactivity).

    • Spread the amide in a thin layer in an open glass container (e.g., a crystallization dish).

  • Drying:

    • Place the container with the amide on the desiccator plate.

    • If using a vacuum desiccator, seal the lid and apply a vacuum.

    • Allow the amide to dry for an extended period (24-72 hours or longer). The time required will depend on the amide's hygroscopicity and the efficiency of the desiccant.

  • Storage:

    • The amide can be stored in the desiccator until needed. Ensure the desiccator is properly sealed to prevent moisture ingress.

Protocol 3: Drying N,N-Dimethylformamide (DMF) - A Liquid Amide Example

DMF is a common yet hygroscopic solvent that often requires drying before use in moisture-sensitive reactions.

  • Pre-drying:

    • For DMF with significant water content, it can be pre-dried by stirring over anhydrous magnesium sulfate or calcium sulfate overnight.[17]

  • Final Drying and Distillation:

    • Decant the pre-dried DMF into a distillation flask containing fresh drying agent. Barium oxide or 4Å molecular sieves are effective.[13][14][15] Avoid using calcium hydride as it can cause decomposition.[14][15][17]

    • Distill the DMF under reduced pressure (e.g., ~20 mmHg) to lower the boiling point and prevent thermal decomposition.[14][15]

    • Collect the middle fraction of the distillate.

  • Storage:

    • Store the freshly distilled, dry DMF over activated 4Å molecular sieves in a tightly sealed bottle with a septum for easy, anhydrous transfer via syringe.[14][15]

Visualizations

Drying_Technique_Selection start Is the amide thermally stable? vacuum_oven Vacuum Oven Drying (Fast and Efficient) start->vacuum_oven Yes desiccator Desiccator Drying (Gentle, Slower) start->desiccator No is_liquid Is the amide a liquid or in solution? start->is_liquid Maybe azeotropic Azeotropic Distillation (For liquid amides/solutions) is_liquid->start No is_liquid->azeotropic Yes

Storage_Workflow start Dried Hygroscopic Amide sensitivity Assess Sensitivity to Air/Moisture start->sensitivity low_sensitivity Low to Moderate sensitivity->low_sensitivity high_sensitivity High sensitivity->high_sensitivity storage_low Store in tightly sealed container in a desiccator. low_sensitivity->storage_low storage_high Store in a sealed container inside a glove box under inert gas. high_sensitivity->storage_high

References

Validation & Comparative

A Comparative Guide to Validating the Purity of N-ethyl-2-methylpropanamide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of N-ethyl-2-methylpropanamide. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a secondary amide with potential applications in various chemical and pharmaceutical contexts.[1][2][3] Ensuring the purity of such compounds is a critical step in research and development, as impurities can significantly impact experimental outcomes and product safety. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it a primary choice for purity assessment. This guide will delve into an optimized HPLC method for this compound and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers high resolution and sensitivity for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this type of molecule.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating the analyte from potential non-polar and moderately polar impurities.[4][5]

  • Mobile Phase: A gradient elution using acetonitrile and water (both with 0.1% formic acid) is recommended to ensure the elution of a wide range of potential impurities. The gradient could start with a lower concentration of acetonitrile and gradually increase.

  • Flow Rate: A typical flow rate of 1.0 mL/min provides good separation efficiency.[4][5]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times.[6]

  • Detection: UV detection at 210 nm is appropriate for the amide bond.

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc_instrument HPLC System prep3->hplc_instrument Inject Sample separation C18 Column Separation hplc_instrument->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (%) integration->calculation report report calculation->report Final Report

Caption: Experimental workflow for purity validation of this compound using HPLC.

Comparison with Alternative Methods

While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, which is relatively volatile, GC-MS can provide both purity information and structural confirmation of impurities.[7]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-350.

  • Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and identifying the number of components in a sample. It can be used as a preliminary purity check.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 plates.[3]

  • Mobile Phase: A mixture of non-polar and polar solvents, such as ethyl acetate/hexane (1:1, v/v), can be used.[3] The polarity can be adjusted to achieve good separation.

  • Visualization: UV light at 254 nm or staining with potassium permanganate or iodine.[3]

Logical Comparison of Analytical Methods

Method_Comparison cluster_main Purity Validation of this compound cluster_attributes Key Attributes HPLC HPLC Quant Quantitative HPLC->Quant Sens High Sensitivity HPLC->Sens GCMS GC-MS GCMS->Quant GCMS->Sens Struct Structural Info GCMS->Struct TLC TLC Qual Qualitative TLC->Qual Speed Rapid TLC->Speed

Caption: Logical relationship comparing key attributes of HPLC, GC-MS, and TLC for purity validation.

Data Presentation

The following tables summarize hypothetical data from the analysis of a batch of this compound to illustrate the comparative performance of the methods.

Table 1: HPLC Purity Analysis Results

ParameterResult
Retention Time5.8 min
Purity (Area %)99.8%
Impurity 1 (Area %)0.15% (at 4.2 min)
Impurity 2 (Area %)0.05% (at 7.1 min)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: Comparison of Analytical Methods for Purity Validation

FeatureHPLCGC-MSTLC
Principle Liquid ChromatographyGas Chromatography-Mass SpectrometryPlanar Chromatography
Quantitation ExcellentExcellentQualitative/Semi-quantitative
Sensitivity HighVery HighModerate
Throughput ModerateModerateHigh
Cost HighHighLow
Compound Volatility Not requiredRequiredNot required
Structural Information Limited (requires MS detector)Yes (from mass spectra)No
Primary Application Quantitative purity determinationImpurity identification and quantificationRapid screening and reaction monitoring

Conclusion

For the comprehensive and quantitative purity validation of this compound, HPLC stands out as a highly reliable and precise method. It offers excellent separation of the main compound from its impurities, allowing for accurate quantification. While GC-MS provides the added advantage of structural elucidation of unknown impurities, its requirement for sample volatility might not be suitable for all related compounds. TLC serves as an invaluable, rapid, and low-cost tool for preliminary purity assessments and for monitoring the progress of synthesis. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, structural information, and the available resources.

References

A Comparative Guide to the Reactivity of Secondary vs. Tertiary Amides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of amide reactivity is crucial for synthetic strategy and molecular design. While generally considered robust functional groups, the substitution on the amide nitrogen—distinguishing secondary from tertiary amides—imparts significant differences in their chemical behavior. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols.

Core Reactivity: Steric and Electronic Factors

The reactivity of the amide bond is fundamentally governed by a balance of steric and electronic effects. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which increases the stability of the amide bond and renders the carbonyl carbon less electrophilic compared to ketones or esters.[1][2]

  • Secondary Amides (R-CO-NHR') : Possess one alkyl or aryl substituent on the nitrogen atom, leaving one N-H bond. This proton is weakly acidic and can be abstracted by strong bases.

  • Tertiary Amides (R-CO-NR'R'') : Have two substituents on the nitrogen, resulting in greater steric bulk around the carbonyl group and the nitrogen atom. They lack an N-H bond.

Generally, tertiary amides are less reactive towards nucleophilic attack than secondary amides.[1] This is primarily attributed to increased steric hindrance from the additional substituent on the nitrogen, which impedes the approach of nucleophiles to the carbonyl carbon.[1]

G cluster_0 Secondary Amide (R-CO-NHR') cluster_1 Tertiary Amide (R-CO-NR'R'') S_Amide Secondary Amide S_Factors Reactivity Factors: - Less Steric Hindrance - Acidic N-H Proton S_Amide->S_Factors Influenced by Reactivity Overall Reactivity (Nucleophilic Acyl Substitution) S_Factors->Reactivity Higher T_Amide Tertiary Amide T_Factors Reactivity Factors: - Greater Steric Hindrance - No Acidic N-H Proton T_Amide->T_Factors Influenced by T_Factors->Reactivity Lower

Caption: Factors influencing the relative reactivity of secondary and tertiary amides.

Comparison in Key Chemical Transformations

The structural differences between secondary and tertiary amides lead to distinct outcomes and reactivities in several common organic reactions.

Reduction Reactions

The reduction of amides to amines is a fundamental transformation, typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). While both secondary and tertiary amides can be reduced to their corresponding amines, their reaction mechanisms differ significantly.[3][4]

  • Secondary Amides : The reaction pathway involves the N-H proton. The hydride first attacks the acidic proton on the nitrogen before nucleophilic addition to the carbonyl carbon occurs.[5][6] The carbonyl oxygen is ultimately eliminated, and the resulting imine intermediate is further reduced to a secondary amine.[5]

  • Tertiary Amides : Lacking an acidic proton, the mechanism begins with direct nucleophilic attack of the hydride on the carbonyl carbon.[7] The reaction proceeds through the formation of a highly reactive iminium ion intermediate, which is then rapidly reduced by a second equivalent of hydride to yield a tertiary amine.[4][7]

G cluster_sec Secondary Amide Reduction cluster_tert Tertiary Amide Reduction S_Amide Secondary Amide S_Deprotonation N-H Deprotonation (by Hydride) S_Amide->S_Deprotonation S_Addition Nucleophilic Addition at Carbonyl S_Deprotonation->S_Addition S_Elimination Elimination of Al-O species S_Addition->S_Elimination S_Imine Imine Intermediate S_Elimination->S_Imine S_Reduction Reduction of Imine S_Imine->S_Reduction S_Product Secondary Amine S_Reduction->S_Product T_Amide Tertiary Amide T_Addition Nucleophilic Addition at Carbonyl T_Amide->T_Addition T_Elimination Elimination of Al-O species T_Addition->T_Elimination T_Iminium Iminium Ion Intermediate T_Elimination->T_Iminium T_Reduction Reduction of Iminium Ion T_Iminium->T_Reduction T_Product Tertiary Amine T_Reduction->T_Product

Caption: Mechanistic pathways for the LiAlH₄ reduction of secondary vs. tertiary amides.

In some specialized reductions, a clear reactivity trend is observed. For instance, in the reduction of amides to alcohols using samarium(II) iodide (SmI₂), the observed order of reactivity is primary > secondary > tertiary.[8][9]

ReactionReagentSecondary Amide ProductTertiary Amide ProductRelative Reactivity
Reduction to Amine LiAlH₄Secondary AmineTertiary AmineGenerally comparable
Reduction to Alcohol SmI₂/Amine/H₂OAlcoholAlcoholSecondary > Tertiary[8][9]
Reactions with Organometallic Reagents

The presence of the N-H proton in secondary amides is the primary determinant of their reactivity towards highly basic organometallic reagents like Grignard reagents (R-MgX).

  • Secondary Amides : The Grignard reagent acts as a base, deprotonating the amide to form a magnesium salt. This acidic-basic reaction is much faster than nucleophilic attack at the carbonyl, effectively rendering secondary amides unreactive toward further addition.[10]

  • Tertiary Amides : Lacking an acidic proton, tertiary amides can undergo nucleophilic attack by the Grignard reagent at the carbonyl carbon. The resulting tetrahedral intermediate is stable until an acidic workup, which hydrolyzes it to form a ketone.[10][11] This makes the reaction a valuable method for ketone synthesis.

G cluster_sec Secondary Amide + Grignard cluster_tert Tertiary Amide + Grignard S_Amide Secondary Amide (R-CO-NHR') S_Product Deprotonated Amide + R''-H (No Carbonyl Reaction) S_Amide->S_Product Grignard1 R''-MgX Grignard1->S_Product Acts as Base T_Amide Tertiary Amide (R-CO-NR'R'') T_Intermediate Stable Tetrahedral Intermediate T_Amide->T_Intermediate Grignard2 R'''-MgX Grignard2->T_Intermediate Acts as Nucleophile Workup Acidic Workup (H₃O⁺) T_Intermediate->Workup T_Product Ketone (R-CO-R''') Workup->T_Product

Caption: Divergent reactivity of secondary and tertiary amides with Grignard reagents.

Hydrolysis

Amide hydrolysis, the cleavage of the amide bond by water, can be performed under acidic or alkaline conditions. Due to resonance stabilization, this reaction typically requires harsh conditions like heating with strong acid or base.[2][12]

  • Secondary Amides : Generally hydrolyze more readily than tertiary amides.

  • Tertiary Amides : The increased steric hindrance around the carbonyl carbon makes nucleophilic attack by water or hydroxide ions more difficult, resulting in slower hydrolysis rates compared to secondary amides.[1]

ConditionProducts from Secondary AmideProducts from Tertiary AmideRelative Rate
Acidic Hydrolysis (H₃O⁺, Δ) Carboxylic Acid + Secondary Ammonium SaltCarboxylic Acid + Tertiary Ammonium SaltSecondary > Tertiary
Alkaline Hydrolysis (OH⁻, Δ) Carboxylate Salt + Secondary AmineCarboxylate Salt + Tertiary AmineSecondary > Tertiary
Electrophilic Activation and N-Acyliminium Ion Formation

Activation of the amide carbonyl with highly electrophilic reagents, such as triflic anhydride (Tf₂O), reveals another key difference in reactivity.

  • Secondary Amides : Upon activation, deprotonation leads to the formation of highly electrophilic nitrilium ions .[13]

  • Tertiary Amides : Activation under similar conditions generates reactive keteniminium ions .[13]

These intermediates are powerful electrophiles used in various synthetic transformations. Furthermore, tertiary amides are common precursors for generating N-acyliminium ions , versatile intermediates for carbon-carbon bond formation, particularly in the synthesis of alkaloids and other heterocyclic systems.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Reduction of an Amide with LiAlH₄

G Setup 1. Dissolve amide in anhydrous THF under N₂ atmosphere. Cool 2. Cool the solution to 0 °C (ice-water bath). Setup->Cool Add 3. Add LiAlH₄ (2.0 eq.) portion-wise, maintaining T < 10 °C. Cool->Add React 4. Warm to room temperature and then reflux for 4-12 h. Add->React Quench 5. Cool to 0 °C and quench sequentially with H₂O, 15% NaOH(aq), and H₂O. React->Quench Filter 6. Filter the resulting solids and wash with THF or Et₂O. Quench->Filter Extract 7. Concentrate the filtrate and perform aqueous workup/extraction. Filter->Extract Purify 8. Dry organic layer and purify by distillation or chromatography. Extract->Purify

Caption: A typical experimental workflow for the reduction of amides using LiAlH₄.

Methodology:

  • A solution of the secondary or tertiary amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C using an ice-water bath.

  • Lithium aluminum hydride (LiAlH₄, typically 2.0 eq.) is added slowly in portions, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period determined by substrate reactivity (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled back to 0 °C and carefully quenched using the Fieser workup: sequential, dropwise addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of celite, and the solid is washed thoroughly with THF or ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is subjected to a standard aqueous workup to isolate the amine product.

  • The crude product is purified by distillation or column chromatography.

Protocol 2: General Procedure for Reaction of a Tertiary Amide with a Grignard Reagent

Methodology:

  • A solution of the tertiary amide (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • The Grignard reagent (1.1-1.5 eq., as a solution in ether) is added dropwise via a syringe or an addition funnel.

  • After addition, the reaction is stirred at 0 °C or allowed to warm to room temperature for 1-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude ketone is purified by column chromatography or distillation.

References

A Spectroscopic Comparison of N-ethyl-2-methylpropanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of N-ethyl-2-methylpropanamide and its structural analogs, N-ethylacetamide and N-propyl-2-methylpropanamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of how subtle structural modifications influence spectroscopic properties. This document presents quantitative data in structured tables, details the experimental protocols for data acquisition, and includes visualizations to illustrate the comparative workflow.

Spectroscopic Data Comparison

The spectroscopic characteristics of this compound and its selected analogs were analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained for each compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundN-H (br s)α-CH (septet)α-CH₃ (d)N-CH₂ (q)N-CH₂-CH₃ (t)Acyl-CH₃ (s)
This compound6.5 - 7.52.3 - 2.71.0 - 1.23.2 - 3.41.1 - 1.3-
N-ethylacetamide~6.5-7.5--~3.2-3.4~1.1-1.3~2.1-2.3
N-propyl-2-methylpropanamide~6.5-7.5~2.3-2.7~1.0-1.2~3.1-3.3~0.8-1.0-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. br s = broad singlet, septet = septet, d = doublet, q = quartet, t = triplet, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=Oα-Cα-CH₃N-CH₂N-CH₂-C H₃Acyl-CH₃
This compound170 - 17530 - 4018 - 2235 - 4515 - 20-
N-ethylacetamide~170-175--~35-45~15-20~20-25
N-propyl-2-methylpropanamide~170-175~30-40~18-22~40-50~10-15-

Table 3: IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)
This compound~3300-3500~1650~1550
N-ethylacetamide~3300-3500~1650~1550
N-propyl-2-methylpropanamide~3300-3500~1650~1550

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₆H₁₃NO115.17116.12
N-ethylacetamideC₄H₉NO87.1288.13
N-propyl-2-methylpropanamideC₇H₁₅NO129.20130.21

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the amide sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.[1] Typical parameters included a spectral width of 3300 Hz, 32k data points, and 64 transients, resulting in an acquisition time of approximately 5 seconds.[1]

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100.65 MHz.[1] Spectra were typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. Solid samples were prepared as a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: IR spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for these polar amide compounds, which typically generates protonated molecules [M+H]⁺ with minimal fragmentation.[2]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions was determined using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its analogs.

Spectroscopic_Comparison_Workflow cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis A This compound NMR NMR Spectroscopy (¹H and ¹³C) A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS B N-ethylacetamide B->NMR B->IR B->MS C N-propyl-2-methylpropanamide C->NMR C->IR C->MS D Chemical Shifts & Coupling Constants NMR->D E Functional Group Identification IR->E F Molecular Weight & Fragmentation MS->F G Structural Elucidation D->G E->G F->G H Structure-Spectra Correlation G->H

Caption: Workflow for Spectroscopic Comparison of Amides.

References

A Comparative Guide to the Validation of Computational Models for Amide Conformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of molecules is fundamental to their function, a principle of paramount importance in drug development and molecular biology. The amide bond, a cornerstone of peptides and proteins, presents a unique conformational challenge due to its partial double-bond character, which restricts rotation and leads to distinct cis and trans isomers. Computational models are indispensable tools for exploring these conformations, yet their predictive power must be rigorously validated against experimental data. This guide provides an objective comparison of common computational methods and the experimental techniques used to validate them.

Experimental Validation Techniques: The Ground Truth

Validation of computational models hinges on robust experimental data. The two primary techniques for characterizing amide conformations are Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful solution-phase technique for investigating the dynamic and structural properties of amides, particularly the kinetics and thermodynamics of cis-trans isomerization.[1][2] It can be used to determine the population of isomers and the energy barrier to rotation around the C-N bond.[1][2][3] Furthermore, NMR can detect subtle conformational changes through measurements of chemical shifts and Nuclear Overhauser Effects (NOEs), which provide insights into inhibitor-protein interactions.[4]

Detailed Experimental Protocol: 2D NMR for Isomerization Kinetics

  • Sample Preparation : Dissolve the peptide or amide-containing molecule in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3][5]

  • Data Acquisition : Perform a series of 2D Exchange Spectroscopy (EXSY) or ROESY experiments at varying temperatures.[3] The use of variable temperature allows for the determination of thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°).[6]

  • Analysis : The relative populations of cis and trans isomers are determined by integrating the corresponding cross-peaks in the 2D spectra.[5] Rate constants for isomerization can be extracted from the temperature-dependent EXSY data, which in turn allows for the calculation of the free energy of activation (ΔG‡).[3]

2. X-ray and Neutron Crystallography

Crystallography provides high-resolution, solid-state data on molecular geometry. It is the gold standard for determining the planarity of the amide bond, measured by the omega (ω) dihedral angle. While X-ray crystallography is more common, neutron crystallography offers the distinct advantage of accurately locating hydrogen atoms, providing a more complete picture of the peptide bond's geometry.[7][8]

Detailed Experimental Protocol: High-Resolution Crystallography

  • Crystallization : The molecule of interest is crystallized from a suitable solvent. For neutron diffraction, this often involves using deuterated reagents to minimize incoherent scattering from protium.[7][8]

  • Data Collection : Diffraction data are collected using a synchrotron X-ray source or a neutron source.[7] For the highest accuracy, both X-ray and neutron data can be collected from the same crystal.[7][8]

  • Structure Refinement : The diffraction data is used to generate an electron density (or nuclear density) map, from which atomic coordinates are determined. The refinement process involves fitting a molecular model to this map. It is crucial to be mindful of the restraints placed on geometric parameters like the ω angle, as overly tight restraints can artificially enforce planarity and mask real, structurally significant deviations.[9][10] The final refined structure provides precise bond lengths and dihedral angles, including ω.[7]

Computational Models: In Silico Predictions

Computational chemistry offers a range of methods to model amide conformations, broadly categorized into Molecular Mechanics (MM) and Quantum Mechanics (QM).

  • Molecular Mechanics (Force Fields) : These methods use classical physics to approximate the potential energy of a system. They are computationally efficient and suitable for large systems like proteins. Widely used force fields include AMBER, CHARMM, GROMOS, and OPLS-AA.[11] Newer polarizable force fields, such as AMOEBA, have shown strong performance in conformational analysis.[12][13][14]

  • Quantum Mechanics (QM) : These methods solve the Schrödinger equation to provide a more fundamental description of electron distribution and energy. Density Functional Theory (DFT) is a common QM method used to calculate the energetics of isomerization with high accuracy.[15][16]

Comparative Analysis: Model Performance vs. Experimental Data

A model's validity is judged by its ability to reproduce experimental observations. Here, we compare their performance on two key aspects of amide conformation: bond planarity and cis-trans isomerization.

Amide Bond Planarity

While textbooks often depict the amide bond as perfectly planar (ω = 180° for trans), high-resolution experimental data reveal this is an oversimplification.

  • Experimental Findings : Small molecule crystal structures show average deviations from planarity of about 6°.[9] Ultra-high-resolution protein structures reveal root-mean-square deviations of ±6.3°, with about 0.5% of peptide bonds deviating by more than 20°.[9] High-resolution neutron crystallography confirms these deviations and shows that the amide proton, in particular, can shift out of the plane towards a hydrogen bond acceptor.[7][8]

  • Computational Performance : Standard refinement protocols for crystallographic data often use default restraints that can underestimate the degree of non-planarity.[10] Molecular dynamics simulations using various force fields can capture deviations from planarity, but the accuracy depends on the force field's parameterization. Validating these models requires comparing the distribution of ω angles from simulations to those observed in high-resolution crystal structures.

ParameterExperimental Observation (X-ray/Neutron Crystallography)Notes
ω Angle Deviation (trans) Average deviation of ~6°; can exceed 20° in strained systems.[9]Models that strictly enforce planarity may miss functionally important conformations.
Nitrogen Pyramidalization The amide nitrogen can become pyramidalized, correlating with proton deviation from the plane.[7][8]High-level QM calculations are best suited to capture this electronic effect.
Cis-Trans Isomerization

The energy difference between cis and trans conformers and the barrier to their interconversion are critical parameters for validation. The trans isomer is generally favored for secondary amides, but the energy difference is smaller for tertiary amides (e.g., X-Proline bonds).[3][17]

  • Experimental Findings : NMR studies on model peptides show the trans isomer is enthalpically favored. For N-methyl formamide (NMF) in an aqueous solution, the enthalpy difference (ΔH°) is approximately -5.8 kJ/mol.[6] The free energy difference for a secondary amide bond is around 16 kJ/mol, leading to a very low population of the cis isomer (~0.2%).[3] The isomerization barrier is typically in the range of 15-16 kcal/mol.[18]

  • Computational Performance : QM methods like DFT (e.g., B3LYP) can predict isomerization energy barriers that are in good agreement with experimental values.[15] However, calculations can deviate significantly from experimental values, especially when solvent effects are not accurately modeled.[6] Force fields used in molecular dynamics must have well-parameterized dihedral terms to accurately represent the potential energy surface of rotation and reproduce the correct isomer populations over long simulations.

SystemMethodParameterValue
N-Methylacetamide (NMA)Experimental (NMR)ΔG (trans→cis)~16 kJ/mol[3]
N-Methyl Formamide (NMF)Experimental (NMR, aq.)ΔH° (cis-trans)-5.79 ± 0.18 kJ/mol[6]
N-Methyl Formamide (NMF)Experimental (NMR, CDCl₃)ΔH° (cis-trans)-3.71 ± 0.17 kJ/mol[6]
tert-Butylformamide (TBF)Experimental (NMR, aq.)ΔH° (cis-trans)-1.72 ± 0.06 kJ/mol[6]
tert-Butylformamide (TBF)Experimental (NMR, CDCl₃)ΔH° (cis-trans)+1.60 ± 0.09 kJ/mol[6]
Proline Model PeptidesComputational (DFT)Activation Barrier (trans→cis)17.9 - 20.7 kcal/mol (gas phase)[15]
Disulfide-linked Proline MimicExperimental (NMR) / ComputationalIsomerization Barrier15 - 16 kcal/mol[18]

Visualizing the Validation Process

Diagrams can clarify the complex relationships in model validation. The following workflows are rendered using the DOT language.

ValidationWorkflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_val Validation & Refinement Exp_NMR NMR Spectroscopy (Populations, Kinetics) Compare Compare Predictions vs. Experimental Data Exp_NMR->Compare Exp_Xray X-ray / Neutron Crystallography (Geometry, Planarity) Exp_Xray->Compare Model_Select Select Model (e.g., Force Field, QM Method) Simulation Perform Simulation (MD, DFT Calculation) Model_Select->Simulation Analysis Analyze Trajectories / Energies Simulation->Analysis Analysis->Compare Refine Refine Model Parameters Compare->Refine Discrepancy? Validated Validated Model Compare->Validated Agreement Refine->Model_Select Iterate

Caption: Workflow for the validation and refinement of computational models.

ExperimentalProbes cluster_props cluster_tech Amide Amide Conformation Dynamics Dynamics (Cis-Trans Isomerization) Amide->Dynamics Structure Static Structure (Bond Planarity) Amide->Structure NMR NMR Spectroscopy Dynamics->NMR Probed by Xray X-ray / Neutron Crystallography Structure->Xray Probed by

References

A Comparative Analysis of N-ethyl-2-methylpropanamide against a Reference Standard for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of N-ethyl-2-methylpropanamide against a selected reference standard, N-propyl-2-methylpropanamide. The selection of N-propyl-2-methylpropanamide as a reference is based on its structural similarity, which ensures comparable analytical behavior under various chromatographic and spectroscopic conditions. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the characterization and quantification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the selected reference standard, N-propyl-2-methylpropanamide, is presented below. These properties are crucial for developing appropriate analytical methods and for understanding the behavior of these compounds in various matrices.

PropertyThis compoundN-propyl-2-methylpropanamide (Reference Standard)
CAS Number 2772-54-5[1]13348-73-1
Molecular Formula C6H13NO[1]C7H15NO
Molecular Weight 115.17 g/mol [1]129.20 g/mol
IUPAC Name This compound[1]N-propyl-2-methylpropanamide

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantification of amide compounds. Below is a detailed protocol for the comparative analysis of this compound and the reference standard.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound using N-propyl-2-methylpropanamide as an internal standard.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound (analyte)

  • N-propyl-2-methylpropanamide (internal standard)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a stock solution of N-propyl-2-methylpropanamide (1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the analyte stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard and the sample solutions with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm

  • Data Analysis:

    • Integrate the peak areas of this compound and N-propyl-2-methylpropanamide.

    • Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Expected HPLC-UV Data
ParameterThis compoundN-propyl-2-methylpropanamide (IS)
Expected Retention Time (min) ~ 4.5~ 5.8
Linearity (r²) > 0.999-
Limit of Detection (LOD) ~ 0.5 µg/mL-
Limit of Quantification (LOQ) ~ 1.5 µg/mL-
Recovery (%) 98 - 102-
RSD (%) < 2-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound using GC-MS. N-propyl-2-methylpropanamide can be used as an internal standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • Dichloromethane (GC grade)

  • This compound (analyte)

  • N-propyl-2-methylpropanamide (internal standard)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described in the HPLC-UV protocol, using dichloromethane as the solvent.

    • Spike with the internal standard accordingly.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra.

    • For quantification, use the peak area ratio of the target ion of the analyte to the target ion of the internal standard.

Expected GC-MS Data
ParameterThis compoundN-propyl-2-methylpropanamide (IS)
Expected Retention Time (min) ~ 8.2~ 9.5
Key Mass Fragments (m/z) 115 (M+), 86, 72, 58, 44129 (M+), 100, 72, 58, 44
Linearity (r²) > 0.998-
LOD ~ 10 ng/mL-
LOQ ~ 30 ng/mL-
Recovery (%) 97 - 103-
RSD (%) < 3-

Visualizations

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Analyte & Internal Standard B Prepare Stock Solutions (1 mg/mL) A->B C Create Calibration Curve Standards B->C D Spike Standards & Samples with IS C->D E Inject into HPLC System D->E Prepared Samples F C18 Reversed-Phase Separation E->F G UV Detection (210 nm) F->G H Integrate Peak Areas G->H Chromatogram I Calculate Peak Area Ratios H->I J Construct Calibration Curve I->J K Quantify Analyte in Samples J->K

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification A Prepare Standards & Samples in DCM B Add Internal Standard A->B C Inject into GC-MS System B->C Prepared Samples D Capillary Column Separation C->D E Electron Ionization (70 eV) D->E F Mass Analysis (m/z 40-300) E->F G Extract Ion Chromatograms F->G Raw Data H Identify by RT & Mass Spectrum G->H I Quantify using Peak Area Ratios H->I

Caption: Workflow for the identification and quantification of this compound by GC-MS.

References

A Comparative Guide to Amide Synthesis: Assessing Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of amides is a cornerstone of chemical research and industry, particularly in the development of pharmaceuticals and other fine chemicals. However, traditional methods often come with a significant environmental cost. This guide provides a comparative assessment of three common amide synthesis routes, focusing on their environmental impact through the lens of green chemistry metrics. The comparison is centered around the synthesis of N-benzyl-2-phenylacetamide, a model reaction that allows for a clear evaluation of each method's efficiency and sustainability.

Performance Comparison of Amide Synthesis Routes

The environmental performance of chemical reactions can be quantified using several green chemistry metrics. Here, we compare the acid chloride, carbodiimide coupling (using EDC), and direct catalytic amidation (using boric acid) routes based on yield, atom economy, E-factor, and Process Mass Intensity (PMI).

MetricAcid Chloride RouteCarbodiimide Coupling (EDC)Direct Catalytic Amidation (Boric Acid)
Typical Yield (%) ~85~90~95[1]
Atom Economy (%) 53.347.992.6
E-Factor ~1.0 - 1.5~1.5 - 2.0~0.1 - 0.5[1]
Process Mass Intensity (PMI) High (~50-100)High (~50-100)Low (~10-30)

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final product. E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are more holistic metrics that account for all materials used in a process, including solvents, reagents, and workup chemicals, providing a clearer picture of waste generation.[2]

Visualizing Amide Synthesis Pathways

The choice of synthesis route significantly impacts the overall process and its environmental footprint. The following diagrams illustrate the logical flow and key components of each of the three compared methods.

Amide_Synthesis_Overview cluster_traditional Traditional Stoichiometric Routes cluster_green Green Catalytic Route Acid_Chloride Acid Chloride Route Amide_Product Amide Product Acid_Chloride->Amide_Product Stoichiometric Waste Coupling_Reagent Coupling Reagent Route Coupling_Reagent->Amide_Product Stoichiometric Waste Catalytic_Amidation Direct Catalytic Amidation Catalytic_Amidation->Amide_Product Minimal Waste (Water) Carboxylic_Acid Carboxylic Acid (Substrate) Carboxylic_Acid->Acid_Chloride Activation Carboxylic_Acid->Coupling_Reagent Activation Carboxylic_Acid->Catalytic_Amidation Amine Amine (Substrate) Amine->Acid_Chloride Amine->Coupling_Reagent Amine->Catalytic_Amidation Experimental_Workflow_Comparison cluster_acid_chloride Acid Chloride Route cluster_coupling_reagent Coupling Reagent Route cluster_catalytic Direct Catalytic Amidation A1 1. Carboxylic Acid + SOCl₂ A2 2. Formation of Acid Chloride A1->A2 A3 3. Reaction with Amine + Base A2->A3 A4 4. Aqueous Workup & Purification A3->A4 B1 1. Carboxylic Acid + Amine + EDC B2 2. In-situ Activation B1->B2 B3 3. Amide Formation B2->B3 B4 4. Aqueous Workup & Purification B3->B4 C1 1. Carboxylic Acid + Amine + Boric Acid C2 2. Azeotropic Water Removal C1->C2 C3 3. Amide Formation C2->C3 C4 4. Simple Filtration/Crystallization C3->C4

References

A Comprehensive Guide to Greener Alternatives for N-ethyl-2-methylpropanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical parameter in the success of an organic synthesis, influencing reaction rates, yields, and purity of the final product. N-ethyl-2-methylpropanamide, a secondary amide, belongs to a class of polar aprotic solvents that are effective for a wide range of chemical transformations. However, growing environmental and safety concerns associated with traditional amide solvents, such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), due to their reproductive toxicity, have prompted a shift towards safer and more sustainable alternatives. This guide provides a comprehensive comparison of viable, greener alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic needs.

While direct comparative studies of this compound against emerging green solvents are limited, this guide will utilize data for structurally similar and widely used amide solvents, NMP and DMF, as a benchmark for the performance of a conventional polar aprotic amide solvent.

Physicochemical Properties: A Comparative Overview

A solvent's physical and chemical properties are paramount in determining its suitability for a specific reaction. The following table summarizes key properties of this compound and its greener alternatives.

SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound 2772-54-5C₆H₁₃NO115.17Not readily availableNot readily available
2-Methyltetrahydrofuran (2-MeTHF) 96-47-9C₅H₁₀O86.13800.86
Cyclopentyl methyl ether (CPME) 5614-37-9C₆H₁₂O100.161060.86
gamma-Valerolactone (GVL) 108-29-2C₅H₈O₂100.12207-2081.05
Cyrene™ (Dihydrolevoglucosenone) 53716-82-8C₆H₈O₃128.132031.25
Propylene Carbonate 108-32-7C₄H₆O₃102.092421.205
Dimethyl Carbonate (DMC) 616-38-6C₃H₆O₃90.08901.07
N-Butylpyrrolidone (NBP) 3470-98-2C₈H₁₅NO141.212450.93
N,N-Dimethylformamide (DMF) 68-12-2C₃H₇NO73.091530.944

Performance in Key Organic Reactions

The efficacy of a solvent is best demonstrated through its performance in common and synthetically important chemical transformations. This section details the comparative performance of the selected green solvents in two widely utilized reaction types: Amide Bond Formation and the Suzuki-Miyaura Cross-Coupling.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical and fine chemical synthesis. The choice of solvent can significantly impact the efficiency of the coupling reagents and the overall reaction outcome.

Comparative Yields in HATU-mediated Amide Coupling

The following table presents the yields for the synthesis of N-phenyl-4-methylbenzamide from p-toluic acid and aniline using HATU as the coupling reagent in various solvents. This provides a direct comparison of the performance of Cyrene™ against the conventional amide solvent DMF.

SolventReaction Time (h)Yield (%)Reference
Cyrene™ 196 ± 7[1]
DMF 195 ± 2[1]

Experimental Protocol: HATU-mediated Amide Synthesis in Cyrene™ [1]

To a solution of p-toluic acid (1.0 equiv., 0.25 mmol) in Cyrene™ (1.25 mL, 0.2 M) was added aniline (1.1 equiv., 0.275 mmol), HATU (1.2 equiv., 0.3 mmol), and N,N-diisopropylethylamine (DIPEA) (3 equiv., 0.75 mmol). The reaction mixture was stirred at room temperature for 1 hour. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washed with aqueous solutions to remove the coupling reagents and base, followed by purification of the product by chromatography or crystallization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The solvent plays a crucial role in the solubility of the reagents and the stability and activity of the palladium catalyst.

Comparative Yields in Suzuki-Miyaura Cross-Coupling

The table below compares the yields of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid in different solvents, highlighting the performance of greener alternatives.

SolventCatalystBaseTemperature (°C)Time (h)Yield (%)Reference
2-MeTHF Pd(OAc)₂ / SPhosK₃PO₄100298Assumed from general literature
CPME PdCl₂(dppf)K₂CO₃8016>95Assumed from general literature
Toluene/Water Pd(PPh₃)₄K₂CO₃851295Standard literature procedure
Ethanol/Water Pd(OAc)₂K₂CO₃601>98[2]

Note: The data for 2-MeTHF and CPME are representative yields often cited for Suzuki-Miyaura reactions and are included for comparative purposes, though the specific reference for this exact reaction was not found in the initial searches. The toluene/water system is a common benchmark.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling in Ethanol/Water [2]

In a reaction vessel, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and Na₂CO₃ (1.5 mmol) are dissolved in a mixture of ethanol and water (5:1 v/v, 30 mL). The mixture is degassed, and then the palladium catalyst (e.g., 1.5 mol% Pd/HPS) is added. The reaction is heated to 60 °C and stirred for 1 hour under an inert atmosphere. Reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the crude product, which is then purified by column chromatography.

Visualizing the Path to Greener Synthesis

To assist in the practical application of these alternatives, the following diagrams illustrate key decision-making and experimental workflows.

Experimental Workflow for Solvent Screening

This diagram outlines a typical workflow for selecting and evaluating a new, greener solvent for a specific organic reaction.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & Implementation Define Reaction Define Reaction Select Candidates Select Candidates Define Reaction->Select Candidates Input: Reaction Type Small-Scale Tests Small-Scale Tests Select Candidates->Small-Scale Tests Test in parallel Analyze Results Analyze Results Small-Scale Tests->Analyze Results Yield, Purity, Time Optimize Conditions Optimize Conditions Analyze Results->Optimize Conditions Identify best candidates Validate Performance Validate Performance Optimize Conditions->Validate Performance Concentration, Temp. Scale-Up Studies Scale-Up Studies Validate Performance->Scale-Up Studies Robustness check Final Selection Final Selection Scale-Up Studies->Final Selection Final decision

Caption: A generalized workflow for the evaluation and selection of a green solvent alternative in organic synthesis.

Decision Tree for Selecting an this compound Alternative

This decision tree provides a logical framework for researchers to choose the most appropriate green solvent based on key reaction parameters.

decision_tree Start Start Reaction_Type What is the reaction type? Start->Reaction_Type Amide_Bond Amide Bond Formation Reaction_Type->Amide_Bond Amidation C-C_Coupling C-C Coupling (e.g., Suzuki) Reaction_Type->C-C_Coupling Cross-Coupling Other_Reaction Other Reaction_Type->Other_Reaction Other Consider_Cyrene Consider Cyrene™, GVL Amide_Bond->Consider_Cyrene High Polarity Needed Consider_2MeTHF_DMC Consider 2-MeTHF, DMC, CPME Amide_Bond->Consider_2MeTHF_DMC Lower Polarity Acceptable Consider_Ethereal Consider 2-MeTHF, CPME C-C_Coupling->Consider_Ethereal Anhydrous Conditions? Consider_Protic_Mix Consider EtOH/Water C-C_Coupling->Consider_Protic_Mix Aqueous Conditions Tolerated? General_Screen Screen 2-MeTHF, CPME, GVL, Cyrene™, Carbonates Other_Reaction->General_Screen Consult Solvent Guides

Caption: A decision-making guide for selecting a suitable green solvent alternative based on reaction type.

Conclusion

The shift towards greener and more sustainable practices in organic synthesis is not only an ethical imperative but also a driver of innovation. While this compound and other traditional amide solvents have proven utility, a host of viable, safer, and environmentally benign alternatives are now readily available. Solvents such as 2-MeTHF, CPME, GVL, Cyrene™, propylene carbonate, dimethyl carbonate, and N-butylpyrrolidone offer excellent performance in a range of key synthetic transformations, often matching or even exceeding the efficacy of their traditional counterparts.

This guide provides a starting point for researchers looking to replace this compound and similar amide solvents. By considering the physicochemical properties, performance data, and provided experimental protocols, scientists can confidently select and implement greener solvent alternatives, contributing to a more sustainable future for chemical synthesis without compromising on research and development outcomes.

References

A Comparative Guide to Catalytic Systems for Amide Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides an objective comparison of various catalytic systems for amide reduction, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Overview of Catalytic Approaches

The inherent stability of the amide bond presents a significant challenge for its reduction.[1][2] Catalytic methods, including hydrogenation, hydrosilylation, and hydroboration, offer more efficient and sustainable alternatives to stoichiometric reagents like lithium aluminum hydride.[1][3] These catalytic systems can be broadly categorized into those based on precious metals, earth-abundant metals, and metal-free reagents.

Performance Comparison of Catalytic Systems

The choice of a catalytic system is often dictated by factors such as cost, substrate scope, functional group tolerance, and reaction conditions. The following tables summarize the performance of representative catalytic systems for amide reduction.

Precious Metal-Based Catalysts

Precious metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have been extensively studied and are known for their high activity.[1][2]

Catalyst SystemReductantSubstrate ScopeKey AdvantagesKey Disadvantages
Ruthenium (e.g., Ru/phosphine complexes) H₂, HydrosilanesBroad (primary, secondary, tertiary amides)High turnover numbers (TON) and frequencies (TOF), good functional group tolerance.[4]High cost, potential for metal contamination in the final product.
Rhodium (e.g., Wilkinson's catalyst) HydrosilanesPrimarily tertiary amides.[5]Mild reaction conditions, good selectivity for tertiary amides.[5]Limited applicability to secondary and primary amides, cost.
Iridium (e.g., [Ir(COE)₂Cl]₂) HydrosilanesSecondary amides to imines or amines.[6]Stepwise reduction possible, allowing for isolation of imine intermediates.[6]Substrate-specific, relatively high cost.
Earth-Abundant Metal-Based Catalysts

In recent years, significant progress has been made in developing catalysts based on more sustainable and cost-effective earth-abundant metals like iron, cobalt, and manganese.[1][2][7]

Catalyst SystemReductantSubstrate ScopeKey AdvantagesKey Disadvantages
Iron (e.g., Fe(CO)₅, Fe complexes) HydrosilanesTertiary and some secondary amides.[5][8]Low cost, low toxicity.Often requires higher catalyst loadings and temperatures compared to precious metals.
Cobalt (e.g., Co₂(CO)₈) HydrosilanesTertiary and some secondary amides.[1]Inexpensive, can be activated thermally or photochemically.[1]Can be less selective, with potential for side reactions.
Manganese (e.g., Mn(CO)₅Br) Hydrosilanes, H₂Tertiary and secondary amides.[1]Abundant and inexpensive.Often requires forcing conditions (high temperature and pressure) for hydrogenation.[2]
Nickel (e.g., Ni(OTf)₂) HydrosilanesSecondary and tertiary amides.[9]Good functional group tolerance, can be used for the synthesis of α-deuterated amines.[9]May require specific ligands for optimal activity.
Metal-Free Catalytic Systems

Metal-free systems offer an attractive alternative, avoiding concerns of metal contamination in the final products. These systems often rely on main group elements like boron or silicon.[3][10][11]

Catalyst SystemReductantSubstrate ScopeKey AdvantagesKey Disadvantages
Boron-based (e.g., B(C₆F₅)₃) Hydrosilanes, PinacolboraneTertiary and secondary amides.[6][12]Metal-free, mild reaction conditions, high chemoselectivity.[3][12]Can require an activation step for secondary amides.[12]
Hydrosilanes with activators (e.g., KOtBu) HydrosilanesTertiary amides to enamines.[13]Transition-metal-free, selective for enamine formation.[13]Limited to tertiary amides and produces enamines instead of amines directly.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for a precious metal-catalyzed and a metal-free amide reduction.

Protocol 1: Ruthenium-Catalyzed Hydrosilylation of N-Benzyl-N-methylbenzamide
  • Catalyst: [Ru₃(CO)₁₂]

  • Reductant: Phenylsilane (PhSiH₃)

  • Procedure: In a nitrogen-filled glovebox, a solution of N-benzyl-N-methylbenzamide (1.0 mmol) in dry toluene (5 mL) is prepared in a screw-capped vial. To this solution, [Ru₃(CO)₁₂] (0.01 mmol, 1 mol%) is added, followed by phenylsilane (1.2 mmol). The vial is sealed and the reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched by the addition of 1 M HCl. The aqueous layer is washed with diethyl ether, basified with 2 M NaOH, and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the desired amine.

Protocol 2: B(C₆F₅)₃-Catalyzed Hydrosilylation of a Secondary Amide
  • Catalyst: Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Amide Activation (for secondary amides): Triflic anhydride (Tf₂O)

  • Procedure: To a solution of the secondary amide (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, triflic anhydride (1.1 mmol) is added dropwise. The mixture is stirred for 30 minutes. Then, B(C₆F₅)₃ (0.05 mmol, 5 mol%) is added, followed by the dropwise addition of TMDS (1.5 mmol). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.[12]

Visualizing Catalytic Processes

To better understand the workflows and mechanisms involved in catalytic amide reduction, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Amide Amide Substrate Stirring Stirring at Defined Temperature Amide->Stirring Catalyst Catalyst Catalyst->Stirring Reductant Reductant Reductant->Stirring Solvent Solvent Solvent->Stirring Quenching Quenching Stirring->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Analysis Analysis (NMR, GC-MS) Purification->Analysis

Caption: General experimental workflow for catalytic amide reduction.

catalytic_cycles cluster_metal Precious Metal-Catalyzed Hydrosilylation cluster_metal_free Metal-Free B(C₆F₅)₃-Catalyzed Hydrosilylation M_cat [M]-H (Active Catalyst) Intermediate1_M [M]-O-C(R)N(R')₂-H M_cat->Intermediate1_M + Amide Amide_M Amide Intermediate2_M [M]-O-SiR₃ Intermediate1_M->Intermediate2_M + HSiR₃ - H₂ Imine_M Iminium Ion Intermediate2_M->Imine_M - [M]-O-SiR₃ Amine_M Amine Imine_M->Amine_M + [M]-H Bcat B(C₆F₅)₃ Intermediate1_B Amide-B(C₆F₅)₃ Adduct Bcat->Intermediate1_B + Amide Amide_B Amide Silylium [R₃Si]⁺[HB(C₆F₅)₃]⁻ Intermediate1_B->Silylium + HSiR₃ Intermediate2_B O-Silyl Hemiaminal Silylium->Intermediate2_B + Amide Amine_B Amine Intermediate2_B->Amine_B Reduction & Hydrolysis

References

Safety Operating Guide

Navigating the Disposal of N-ethyl-2-methylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers essential, step-by-step information for the safe handling and disposal of N-ethyl-2-methylpropanamide, drawing upon general best practices and regulatory requirements.

Immediate Safety and Disposal Plan

The cornerstone of chemical waste disposal is a robust operational plan that begins with a thorough waste determination and follows through to final disposal by a certified entity.

Step-by-Step Disposal Procedures:

  • Waste Determination: The first crucial step is to determine if the this compound waste is hazardous.[1] This assessment can be based on your knowledge of the chemical's properties and any reactions it has undergone.[1] Since detailed hazard data for this compound is limited, it is prudent to treat it as hazardous waste unless confirmed otherwise by a qualified professional.

  • Segregation: Proper segregation of chemical waste is essential to prevent dangerous reactions.[2] this compound waste should be collected in a dedicated and clearly labeled waste container. It should not be mixed with other incompatible waste streams. Use physical barriers and maintain appropriate distances between different types of chemical waste.[2]

  • Container Selection and Labeling: Choose a container that is chemically compatible with this compound.[2][3] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[2][4] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of its contents and potential hazards.

  • Accumulation and Storage: Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[2] Storage areas should be well-ventilated.[2] Adhere to institutional and regulatory limits on the volume of waste that can be stored in the laboratory and the maximum storage time.[2][5]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Key Regulatory Considerations for Laboratory Waste

The disposal of chemical waste in laboratories is governed by stringent regulations to protect human health and the environment. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA).

Regulatory AspectKey Requirements
Waste Determination Generators must determine if their waste is hazardous.[1]
Container Management Containers must be compatible with the waste, kept closed, and in good condition.[2][4]
Labeling Containers must be marked with "Hazardous Waste" and an indication of the hazards.
Accumulation Time Limits Limits on how long waste can be accumulated on-site vary based on generator status.[2][6]
Training Personnel handling hazardous waste must be properly trained.[2]
Record Keeping Generators must maintain records of waste generation, storage, and disposal.[2]

Experimental Protocols

While this document does not detail specific experimental uses of this compound, any protocol generating waste containing this chemical must incorporate the disposal steps outlined above. Researchers should consult their institution's Chemical Hygiene Plan and Standard Operating Procedures for detailed guidance.

Visualizing the Disposal Workflow

To further clarify the procedural flow of chemical waste disposal, the following diagram illustrates the key decision points and actions from waste generation to final disposal.

start Chemical Waste Generated (this compound) waste_determination Perform Waste Determination (Treat as Hazardous) start->waste_determination select_container Select Compatible Container waste_determination->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name) select_container->label_container accumulate_waste Accumulate Waste at Point of Generation label_container->accumulate_waste storage_reqs Adhere to Storage Requirements (Time & Volume) accumulate_waste->storage_reqs contact_ehs Contact EHS for Disposal storage_reqs->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-methylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.